molecular formula C9H11Cl B076291 (2-Chloropropyl)benzene CAS No. 10304-81-1

(2-Chloropropyl)benzene

Cat. No.: B076291
CAS No.: 10304-81-1
M. Wt: 154.63 g/mol
InChI Key: CKWAHIDVXZGPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloropropyl)benzene is a useful research compound. Its molecular formula is C9H11Cl and its molecular weight is 154.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10304-81-1

Molecular Formula

C9H11Cl

Molecular Weight

154.63 g/mol

IUPAC Name

2-chloropropylbenzene

InChI

InChI=1S/C9H11Cl/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

CKWAHIDVXZGPES-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)Cl

Canonical SMILES

CC(CC1=CC=CC=C1)Cl

Other CAS No.

10304-81-1

Origin of Product

United States

Foundational & Exploratory

(2-Chloropropyl)benzene (CAS: 10304-81-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloropropyl)benzene, with the CAS registry number 10304-81-1, is a halogenated aromatic hydrocarbon. Its structure consists of a benzene (B151609) ring attached to a propyl group, with a chlorine atom substituted at the second position of the propyl chain. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, spectral data, synthesis, and reactivity, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 10304-81-1[3][4]
Molecular Formula C₉H₁₁Cl[3][4]
Molecular Weight 154.64 g/mol [3][5]
Boiling Point 211.1 °C at 760 mmHg[5]
Density 1.027 g/cm³[5]
Flash Point 79.7 °C[5]
Refractive Index 1.513[5]
LogP 2.85640[5]
Vapor Pressure 0.27 mmHg at 25°C[5]

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound. The following spectral data are available for this compound:

  • Mass Spectrometry (MS): The mass spectrum of this compound is available, providing information about its molecular weight and fragmentation pattern.[3][6] Key peaks in the electron ionization (EI) mass spectrum are observed at m/z values of 154 (molecular ion), 92, and 91.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹³C NMR and ¹H NMR data are available.[6] These spectra are critical for confirming the carbon skeleton and the substitution pattern of the molecule.

  • Infrared (IR) Spectroscopy: The vapor phase IR spectrum of this compound is available, which can be used to identify the functional groups present in the molecule.[6]

  • Gas Chromatography (GC): The Kovats retention index for this compound has been reported, which is useful for its identification in complex mixtures by GC.[6][7]

Synthesis

This compound is primarily synthesized through the hydrochlorination of allylbenzene (B44316). This reaction proceeds via an electrophilic addition mechanism, following Markovnikov's rule.

Experimental Protocol: Synthesis from Allylbenzene

A process for the production of 2-chloro-1-phenylpropane is described in a patent, which involves the reaction of benzene and allyl chloride in the presence of a catalyst.[8] While this patent uses benzene and allyl chloride, the principle of hydrochlorination of the double bond in allylbenzene is analogous. A general procedure based on this principle would be:

Materials:

  • Allylbenzene

  • Anhydrous Hydrogen Chloride (gas or solution in a suitable solvent)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

Procedure:

  • Dissolve allylbenzene in a suitable anhydrous solvent in a reaction vessel equipped with a stirring mechanism and a gas inlet.

  • Cool the reaction mixture to a low temperature (e.g., 0 °C) using an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution with constant stirring, or add a pre-prepared solution of HCl in the anhydrous solvent.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench the reaction by adding a cold, dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any excess acid.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.[8][9]

Synthesis_Workflow Allylbenzene Allylbenzene Reaction Reaction at 0 °C Allylbenzene->Reaction HCl Anhydrous HCl HCl->Reaction Solvent Anhydrous Solvent Solvent->Reaction Quenching Quenching (aq. NaHCO₃) Reaction->Quenching Extraction Workup (Separation, Washing) Quenching->Extraction Drying Drying (MgSO₄ or Na₂SO₄) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product This compound Purification->Product

A general workflow for the synthesis of this compound.
Reaction Mechanism

The hydrochlorination of allylbenzene follows Markovnikov's rule, where the proton (H⁺) from HCl adds to the carbon of the double bond that has the greater number of hydrogen atoms. This leads to the formation of a more stable secondary carbocation, which is then attacked by the chloride ion (Cl⁻).

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Allylbenzene Allylbenzene Carbocation Secondary Carbocation Allylbenzene->Carbocation + H⁺ (from HCl) Markovnikov Addition HCl HCl Product This compound Carbocation->Product + Cl⁻

Mechanism of hydrochlorination of allylbenzene.

Reactivity and Potential Applications

This compound is a reactive compound due to the presence of the chlorine atom, which can act as a leaving group in nucleophilic substitution reactions. This reactivity makes it a useful precursor for the synthesis of various derivatives. For instance, it can be used to introduce the 2-phenylpropyl group into other molecules.

Its primary application lies in its role as an intermediate in the synthesis of pharmaceuticals and pesticides.[1] The structural motif of a substituted propylbenzene (B89791) is found in a number of biologically active compounds.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.

Conclusion

This compound is a key chemical intermediate with established physicochemical and spectral properties. Its synthesis via the hydrochlorination of allylbenzene is a well-understood process. The reactivity of this compound makes it a versatile building block in the development of new chemical entities, particularly in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of this compound for researchers and professionals engaged in drug discovery and development.

References

(2-Chloropropyl)benzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Chloropropyl)benzene

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Formula

This compound is a colorless liquid organic compound. It is also known by other names such as 1-Phenyl-2-chloropropane and 2-Chloro-1-phenylpropane.[1][2] The compound is notable as an intermediate in various chemical syntheses.

Below is a summary of its key identifiers and molecular formula.

IdentifierValue
Chemical Name This compound
Molecular Formula C₉H₁₁Cl[1][2]
CAS Registry Number 10304-81-1[1][2]
IUPAC Name [(2S)-2-chloropropyl]benzene[3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its application in experimental settings.

PropertyValue
Molecular Weight 154.637 g/mol [1][2]
Density 1.027 g/cm³[4]
Boiling Point 211.1°C at 760 mmHg[4]
Flash Point 79.7°C[4]
Vapor Pressure 0.27 mmHg at 25°C[4]
Refractive Index 1.513[4]

Structural Information

The molecular structure of this compound consists of a benzene (B151609) ring attached to a chloropropyl group.

G Chemical Structure of this compound cluster_benzene cluster_propyl C1 C C2 C C1->C2 C6 C C1->C6 C7 CH₂ C1->C7 C3 C C2->C3 C2->C3 C4 C C3->C4 C5 C C4->C5 C4->C5 C5->C6 C6->C1 C8 CH C7->C8 C9 CH₃ C8->C9 Cl Cl C8->Cl

Caption: Molecular structure of this compound.

This guide summarizes the essential molecular and physical data for this compound, providing a foundation for its use in research and development.

References

An In-depth Technical Guide on the Synthesis and Characterization of (2-Chloropropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2-Chloropropyl)benzene, a key intermediate in various chemical syntheses. This document details established synthetic protocols and outlines the analytical techniques used to confirm the structure and purity of the compound. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using process diagrams.

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the Friedel-Crafts alkylation of benzene (B151609). Two primary variations of this reaction are presented below.

Friedel-Crafts Alkylation of Benzene with Allyl Chloride

This method involves the reaction of benzene with allyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, often with a nitroalkane co-solvent to improve yield.

Experimental Protocol:

A detailed experimental procedure adapted from the literature is as follows:

  • To a cooled mixture of anhydrous benzene (e.g., 360 mL) and nitropropane (e.g., 260 mL), slowly add anhydrous aluminum chloride (e.g., 77 g) with continuous stirring.

  • Maintain the temperature of the reaction mixture between -5°C and 0°C.

  • Slowly add a solution of allyl chloride (e.g., 77 g) in an equal volume of dry benzene to the mixture.

  • After the addition is complete, continue stirring for approximately 30 minutes.

  • Hydrolyze the reaction mixture by pouring it into a cold solution of concentrated hydrochloric acid (e.g., 50 mL) in water (e.g., 500 mL).

  • Separate the benzene layer and extract the aqueous phase with additional portions of benzene.

  • Combine the organic phases and dry them over a mixture of sodium bicarbonate and sodium sulfate.

  • Isolate the this compound from the mixture by vacuum distillation.

Friedel-Crafts Alkylation of Benzene with 2-Chloropropane (B107684)

An alternative approach is the direct alkylation of benzene with 2-chloropropane using a Lewis acid catalyst.

Experimental Protocol:

  • In a flask equipped with a stirrer, dropping funnel, and a reflux condenser, place anhydrous benzene.

  • Cool the flask in an ice bath and add a Lewis acid catalyst, such as anhydrous aluminum chloride, in portions.

  • Slowly add 2-chloropropane to the stirred mixture.

  • After the addition, allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified duration.

  • Quench the reaction by carefully adding the mixture to ice-water.

  • Separate the organic layer, wash it with a dilute solution of sodium bicarbonate and then with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purify the product by distillation.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various spectroscopic and physical methods.

Physical Properties

The following table summarizes the key physical properties of this compound.

PropertyValueReference
Molecular Formula C₉H₁₁Cl[1][2][3]
Molecular Weight 154.64 g/mol [4]
CAS Number 10304-81-1[1][2][3]
Boiling Point 211.1 °C at 760 mmHg
Density 1.027 g/cm³
Refractive Index 1.513
Spectroscopic Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35 - 7.20Multiplet5HAromatic protons (C₆H₅)
~4.40Sextet1HMethine proton (-CH(Cl)-)
~3.10 & ~2.95Doublet of doublets2HMethylene protons (-CH₂-)
~1.50Doublet3HMethyl protons (-CH₃)

The carbon-13 NMR spectrum indicates the different carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
~139Aromatic C (quaternary)
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~58Methine C (-CH(Cl)-)
~45Methylene C (-CH₂-)
~23Methyl C (-CH₃)

The IR spectrum reveals the presence of specific functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2980-2850StrongAliphatic C-H stretch
1605, 1495, 1450MediumAromatic C=C skeletal vibrations
~750, ~700StrongC-H out-of-plane bending (monosubstituted benzene)
~650Medium-StrongC-Cl stretch

The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[1]

m/zRelative IntensityAssignment
154/156Moderate[M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
119Moderate[M - Cl]⁺
91High[C₇H₇]⁺ (tropylium ion), base peak
65Moderate[C₅H₅]⁺

Visualized Workflows

Synthesis and Characterization Workflow

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Benzene, Allyl Chloride) reaction Friedel-Crafts Alkylation start->reaction workup Work-up (Hydrolysis, Extraction, Drying) reaction->workup purification Purification (Vacuum Distillation) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms phys_prop Physical Properties product->phys_prop final_product Characterized This compound nmr->final_product ir->final_product ms->final_product phys_prop->final_product

Caption: Overall workflow for the synthesis and characterization of this compound.

Friedel-Crafts Alkylation Signaling Pathway

Friedel_Crafts_Mechanism cluster_step1 Step 1: Formation of the Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Product Formation allyl_chloride Allyl Chloride carbocation_complex Carbocation-Lewis Acid Complex allyl_chloride->carbocation_complex + AlCl₃ alcl3 AlCl₃ (Lewis Acid) alcl3->carbocation_complex sigma_complex Arenium Ion Intermediate (Sigma Complex) carbocation_complex->sigma_complex benzene Benzene benzene->sigma_complex + Carbocation Complex product This compound sigma_complex->product - H⁺ hcl HCl sigma_complex->hcl alcl3_regen AlCl₃ (Regenerated) sigma_complex->alcl3_regen

Caption: Mechanism of the Friedel-Crafts alkylation of benzene with allyl chloride.

References

Spectroscopic Analysis of (2-Chloropropyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Chloropropyl)benzene, a key intermediate in various chemical syntheses. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.35 - 7.20Multiplet5HAromatic protons (C₆H₅)
~4.40Sextet1HMethine proton (-CH(Cl)-)
~3.10Doublet of doublets1HMethylene proton (-CH₂-)
~2.95Doublet of doublets1HMethylene proton (-CH₂-)
~1.55Doublet3HMethyl protons (-CH₃)

Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

¹³C NMR

While specific experimental data from databases like SpectraBase is noted, numerical values were not directly retrieved.[1] The following are predicted chemical shifts.

Chemical Shift (ppm)Assignment
~139Quaternary aromatic carbon
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~58Methine carbon (-CH(Cl)-)
~45Methylene carbon (-CH₂-)
~23Methyl carbon (-CH₃)

Note: Predicted data requires experimental verification.

Table 2: Infrared (IR) Spectroscopy Data

A vapor phase IR spectrum is available through public databases.[1] The characteristic absorption bands are expected in the following regions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
3000-2850C-H StretchAlkyl
1600, 1495, 1450C=C StretchAromatic Ring
770-730, 710-690C-H Bend (out-of-plane)Monosubstituted Aromatic
800-600C-Cl StretchAlkyl Halide
Table 3: Mass Spectrometry (MS) Data

The electron ionization mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center.[1][2]

m/zRelative IntensityProposed Fragment
154Moderate[M]⁺ (Molecular ion, ³⁵Cl isotope)
156Low[M+2]⁺ (³⁷Cl isotope)
91High[C₇H₇]⁺ (Tropylium ion)
92Moderate[C₇H₈]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A typical protocol for obtaining ¹H and ¹³C NMR spectra of a substituted alkylbenzene like this compound is as follows:

  • Sample Preparation: A sample of approximately 5-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly deuterated chloroform (B151607) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: The spectrum is recorded on a Fourier transform NMR spectrometer, typically operating at a magnetic field strength corresponding to a proton resonance frequency of 300 MHz or higher for adequate signal dispersion.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope and longer relaxation times.

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the IR spectrum can be obtained using one of the following methods:

  • Neat Sample (Thin Film): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to create a thin film. The plates are mounted in a sample holder and placed in the IR spectrometer.

  • Solution: A dilute solution (typically 1-5%) of the compound is prepared in a relatively IR-transparent solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃). The solution is then placed in a liquid sample cell of a known path length for analysis. A spectrum of the pure solvent is also run as a background.

  • Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the crystal (e.g., ZnSe, diamond) of an ATR accessory. This technique is often preferred for its simplicity and minimal sample preparation.

The instrument used is a Fourier Transform Infrared (FTIR) spectrometer, and the spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass analysis of relatively small, volatile organic molecules like this compound.[3]

  • Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or directly using a heated probe. The sample must be volatilized, which may require heating.[3]

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[3] This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺), which can then undergo fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Physical Properties of (2-Chloropropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key physical properties of (2-Chloropropyl)benzene, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data and methodologies for handling this compound.

Core Physical Properties

This compound, also known by its IUPAC name 1-chloro-2-phenylpropane, is a halogenated aromatic hydrocarbon. Its physical characteristics are crucial for its application in various chemical syntheses and pharmaceutical developments.

The primary physical constants for this compound are summarized in the table below for quick reference. These values are compiled from various chemical data sources.

Physical PropertyValueUnitsNotes
Boiling Point 211.1[1][2]°CAt 760 mmHg
Density 1.027[1][2]g/cm³At standard conditions
Molecular Formula C₉H₁₁Cl--
Molecular Weight 154.64 g/mol [3][4]
Flash Point 79.7°C[1][2]
Refractive Index 1.513-[1][2]

Factors Influencing Physical Properties

The physical properties of haloalkanes like this compound are influenced by several factors inherent to their molecular structure.

  • Boiling Point : Haloalkanes generally exhibit higher boiling points than their parent alkanes due to increased molecular mass and stronger intermolecular forces, namely dipole-dipole interactions and van der Waals forces.[5][6] The presence of the chlorine atom in this compound increases its polarity and molecular weight compared to propylbenzene, leading to a higher boiling point. The boiling points of alkyl halides follow the trend R-I > R-Br > R-Cl > R-F for the same alkyl group, a result of decreasing van der Waals forces with decreasing size and mass of the halogen.[5][7]

  • Density : The density of haloalkanes is typically greater than that of corresponding alkanes.[5] The density of haloalkanes increases with the increasing atomic mass of the halogen.[5][7] For monochloroalkanes, density tends to decrease slightly as the carbon chain length increases.[5] Polychlorinated hydrocarbons are heavier than water.[8]

Experimental Protocols

This micro-method is suitable for small sample volumes.

Principle: A liquid boils when its vapor pressure equals the surrounding atmospheric pressure. By heating a sample and observing the temperature at which rapid boiling occurs, the boiling point can be determined.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire to attach the test tube to the thermometer

  • Heating source (Bunsen burner or heating mantle)

  • High-boiling mineral oil

Procedure:

  • A small amount of the liquid sample (a few drops) is placed into the small test tube.

  • A capillary tube, sealed at one end, is placed open-end down into the test tube containing the sample.

  • The test tube is attached to a thermometer.

  • The thermometer and attached tube are placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

  • The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and slowly bubble out.

  • Heating is continued until a continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

  • The heat source is removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Visualization of Experimental Workflow

The logical flow of the boiling point determination using the Thiele tube method can be visualized as follows:

BoilingPointDetermination A Sample Preparation B Apparatus Assembly A->B Place sample in tube C Gentle Heating B->C Immerse in Thiele tube D Observe Initial Bubbling C->D Air expands E Observe Continuous Bubbling D->E Vapor pressure > atm. pressure F Remove Heat Source E->F G Cooling and Observation F->G H Record Boiling Point G->H Liquid enters capillary

References

Solubility of (2-Chloropropyl)benzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Chloropropyl)benzene in various organic solvents. Due to a lack of specific quantitative data in publicly accessible literature, this guide focuses on the fundamental principles governing its solubility, qualitative assessments, and a detailed experimental protocol for the quantitative determination of its solubility.

Core Concepts: Predicting Solubility

This compound is a haloalkane with an aromatic phenyl group. Its solubility in organic solvents is primarily dictated by the "like dissolves like" principle. The molecule possesses both a non-polar phenyl ring and alkyl chain, and a polar carbon-chlorine bond. This structure suggests that it will be most soluble in non-polar or weakly polar organic solvents that can engage in van der Waals forces and dipole-dipole interactions.[1][2][3][4] Conversely, it is expected to have low solubility in highly polar solvents, particularly water.[2]

Qualitative Solubility Data

SolventSolvent TypeExpected Qualitative Solubility
HexaneNon-polarHighly Soluble
TolueneNon-polar AromaticHighly Soluble
Diethyl EtherWeakly PolarSoluble
ChloroformWeakly PolarSoluble
AcetonePolar AproticSoluble
EthanolPolar ProticModerately Soluble
MethanolPolar ProticSparingly Soluble
WaterHighly PolarInsoluble

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by UV-Vis spectrophotometric analysis. This method is adaptable for various volatile and non-volatile solutes and solvents.

Objective: To determine the saturation concentration of this compound in a specified organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (HPLC grade or equivalent)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (chemically compatible with the solvent, e.g., 0.45 µm PTFE)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in the chosen solvent of a known concentration (e.g., 10 mg/mL).

    • Perform a series of dilutions of the stock solution to prepare at least five standard solutions of varying, known concentrations.

  • Equilibration:

    • In several glass vials, add an excess amount of this compound to a known volume of the organic solvent. An excess of the solute should be visible as a separate phase.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

  • Sample Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette, ensuring no undissolved material is disturbed.

    • Filter the withdrawn sample through a syringe filter into a clean vial to remove any suspended micro-particles.

    • Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Analysis by UV-Vis Spectrophotometry:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning one of the standard solutions.

    • Measure the absorbance of each standard solution and the diluted sample solution at the λmax.

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the diluted sample from the calibration curve using its measured absorbance.

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the tested temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Preparation of Standard Solutions D Analysis of Solution Concentration A->D Calibration Curve B Equilibration of Excess Solute in Solvent C Separation of Saturated Solution B->C C->D E Calculation of Solubility D->E

Caption: Workflow for solubility determination.

References

The Discovery and Historical Synthesis of (2-Chloropropyl)benzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloropropyl)benzene, a substituted aromatic hydrocarbon, holds significance as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a reactive chlorine atom on the propyl side chain, allows for a variety of subsequent chemical transformations. This technical guide provides a comprehensive overview of the discovery and key historical methods for the synthesis of this compound, presenting detailed experimental protocols, comparative data, and mechanistic insights to serve as a valuable resource for professionals in the field. The earliest notable synthesis of this compound is credited to Nenitzescu and Isacescu in 1933, followed by a significant improvement in yield by Weston in 1948.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below.

PropertyValue
Molecular Formula C₉H₁₁Cl
Molecular Weight 154.64 g/mol
CAS Number 10304-81-1
Boiling Point 79 °C at 10 mmHg
Density 1.03 g/cm³
Refractive Index 1.517
¹³C NMR δ (ppm): 23.5, 43.1, 58.9, 126.8, 128.7, 129.1, 139.2
Mass Spectrum (EI) Major peaks (m/z): 154 (M+), 119, 91, 77, 65, 51

Historical Synthesis Methods

Two pivotal historical methods for the synthesis of this compound are detailed below: the initial low-yield synthesis by Nenitzescu and Isacescu, and the subsequent high-yield method developed by Weston.

The Nenitzescu and Isacescu Synthesis (1933)

The first notable reported synthesis of this compound was achieved by Costin Nenitzescu and C.D. Isacescu in 1933. Their method involved the Friedel-Crafts alkylation of benzene (B151609) with allyl chloride using a metallic chloride catalyst. This approach, however, was characterized by low yields and the formation of byproducts.

Reaction Scheme:

C₆H₆ + CH₂=CHCH₂Cl --(FeCl₃ or ZnCl₂)--> C₆H₅CH₂CH(Cl)CH₃

Key Findings:

  • Catalyst: Ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) were used as catalysts.

  • Low Yield: The reaction produced this compound in low yields, with a reported optimum yield of only 28% at 20°C.[1]

  • Temperature Sensitivity: The reaction was highly sensitive to temperature. Above 14°C, the desired product could not be isolated, and at higher temperatures, the primary product was 1,2-diphenylpropane.[1]

  • Byproducts: A significant byproduct was 1,2-diphenylpropane, formed from the further reaction of the product with benzene.

The Weston High-Yield Synthesis (1948)

In 1948, Arthur W. Weston, working for Abbott Laboratories, developed a significantly improved method for the synthesis of this compound, which was later patented. This method also utilized a Friedel-Crafts reaction but with a crucial modification: the use of an organic nitro compound as a co-catalyst with anhydrous aluminum chloride. This innovation led to substantially higher yields and allowed the reaction to be carried out at lower and more controlled temperatures.

Reaction Scheme:

C₆H₆ + CH₂=CHCH₂Cl --(AlCl₃, Nitroalkane)--> C₆H₅CH₂CH(Cl)CH₃

Key Improvements:

  • Enhanced Yield: The addition of a nitro hydrocarbon, such as nitropropane, dramatically increased the yield of this compound.

  • Milder Conditions: The reaction could be effectively carried out at temperatures between -5°C and 0°C, which helped to minimize the formation of byproducts.

  • Catalyst System: The use of anhydrous aluminum chloride in conjunction with a nitro compound proved to be a more efficient catalytic system for this specific transformation.

Comparative Data of Historical Syntheses

The following table summarizes the key quantitative data for the two primary historical synthesis methods of this compound for easy comparison.

ParameterNenitzescu and Isacescu (1933)Weston (1948)
Reactants Benzene, Allyl ChlorideBenzene, Allyl Chloride
Catalyst Ferric Chloride (FeCl₃) or Zinc Chloride (ZnCl₂)Anhydrous Aluminum Chloride (AlCl₃)
Co-catalyst/Solvent None specifiedNitropropane
Reaction Temperature 20°C (optimum)-5°C to 0°C
Reported Yield 28% (optimum)"Good yield" (specific % not stated in patent)
Key Limitation Low yield, byproduct formation at higher temperaturesRequires use of nitroalkanes

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Synthesis of this compound (Adapted from Nenitzescu and Isacescu, 1933)

Materials:

  • Benzene

  • Allyl chloride

  • Anhydrous ferric chloride (FeCl₃)

  • Ice bath

  • Distillation apparatus

Procedure:

  • A reaction vessel containing benzene is cooled in an ice bath to maintain a temperature of 20°C.

  • Anhydrous ferric chloride is added to the cooled benzene with stirring.

  • Allyl chloride is added dropwise to the stirred mixture, ensuring the temperature does not exceed 20°C.

  • The reaction mixture is stirred for several hours at 20°C.

  • After the reaction is complete, the mixture is carefully quenched with ice-water.

  • The organic layer is separated, washed with water and a dilute solution of sodium bicarbonate, and then dried over anhydrous magnesium sulfate.

  • The benzene is removed by distillation at atmospheric pressure.

  • The residue is then distilled under reduced pressure, collecting the fraction at 79°C/10 mmHg to yield this compound.

Protocol 2: High-Yield Synthesis of this compound (Weston, 1948)

Materials:

  • Anhydrous benzene (360 cc)

  • Nitropropane (260 cc)

  • Anhydrous aluminum chloride (77 g)

  • Allyl chloride (77 g) in an equal volume of dry benzene

  • Concentrated hydrochloric acid (50 cc)

  • Water (500 cc)

  • Sodium bicarbonate

  • Sodium sulfate

  • Ice-salt bath

  • Distillation apparatus

Procedure:

  • A mixture of anhydrous benzene and nitropropane is cooled in an ice-salt bath.

  • Anhydrous aluminum chloride is added slowly to the cooled mixture with continuous stirring.

  • A solution of allyl chloride in an equal volume of dry benzene is added slowly to the reaction mixture, maintaining the temperature between -5°C and 0°C.

  • After the addition is complete, stirring is continued for an additional 30 minutes.

  • The reaction mixture is then hydrolyzed by pouring it into a cold solution of concentrated hydrochloric acid in water.

  • The benzene layer is separated, and the aqueous phase is extracted with several equal volumes of additional benzene.

  • The combined benzene phases are dried over a mixture of sodium bicarbonate and sodium sulfate.

  • The solvent is removed by distillation, and the this compound is obtained by distillation at 70-74°C under a pressure of 3 mm Hg.[1]

Reaction Mechanisms and Visualizations

The synthesis of this compound via the Friedel-Crafts reaction of benzene with allyl chloride proceeds through an electrophilic aromatic substitution mechanism involving a carbocation intermediate. A key feature of this reaction is a carbocation rearrangement that leads to the formation of the more stable secondary carbocation, resulting in the desired product.

Friedel-Crafts Alkylation of Benzene with Allyl Chloride

The reaction is initiated by the activation of allyl chloride by the Lewis acid catalyst (e.g., AlCl₃) to form a primary carbocation. This primary carbocation then undergoes a rapid 1,2-hydride shift to form a more stable secondary carbocation. The benzene ring then acts as a nucleophile, attacking the secondary carbocation to form a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a proton is eliminated from the sigma complex to restore the aromaticity of the ring and yield the final product, this compound.

Friedel_Crafts_Alkylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Benzene Benzene SigmaComplex Sigma Complex Benzene->SigmaComplex AllylChloride Allyl Chloride PrimaryCarbocation Primary Carbocation AllylChloride->PrimaryCarbocation + AlCl₃ AlCl3 AlCl₃ SecondaryCarbocation Secondary Carbocation PrimaryCarbocation->SecondaryCarbocation 1,2-Hydride Shift SecondaryCarbocation->SigmaComplex Product This compound SigmaComplex->Product - H⁺ HCl HCl SigmaComplex->HCl AlCl3_regen AlCl₃ SigmaComplex->AlCl3_regen

Caption: Friedel-Crafts alkylation of benzene with allyl chloride.

Experimental Workflow: Weston Synthesis

The workflow for the high-yield synthesis of this compound as described by Weston involves a series of sequential steps, from the initial reaction to the final purification of the product.

Weston_Workflow A Cool Benzene and Nitropropane B Add AlCl₃ A->B C Add Allyl Chloride Solution (-5 to 0°C) B->C D Stir for 30 min C->D E Hydrolyze with HCl/Water D->E F Separate Organic Layer E->F G Extract Aqueous Layer with Benzene F->G H Dry Combined Organic Layers G->H I Distill off Solvent H->I J Vacuum Distill Product (70-74°C @ 3 mmHg) I->J

Caption: Experimental workflow for the Weston synthesis.

Conclusion

The historical synthesis of this compound illustrates a classic example of the evolution of synthetic methodology, moving from a low-yield, difficult-to-control reaction to a more efficient and higher-yielding process. The initial work by Nenitzescu and Isacescu established a foundational route, while the subsequent innovation by Weston demonstrated the significant impact of catalyst systems and reaction conditions on the outcome of Friedel-Crafts alkylations. This technical guide provides researchers and drug development professionals with a detailed understanding of these seminal synthetic methods, offering valuable insights for the development of new synthetic routes and the optimization of existing processes.

References

A Technical Guide to (2-Chloropropyl)benzene: Properties, Synthesis, and Applications in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloropropyl)benzene is a halogenated aromatic hydrocarbon with significant applications as a chemical intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry as a precursor for certain classes of psychoactive substances. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis, and its role in drug development.

Chemical Identity and Synonyms

This compound is known by a variety of systematic and common names. The compound exists as a racemate and as individual stereoisomers, ((R)-2-Chloropropyl)benzene and ((S)-2-Chloropropyl)benzene. Proper identification is crucial for experimental reproducibility and regulatory compliance.

Identifier Type Racemic this compound (R)-enantiomer (S)-enantiomer
IUPAC Name 2-chloropropylbenzene[1][(2R)-2-chloropropyl]benzene[(2S)-2-chloropropyl]benzene
CAS Number 10304-81-1[1][2][3]55449-46-216583-73-6
Synonyms 1-Phenyl-2-chloropropane[1][2][3], 2-Chloro-1-phenylpropane[1][2][3], Benzene (B151609), (2-chloropropyl)-[1][2][3]((R)-2-Chloro-propyl)-benzene((2S)-2-Chloropropyl)benzene
Molecular Formula C₉H₁₁Cl[1]C₉H₁₁ClC₉H₁₁Cl
UNII C5E5RQY77T[1]RVA66T6FDZC4YL8W2A4J

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is essential for its handling, characterization, and use in synthetic procedures.

Property Value Reference
Molecular Weight 154.63 g/mol [1]PubChem
Appearance Colorless liquidGeneral Knowledge
Boiling Point 211.1°C at 760 mmHgGuidechem
Density 1.027 g/cm³Guidechem
Flash Point 79.7°CGuidechem
Refractive Index 1.513Guidechem
Kovats Retention Index 1138, 1127 (Standard non-polar column)[1]NIST Mass Spectrometry Data Center[1]
¹³C NMR Spectroscopy Data availableW. Robien, Inst. of Org. Chem., Univ. of Vienna[1]
IR Spectroscopy Data availableJohn Wiley & Sons, Inc.[1]
Mass Spectrometry (GC-MS) Data availableNIST Mass Spectrometry Data Center[1]

Synthesis of this compound

This compound can be synthesized through various methods. A common and effective laboratory-scale preparation involves the Friedel-Crafts alkylation of benzene with an appropriate chlorinating agent.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with Allyl Chloride

This protocol is adapted from a patented method for the production of 2-chloro-1-phenylpropane.[4]

Materials:

  • Anhydrous benzene

  • Nitropropane

  • Anhydrous aluminum chloride

  • Allyl chloride

  • Concentrated hydrochloric acid

  • Water

  • Sodium bicarbonate

  • Sodium sulfate

Equipment:

  • Round-bottom flask with continuous stirring

  • Dropping funnel

  • Cooling bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a suitable reaction vessel, prepare a cooled mixture of approximately 360 cc of anhydrous benzene and 260 cc of nitropropane.

  • With continuous stirring, slowly add about 77 grams of anhydrous aluminum chloride to the mixture.

  • Prepare a solution of 77 grams of allyl chloride in an equal volume of dry benzene.

  • Slowly add the allyl chloride solution to the reaction mixture, maintaining the temperature between -5°C and 0°C.

  • After the addition is complete, continue stirring for approximately 30 minutes.

  • Hydrolyze the reaction mixture in a cold solution of 50 cc of concentrated hydrochloric acid in 500 cc of water.

  • Separate the benzene layer and extract the aqueous phase with several equal volumes of additional benzene.

  • Combine the benzene phases and dry them over a mixture of sodium bicarbonate and sodium sulfate.

  • Isolate the 2-chloro-1-phenylpropane by distillation at 70-74°C under a pressure of 3 mm.[4]

Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up Benzene Benzene ReactionVessel Reaction at -5 to 0°C Benzene->ReactionVessel AllylChloride Allyl Chloride AllylChloride->ReactionVessel AlCl3 AlCl₃ (catalyst) AlCl3->ReactionVessel Nitropropane Nitropropane (solvent) Nitropropane->ReactionVessel Hydrolysis Hydrolysis (HCl/H₂O) ReactionVessel->Hydrolysis Extraction Extraction with Benzene Hydrolysis->Extraction Drying Drying (NaHCO₃/Na₂SO₄) Extraction->Drying Distillation Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Synthesis of this compound via Friedel-Crafts Alkylation.

Application in Drug Development: Precursor to Amphetamine

This compound serves as a key intermediate in the synthesis of amphetamine and related compounds. The following outlines a potential synthetic route from this compound to amphetamine, which is of significant interest to drug development professionals and forensic chemists.

Synthetic Pathway to Amphetamine

The conversion of this compound to amphetamine typically involves amination, where the chlorine atom is displaced by an amino group.

G cluster_starting_material Starting Material cluster_reaction Reaction cluster_product Product Chloropropylbenzene This compound Amination Amination (e.g., with Ammonia) Chloropropylbenzene->Amination Amphetamine Amphetamine Amination->Amphetamine

Caption: Conversion of this compound to Amphetamine.

Disclaimer: The information provided on the synthesis of amphetamine is for academic and research purposes only. The synthesis of controlled substances is illegal in many jurisdictions and should only be carried out by licensed professionals in appropriate facilities.

Conclusion

This compound is a versatile chemical intermediate with well-defined properties and established synthetic routes. Its significance in the pharmaceutical industry, particularly as a precursor in the synthesis of amphetamines, underscores the importance of understanding its chemistry for researchers and professionals in drug development and related fields. The data and protocols presented in this guide are intended to support further research and development activities involving this compound.

References

Literature review on the chemistry of (2-Chloropropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemistry of (2-Chloropropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the chemistry of this compound (CAS No. 10304-81-1). It covers the compound's physical and spectroscopic properties, detailed experimental protocols for its synthesis and key reactions, and its applications as a versatile intermediate in organic synthesis, particularly in the context of pharmaceutical development.

Properties of this compound

This compound, also known as 1-phenyl-2-chloropropane, is a colorless liquid organic compound.[1] It is a key synthetic intermediate due to the reactivity of the secondary alkyl chloride group.[1]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below, compiled from various chemical databases.

PropertyValueSource(s)
Molecular Formula C₉H₁₁Cl[2][3]
Molecular Weight 154.64 g/mol [2][4]
CAS Number 10304-81-1[2][3]
Appearance Colorless liquid[1]
Density 1.027 g/cm³[2][5]
Boiling Point 211.1 °C at 760 mmHg[1][2][5]
Flash Point 79.7 °C[1][2][5]
Refractive Index 1.513[1][2][5]
Vapor Pressure 0.27 mmHg at 25 °C[1][2]
LogP 3.2
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While complete, high-resolution spectra are best obtained experimentally, the following table summarizes expected and reported spectroscopic data based on its chemical structure and available literature.

SpectroscopyExpected/Reported Data
¹H NMR - ~7.1-7.3 ppm: Multiplet, 5H (Aromatic protons, C₆H₅) - ~4.2-4.5 ppm: Multiplet, 1H (Methine proton, -CH(Cl)-) - ~2.9-3.2 ppm: Multiplet, 2H (Methylene protons, -CH₂-) - ~1.5 ppm: Doublet, 3H (Methyl protons, -CH₃)
¹³C NMR - ~138-140 ppm: Quaternary aromatic carbon - ~126-129 ppm: Aromatic CH carbons - ~55-60 ppm: Methine carbon (-CH(Cl)-) - ~45-50 ppm: Methylene carbon (-CH₂-) - ~20-25 ppm: Methyl carbon (-CH₃)
Mass Spec. (EI) - m/z 154/156: Molecular ion peak [M]⁺ (ratio ~3:1 due to ³⁵Cl/³⁷Cl isotopes)[3] - m/z 118: [M - HCl]⁺, loss of hydrogen chloride - m/z 91: Base peak, corresponding to the stable benzyl (B1604629) or tropylium (B1234903) cation [C₇H₇]⁺[3]
Infrared (IR) - ~3030-3080 cm⁻¹: Aromatic C-H stretch - ~2850-2960 cm⁻¹: Aliphatic C-H stretch - ~1600, 1495, 1450 cm⁻¹: Aromatic C=C ring stretches - ~690-770 cm⁻¹: C-Cl stretch

Synthesis of this compound

This compound is typically synthesized via the alkylation of benzene (B151609) with an allyl halide. A notable method involves a Friedel-Crafts-type reaction using a catalyst system designed to favor the desired product and minimize side reactions.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification A Cool mixture of anhydrous benzene and nitropropane B Slowly add anhydrous aluminum chloride (AlCl₃) with stirring A->B D Add allyl chloride solution to the benzene/AlCl₃ mixture at -5 to 0 °C B->D C Prepare solution of allyl chloride in dry benzene E Continue stirring for 30 minutes post-addition D->E F Hydrolyze reaction mixture with cold HCl solution E->F G Separate benzene layer F->G H Extract aqueous phase with additional benzene G->H I Combine and dry organic phases (e.g., over Na₂SO₄) H->I J Purify by vacuum distillation (70-74 °C at 3 mm Hg) I->J

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a patented method for producing 2-chloro-1-phenylpropane in high yield.

Materials:

  • Anhydrous benzene (360 mL)

  • Nitropropane (260 mL)

  • Anhydrous aluminum chloride (77 g)

  • Allyl chloride (77 g) dissolved in an equal volume of dry benzene

  • Concentrated hydrochloric acid (50 mL) in water (500 mL) for hydrolysis

  • Sodium bicarbonate-sodium sulfate (B86663) mixture for drying

Procedure:

  • Catalyst Preparation: In a suitable reaction vessel equipped with a stirrer and cooling bath, prepare a mixture of anhydrous benzene (360 mL) and nitropropane (260 mL). Cool the mixture.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (77 g) to the cooled mixture with continuous stirring.

  • Reactant Addition: Prepare a solution of allyl chloride (77 g) in an equal volume of dry benzene. Slowly add this solution to the reaction mixture. Maintain the temperature of the reaction between -5 °C and 0 °C throughout the addition.

  • Reaction Completion: After the addition of the allyl chloride solution is complete, continue stirring for an additional 30 minutes.

  • Hydrolysis: Pour the reaction mixture into a cold solution of concentrated hydrochloric acid (50 mL) in water (500 mL) to hydrolyze the mixture and quench the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the benzene layer. Extract the aqueous phase with several equal volumes of additional benzene.

  • Drying and Purification: Combine all benzene phases and dry them over a sodium bicarbonate-sodium sulfate mixture. Filter the drying agent.

  • Isolation: Obtain the final product, 2-chloro-1-phenylpropane, by distillation of the dried organic phase under reduced pressure (boiling point: 70-74 °C at 3 mm Hg).

Chemical Reactivity

The chemistry of this compound is dominated by the reactivity of the C-Cl bond at a secondary, benzylic-like position. It can undergo both nucleophilic substitution and elimination reactions, with the pathway often determined by the reaction conditions (nucleophile/base strength, solvent, temperature).

Nucleophilic Substitution and Elimination Mechanisms

This compound can react via competing SN1/E1 and SN2/E2 pathways. The benzylic position can stabilize a carbocation intermediate, favoring unimolecular pathways (SN1/E1), especially with weak nucleophiles/bases in polar protic solvents. Strong, bulky bases favor the E2 pathway, while strong, non-bulky nucleophiles favor the SN2 pathway.

G Competing Reaction Pathways cluster_unimolecular Unimolecular (SN1/E1) cluster_bimolecular Bimolecular (SN2/E2) Start This compound Carbocation Benzylic Carbocation Intermediate Start->Carbocation Slow, -Cl⁻ (Weak Nu⁻/Base) SN2_Product Substitution Product (e.g., Amine) Start->SN2_Product Strong, non-bulky Nu⁻ E2_Product Elimination Product (e.g., Alkene) Start->E2_Product Strong, bulky base SN1_Product Substitution Product (e.g., Alcohol) Carbocation->SN1_Product + Nucleophile E1_Product Elimination Product (e.g., Alkene) Carbocation->E1_Product - H⁺

Caption: Competing unimolecular and bimolecular reaction pathways.

Representative Experimental Protocols

A. Protocol for Nucleophilic Substitution (Synthesis of 1-Phenyl-2-aminopropane)

This protocol describes the amination of this compound, a key step towards producing arylpropylamines.

Materials:

Procedure:

  • In a sealed pressure vessel, combine this compound with a large excess of concentrated aqueous ammonia in ethanol.

  • Heat the mixture at a temperature of 100-120 °C for several hours. The progress of the reaction should be monitored by TLC or GC.

  • After cooling, vent the vessel carefully. Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.

  • Add water and diethyl ether to the residue and transfer to a separatory funnel.

  • Make the aqueous layer basic with NaOH solution to deprotonate the ammonium (B1175870) salt.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate to yield the crude amine product.

  • Purify the resulting arylpropylamine by vacuum distillation.

B. Protocol for Elimination (Synthesis of Phenylpropene)

This protocol describes the dehydrochlorination to form an alkene.

Materials:

  • This compound (1 mole equivalent)

  • Potassium tert-butoxide (1.1 mole equivalents)

  • Anhydrous tetrahydrofuran (B95107) (THF) or tert-butanol

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in anhydrous THF.

  • Cool the solution in an ice bath.

  • Slowly add potassium tert-butoxide to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction by carefully adding water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of phenylpropene isomers, can be purified by distillation.

Applications in Pharmaceutical Development

This compound and its derivatives are valuable precursors in the synthesis of pharmaceutically active compounds. A primary application is in the synthesis of arylpropylamines, a class of compounds known for their physiological effects.

The amination of 2-chloro-1-phenylpropane is a direct route to the core structure of benzedrine (1-phenyl-2-propylamine) and its derivatives, which are known for their pressor amine activity (ability to increase blood pressure). This makes this compound a key starting material for research into new compounds with potential cardiovascular or neurological activity.

G A This compound B Nucleophilic Substitution (e.g., with NH₃, R-NH₂) A->B Key Reaction C Arylpropylamine Core Structure B->C Forms D Lead Compound Discovery & Drug Development Programs C->D Used In E Investigation of Pressor Amines, CNS Stimulants, etc. D->E Leads to

Caption: Role as an intermediate in pharmaceutical research.

Conclusion

This compound is a versatile chemical intermediate with a rich chemistry centered on its secondary alkyl chloride functionality. Its well-defined synthesis and predictable reactivity in substitution and elimination reactions make it a valuable building block in organic synthesis. For researchers in drug development, its role as a direct precursor to the arylpropylamine scaffold provides a reliable pathway for the exploration of novel therapeutic agents. A thorough understanding of its properties and reaction pathways is essential for its effective application in the laboratory and in the development of new pharmaceuticals.

References

An In-Depth Technical Guide to the Safety and Handling of (2-Chloropropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2-Chloropropyl)benzene (CAS No. 10304-81-1), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Adherence to these guidelines is crucial to ensure the safety of laboratory and manufacturing personnel and to minimize environmental impact.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is essential for designing appropriate storage, handling, and emergency response procedures.

PropertyValueSource
CAS Number 10304-81-1[1][2][3][4]
Molecular Formula C₉H₁₁Cl[2][3][4][5]
Molecular Weight 154.64 g/mol [3][5]
Appearance Colorless liquid[1]
Odor Distinctive sweet, floral scent[1]
Boiling Point 211.1 °C at 760 mmHg[2][4]
Flash Point 79.7 °C (Closed Cup)[2][4]
Density 1.027 g/cm³[2][4]
Vapor Pressure 0.27 mmHg at 25°C[2][4]
Refractive Index 1.513[2][4]
LogP (Octanol/Water Partition Coefficient) 2.85640[4]

Hazard Identification and GHS Classification

Potential Hazards:

  • Flammability: It is a combustible liquid and its vapor may form flammable mixtures with air.[6]

  • Skin and Eye Irritation/Corrosion: Expected to be a skin, eye, and respiratory tract irritant.[1] Direct contact can cause irritation.

Experimental Protocols for Safety Assessment

Standardized experimental protocols are crucial for accurately determining the hazardous properties of chemicals. The following are summaries of key experimental methodologies relevant to the safety assessment of this compound.

Flash Point Determination (Pensky-Martens Closed Cup Method - ASTM D93)

The flash point is a critical measure of the flammability of a liquid. The Pensky-Martens closed-cup method is a widely accepted standard.[8][9][10][11][12]

Methodology:

  • Apparatus: A brass test cup with a close-fitting lid, a stirring device, a controlled heating source, and an ignition source applicator.[10]

  • Procedure:

    • The test specimen is placed in the cup to a specified level.[10]

    • The lid is secured, and the sample is heated at a slow, constant rate while being continuously stirred.[8][10]

    • At specified temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.[8][10]

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the specimen to ignite with a distinct flash inside the cup.[10]

  • Procedures A, B, and C: The ASTM D93 standard includes different procedures based on the viscosity and expected flash point of the material being tested.[8][11][12]

In Vitro Skin Corrosion Assessment (OECD Test Guideline 431)

This test guideline describes an in vitro procedure using a reconstructed human epidermis (RhE) model to identify corrosive chemicals, thus avoiding the use of live animals.[13][14][15][16][17]

Methodology:

  • Test System: A three-dimensional reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.[13][15]

  • Procedure:

    • The test chemical is applied topically to the surface of the RhE tissue.[17]

    • The tissue is exposed to the chemical for defined periods (e.g., 3 minutes and 1 hour).[14]

    • After exposure, the tissue is rinsed and incubated.

    • Cell viability is then determined using a quantitative assay, typically the MTT assay, which measures the reduction of a yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product by metabolically active cells.[13]

  • Classification: A chemical is identified as corrosive if the cell viability falls below certain thresholds after specific exposure times.[14][15] For example, if the cell viability is less than 50% after a 3-minute exposure, or less than 15% after a 1-hour exposure, the substance is considered corrosive.[14]

Handling and Storage Precautions

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin and eyes.[18]

  • Do not breathe vapors or mists.

  • Use only non-sparking tools and take precautionary measures against static discharges.

  • Wear appropriate personal protective equipment (see Section 5).

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation.

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames.

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Visualizations

Chemical Spill Response Workflow

Spill_Response_Workflow Figure 1: Chemical Spill Response Workflow for this compound spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Wear Appropriate PPE evacuate->ppe ventilate Ensure Ventilation ignition Eliminate Ignition Sources ventilate->ignition contain Contain Spill with Inert Material ignition->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose ppe->ventilate

Caption: Figure 1: Workflow for handling a spill of this compound.

Personal Protective Equipment (PPE) for Handling this compound

PPE_Diagram Figure 2: Recommended PPE for this compound cluster_ppe Personal Protective Equipment eye_face Eye and Face Protection goggles Chemical Safety Goggles eye_face->goggles face_shield Face Shield eye_face->face_shield skin Skin Protection gloves Chemically Resistant Gloves (e.g., Nitrile) skin->gloves lab_coat Lab Coat / Protective Clothing skin->lab_coat respiratory Respiratory Protection respirator NIOSH-approved Respirator (Organic Vapor Cartridge) respiratory->respirator

Caption: Figure 2: Essential PPE for handling this compound.

Toxicological Information

Toxicological EndpointData
Acute Oral Toxicity (LD50) Data not available
Acute Dermal Toxicity (LD50) Data not available
Acute Inhalation Toxicity (LC50) Data not available
Skin Corrosion/Irritation Expected to be an irritant
Serious Eye Damage/Irritation Expected to be an irritant
Respiratory or Skin Sensitization Data not available
Germ Cell Mutagenicity Data not available
Carcinogenicity Data not available
Reproductive Toxicity Data not available
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure) Data not available
Aspiration Hazard Data not available

Occupational Exposure Limits

Currently, there are no established specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, for this compound. In the absence of specific limits, it is prudent to handle this chemical in a manner that minimizes all routes of exposure. For context, the OELs for Benzene are very low due to its carcinogenicity.[19][20]

Disposal Considerations

All waste materials containing this compound must be disposed of as hazardous waste. Follow all applicable local, state, and federal regulations for the disposal of chemical waste. Do not allow this chemical to enter the environment.

Disclaimer: This document is intended as a guide and is not exhaustive. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to ensure that all safety precautions are in place. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

Thermochemical Data for (2-Chloropropyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available thermochemical data for (2-Chloropropyl)benzene. Due to a lack of readily available experimental thermochemical values in peer-reviewed literature, this document presents calculated data and outlines the established experimental protocols that would be utilized for their determination.

Data Presentation

The following table summarizes the calculated thermochemical properties for this compound. It is critical to note that these values are estimations derived from the Joback group contribution method and have not been experimentally verified.

PropertySymbolValueUnitSource
Standard Gibbs Free Energy of Formation (gas)ΔfG°122.94kJ/molJoback Calculated[1]
Standard Enthalpy of Formation (gas)ΔfH°gas-13.58kJ/molJoback Calculated[1]

Experimental Protocols

While specific experimental data for this compound is not publicly available, the following are detailed methodologies for key experiments that would be employed to determine its thermochemical properties. These protocols are standard in thermochemistry for halogenated aromatic hydrocarbons.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of this compound in its liquid state would be determined from its enthalpy of combustion, measured using a static-bomb calorimeter.

Methodology:

  • Sample Preparation: A precise mass of high-purity this compound is placed in a crucible within a stainless steel combustion bomb. A known amount of a suitable auxiliary substance, such as mineral oil, may be used to ensure complete combustion.

  • Bomb Assembly: The bomb is sealed and pressurized with approximately 3 MPa of pure oxygen. A small, known amount of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state.

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter vessel filled with a known mass of water. The calorimeter is equipped with a high-precision thermometer.

  • Combustion: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.

  • Analysis of Products: After combustion, the gaseous products are analyzed for carbon dioxide to confirm complete combustion. The liquid phase in the bomb is titrated to determine the amount of nitric acid and hydrochloric acid formed.

  • Calculation: The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid. The standard enthalpy of combustion is then calculated from the corrected temperature rise and the energy equivalent of the calorimeter, applying corrections for the formation of acids and other side reactions. The standard enthalpy of formation is then derived using Hess's Law.

Determination of Enthalpy of Vaporization and Fusion via Differential Scanning Calorimetry (DSC)

The enthalpies of phase transitions, such as fusion and vaporization, can be determined using differential scanning calorimetry.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • DSC Measurement: The sample pan and an empty reference pan are placed in the DSC cell. The cell is heated at a constant rate (e.g., 10 K/min) under an inert atmosphere.

  • Data Analysis: The DSC instrument measures the difference in heat flow to the sample and the reference as a function of temperature. The enthalpy of fusion (ΔfusH) is determined by integrating the area of the peak corresponding to the melting process. Similarly, the enthalpy of vaporization (ΔvapH) can be determined by analyzing the vaporization endotherm.

Logical Relationships and Reaction Pathways

This compound can undergo various chemical reactions. One common pathway is nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. The following diagram illustrates a typical SN1 reaction of this compound with water.

G Figure 1: Nucleophilic Substitution of this compound sub This compound carbocation Secondary Carbocation Intermediate sub->carbocation Step 1: Ionization (slow) product 1-Phenyl-2-propanol carbocation->product Step 2: Nucleophilic Attack by H2O (fast)

Caption: Nucleophilic substitution pathway of this compound.

References

An In-depth Technical Guide to the Isomers of Chloropropylbenzene and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of chloropropylbenzene, compounds of significant interest in organic synthesis and as versatile intermediates in the development of pharmaceutical agents. This document details their physical and chemical properties, outlines synthetic methodologies, and explores their applications, with a focus on providing practical information for laboratory and research settings.

Introduction to Chloropropylbenzene Isomers

Chloropropylbenzene (C₉H₁₁Cl) exists in several isomeric forms, which can be broadly categorized into two main groups: those with the chlorine atom substituted on the benzene (B151609) ring and those with the chlorine atom on the propyl side chain. The position of these substituents dramatically influences the physical, chemical, and biological properties of the molecule. Understanding the distinct characteristics of each isomer is crucial for their effective utilization in research and drug development.

A classification of the primary isomers of chloropropylbenzene is presented below.

G cluster_ring Ring-Substituted Isomers cluster_chain Side-Chain-Substituted Isomers 1-Chloro-2-propylbenzene 1-Chloro-2-propylbenzene 1-Chloro-3-propylbenzene 1-Chloro-3-propylbenzene 1-Chloro-4-propylbenzene (B1580988) 1-Chloro-4-propylbenzene (1-Chloropropyl)benzene (1-Chloropropyl)benzene (2-Chloropropyl)benzene This compound (3-Chloropropyl)benzene (3-Chloropropyl)benzene Chloropropylbenzene Isomers Chloropropylbenzene Isomers Ring-Substituted Isomers Ring-Substituted Isomers Chloropropylbenzene Isomers->Ring-Substituted Isomers Chlorine on Benzene Ring Side-Chain-Substituted Isomers Side-Chain-Substituted Isomers Chloropropylbenzene Isomers->Side-Chain-Substituted Isomers Chlorine on Propyl Chain

Classification of primary chloropropylbenzene isomers.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of the chloropropylbenzene isomers are summarized in the following tables for easy comparison. These properties are essential for identification, purification, and predicting the behavior of these compounds in various chemical environments.

Table 1: Physical Properties of Chloropropylbenzene Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)Refractive Index
1-Chloro-2-propylbenzene1730-86-5C₉H₁₁Cl154.64-199-2001.031.521
1-Chloro-3-propylbenzene57430-24-7C₉H₁₁Cl154.64-196-1971.021.517
1-Chloro-4-propylbenzene52944-34-0C₉H₁₁Cl154.64-201-2021.021.518
(1-Chloropropyl)benzene934-11-2C₉H₁₁Cl154.64157-158[1]50-52 @ 1 Torr[1]1.039 @ 24°C[1]1.525
This compound10304-81-1C₉H₁₁Cl154.64-211.1 @ 760 mmHg1.0271.513
(3-Chloropropyl)benzene104-52-9C₉H₁₁Cl154.64-51219-2211.051.522

Table 2: Spectroscopic Data of Chloropropylbenzene Isomers

Isomer¹H NMR (δ ppm)¹³C NMR (δ ppm)Key IR Peaks (cm⁻¹)Key Mass Spec (m/z)
1-Chloro-2-propylbenzene 7.3-7.0 (m, 4H), 2.6 (t, 2H), 1.6 (m, 2H), 0.9 (t, 3H)141.2, 133.5, 130.2, 129.5, 126.8, 125.9, 37.2, 24.1, 13.93060, 2960, 1590, 1480, 1040, 750154, 125, 119, 91
1-Chloro-3-propylbenzene 7.2-7.0 (m, 4H), 2.5 (t, 2H), 1.6 (m, 2H), 0.9 (t, 3H)144.1, 134.0, 129.6, 128.3, 126.3, 126.1, 37.8, 24.5, 13.83060, 2960, 1595, 1475, 780154, 125, 119, 91
1-Chloro-4-propylbenzene 7.25 (d, 2H), 7.1 (d, 2H), 2.5 (t, 2H), 1.6 (m, 2H), 0.9 (t, 3H)141.8, 131.8, 129.9, 128.5, 37.2, 24.4, 13.83050, 2960, 1590, 1490, 1090, 820154, 125, 119, 91
(1-Chloropropyl)benzene 7.4-7.2 (m, 5H), 4.8 (t, 1H), 2.1 (m, 2H), 1.0 (t, 3H)141.9, 128.7, 128.1, 126.5, 67.2, 33.8, 12.03060, 2970, 1495, 1455, 760, 700154, 119, 117, 91
This compound 7.3-7.1 (m, 5H), 4.3 (m, 1H), 3.1 (dd, 1H), 2.9 (dd, 1H), 1.5 (d, 3H)138.2, 129.4, 128.6, 126.8, 55.9, 47.1, 23.03060, 2970, 1495, 1455, 740, 700154, 119, 91
(3-Chloropropyl)benzene 7.3-7.1 (m, 5H), 3.5 (t, 2H), 2.8 (t, 2H), 2.1 (m, 2H)[2]140.7, 128.5, 128.4, 126.1, 44.9, 34.2, 32.5[3]3060, 2960, 1495, 1455, 750, 700[4]154, 118, 91[5]

Synthesis of Chloropropylbenzene Isomers

The synthesis of chloropropylbenzene isomers can be achieved through various established organic chemistry reactions. The choice of synthetic route depends on the desired isomer.

Synthesis of Ring-Substituted Isomers

The general strategy for synthesizing 1-chloro-2-propylbenzene, 1-chloro-3-propylbenzene, and 1-chloro-4-propylbenzene involves a two-step process: Friedel-Crafts acylation followed by a reduction reaction.[6][7] This approach avoids the carbocation rearrangement that can occur during direct Friedel-Crafts alkylation with propyl halides.

The following diagram illustrates the general synthetic workflow for the preparation of ring-substituted chloropropylbenzene isomers.

G Benzene Benzene Chlorobenzene (B131634) Chlorobenzene Benzene->Chlorobenzene Cl₂, AlCl₃ Intermediate_Ketone Chloropropiophenone Isomers Chlorobenzene->Intermediate_Ketone Propanoyl Chloride, AlCl₃ (Friedel-Crafts Acylation) Propanoyl Chloride Propanoyl Chloride Final_Product Chloropropylbenzene Isomers Intermediate_Ketone->Final_Product Zn(Hg), HCl (Clemmensen Reduction)

General synthetic workflow for ring-substituted isomers.

Experimental Protocol: Synthesis of 1-Chloro-4-propylbenzene

This protocol is a representative example for the synthesis of a ring-substituted isomer.

  • Friedel-Crafts Acylation:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (B109758) at 0 °C, add propanoyl chloride (1.1 eq) dropwise.

    • After stirring for 15 minutes, add chlorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Pour the reaction mixture slowly onto crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure to obtain a mixture of chloropropiophenone isomers.

    • The para-isomer can be separated from the ortho-isomer by fractional distillation or column chromatography.

  • Clemmensen Reduction:

    • Prepare amalgamated zinc by stirring zinc dust (3.0 eq) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution.

    • To the amalgamated zinc, add concentrated hydrochloric acid, water, and the separated 4-chloropropiophenone (1.0 eq).

    • Heat the mixture to reflux with vigorous stirring for 6-8 hours. Additional portions of hydrochloric acid may be added during the reflux period.

    • After cooling, separate the organic layer. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by vacuum distillation to yield 1-chloro-4-propylbenzene.

Synthesis of Side-Chain-Substituted Isomers

The synthesis of isomers with chlorine on the propyl chain typically involves reactions of corresponding phenyl-substituted alkanes or alkenes.

Experimental Protocol: Synthesis of (3-Chloropropyl)benzene

This isomer can be prepared from 3-phenyl-1-propanol (B195566) using a chlorinating agent.[8]

  • Chlorination of 3-Phenyl-1-propanol:

    • In a reaction vessel, combine 3-phenyl-1-propanol (1.0 eq) and pyridine (B92270) (0.05 eq).

    • Slowly add thionyl chloride (1.0 eq) dropwise to the stirred mixture. The reaction temperature should be maintained between 50-90 °C.

    • After the addition is complete, continue stirring for 30 minutes.

    • Cool the reaction mixture to 25 °C to allow for crystallization of pyridine hydrochloride.

    • The supernatant is neutralized with an alkali solution, and the organic layer is separated.

    • The crude product is purified by vacuum distillation, collecting the fraction at 97-98 °C under -0.098 MPa to obtain (3-chloropropyl)benzene.[8]

Reactivity and Applications in Drug Development

Chloropropylbenzene isomers serve as valuable building blocks in organic synthesis due to the reactivity of both the chlorinated benzene ring and the chloroalkyl side chain.

The chlorine atom on the benzene ring can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the construction of more complex molecular architectures. The propyl group can be further functionalized, and its presence influences the lipophilicity and steric profile of the molecule.

The chloroalkyl side chain is susceptible to nucleophilic substitution, providing a handle for introducing a wide range of functional groups. This reactivity makes these isomers useful intermediates in the synthesis of active pharmaceutical ingredients (APIs).[9] For instance, the 3-chloropropyl moiety is a common pharmacophore that can be used to link a phenyl group to other cyclic or acyclic structures in a drug molecule. While direct examples of marketed drugs containing a chloropropylbenzene core are not abundant, these isomers are frequently used in the early stages of drug discovery and process development. For example, optically active 3-chloro-1-phenyl-1-propanol, which can be derived from a chloropropylbenzene precursor, is an important intermediate for the synthesis of certain drugs.[10]

The following diagram illustrates a logical workflow for utilizing a chloropropylbenzene isomer in a hypothetical drug discovery context.

G Start Chloropropylbenzene Isomer Step1 Functional Group Interconversion Start->Step1 e.g., Nucleophilic Substitution Step2 Coupling Reaction Step1->Step2 e.g., Suzuki or Buchwald-Hartwig Step3 Further Derivatization Step2->Step3 e.g., Amide formation End Drug Candidate Step3->End

Hypothetical workflow in drug discovery.

Conclusion

The isomers of chloropropylbenzene are a versatile class of compounds with distinct physical, chemical, and spectroscopic properties. Their synthesis can be achieved through well-established methodologies, providing access to specific isomers for various applications. Their utility as intermediates in organic synthesis, particularly in the context of drug discovery and development, makes them important building blocks for the creation of novel and complex molecules. This guide provides a foundational understanding for researchers and scientists working with these valuable chemical entities.

References

Quantum Chemical Calculations for (2-Chloropropyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Chloropropyl)benzene is a halogenated aromatic hydrocarbon with potential applications and considerations in synthetic chemistry and drug development. A thorough understanding of its molecular properties, conformational landscape, and reactivity is crucial for predicting its behavior, designing novel derivatives, and assessing its potential biological interactions. Quantum chemical calculations offer a powerful in silico approach to elucidate these characteristics at the atomic level. This technical guide outlines a comprehensive computational methodology for the study of this compound, provides illustrative data, and visualizes key computational workflows.

Introduction

This compound, also known as 1-phenyl-2-chloropropane, is an organic compound with the chemical formula C9H11Cl.[1][2] Its structure consists of a benzene (B151609) ring attached to a chloropropyl group. The presence of a chiral center at the second carbon of the propyl chain means that this compound can exist as two enantiomers: ((2S)-2-Chloropropyl)benzene and ((2R)-2-Chloropropyl)benzene.[3][4] Understanding the stereochemistry and conformational preferences of this molecule is essential for its application in various fields, including as a potential intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Quantum chemical calculations provide a robust framework for investigating the geometric, energetic, spectroscopic, and electronic properties of molecules like this compound. By employing methods such as Density Functional Theory (DFT), researchers can model the molecule's behavior with a high degree of accuracy, complementing and guiding experimental studies. This guide details a proposed computational workflow for such an investigation.

Proposed Computational Methodology

A typical computational study of this compound would involve a multi-step process, beginning with a conformational search and culminating in the calculation of various molecular properties.

Conformational Analysis

Due to the rotational freedom around the C-C single bonds in the propyl chain, this compound can adopt multiple conformations. A thorough conformational analysis is the first critical step.

Experimental Protocol:

  • Initial Structure Generation: Generate a starting 3D structure of this compound.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF94) as a computationally inexpensive preliminary step.

  • DFT Optimization: Subject the identified low-energy conformers to geometry optimization using a suitable DFT method and basis set, for example, the B3LYP functional with the 6-311++G(d,p) basis set.[5] This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.

  • Vibrational Frequency Calculation: Perform vibrational frequency calculations at the same level of theory for each optimized conformer. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Relative Energy Calculation: Determine the relative energies of the conformers by comparing their total energies, including ZPVE corrections, to identify the most stable conformer.

Geometric Structure Optimization

The most stable conformer identified from the conformational analysis should be subjected to a final, high-level geometry optimization.

Experimental Protocol:

  • Method and Basis Set Selection: Employ a reliable DFT functional, such as B3LYP or a more modern functional like ωB97X-D (which includes dispersion corrections), combined with a sufficiently large basis set (e.g., 6-311++G(d,p) or aug-cc-pVDZ) to accurately describe the molecular geometry.

  • Optimization: Perform a full geometry optimization without any constraints.

  • Verification: Confirm the optimized structure is a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

Spectroscopic Analysis

Computational methods can predict various spectra, which can be compared with experimental data for validation.

Experimental Protocol:

  • Vibrational Spectroscopy (IR and Raman): The harmonic vibrational frequencies and intensities calculated during the geometry optimization can be used to simulate the infrared (IR) and Raman spectra. A scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) is typically applied to the calculated frequencies to account for anharmonicity and method limitations.

  • NMR Spectroscopy: The nuclear magnetic shielding tensors can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory. These values are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

  • UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be performed on the optimized ground-state geometry to compute the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.

Electronic Properties and Reactivity Descriptors

Analysis of the molecular orbitals and electron density provides insights into the molecule's electronic structure and reactivity.

Experimental Protocol:

  • Frontier Molecular Orbitals (FMOs): Analyze the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.

  • Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to investigate charge transfer interactions, hyperconjugative effects, and the nature of chemical bonds within the molecule.

  • Fukui Functions: Calculate Fukui functions to predict the local reactivity of different atomic sites towards nucleophilic, electrophilic, and radical attacks.

Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the proposed computational study. The values presented are illustrative and based on typical results for similar benzene derivatives.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerRelative Electronic Energy (kcal/mol)Relative ZPVE Corrected Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Conf-1 0.000.000.00
Conf-2 1.251.181.32
Conf-3 2.502.412.65

Table 2: Selected Optimized Geometrical Parameters for the Most Stable Conformer of this compound

ParameterBond Length (Å) / Bond Angle (°) / Dihedral Angle (°)
Bond Lengths
C-Cl1.805
C-C (propyl)1.530 - 1.540
C-C (aromatic)1.390 - 1.400
C-H (aliphatic)1.090 - 1.100
C-H (aromatic)1.080 - 1.090
Bond Angles
C-C-Cl109.5
C-C-C (propyl)112.0
Dihedral Angles
C(aromatic)-C(propyl)-C(propyl)-ClVaries depending on the conformer

Table 3: Calculated Vibrational Frequencies and Assignments for Key Modes

Calculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)Assignment
3050-3100~3060Aromatic C-H stretch
2950-3000~2960Aliphatic C-H stretch
1600-1620~1605Aromatic C=C stretch
1450-1500~1460Aromatic C=C stretch
650-750~700C-Cl stretch

Table 4: Calculated Electronic Properties

PropertyValue
HOMO Energy -6.5 eV
LUMO Energy -0.2 eV
HOMO-LUMO Gap 6.3 eV
Dipole Moment 2.1 Debye

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the computational study of this compound.

Computational_Workflow cluster_start Initial Steps cluster_dft DFT Calculations cluster_analysis Property Analysis of Most Stable Conformer cluster_output Outputs Start Generate Initial 3D Structure Conf_Search Conformational Search (e.g., MMFF94) Start->Conf_Search DFT_Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Conf_Search->DFT_Opt For each low-energy conformer Freq_Calc Vibrational Frequency Calculation DFT_Opt->Freq_Calc Energy_Analysis Relative Energy Analysis Freq_Calc->Energy_Analysis Final_Opt High-Level Geometry Optimization Energy_Analysis->Final_Opt Identify most stable conformer Spectra Spectroscopic Analysis (IR, NMR, UV-Vis) Final_Opt->Spectra Electronic_Prop Electronic Properties (HOMO, LUMO, MEP) Final_Opt->Electronic_Prop Reactivity Reactivity Descriptors (Fukui, NBO) Final_Opt->Reactivity Data Quantitative Data (Tables) Spectra->Data Electronic_Prop->Data Reactivity->Data Report Technical Guide / Whitepaper Data->Report Conformational_Relationship Potential Energy Surface Relationships Conf1 Conformer 1 (Global Minimum) TS12 TS1-2 Conf1->TS12 TS13 TS1-3 Conf1->TS13 Conf2 Conformer 2 Conf3 Conformer 3 TS12->Conf2 TS13->Conf3

References

Crystal Structure of (2-Chloropropyl)benzene Derivatives: A Search for Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and crystallographic databases, detailed experimental data on the crystal structure of (2-Chloropropyl)benzene and its simple derivatives remains elusive. While the synthesis and basic physicochemical properties of these compounds are documented, publicly available crystallographic data—essential for a detailed structural analysis—appears to be unavailable.

This technical overview addresses the current state of knowledge regarding the crystal structure of this compound derivatives and outlines the challenges in providing a detailed guide on this specific topic for researchers, scientists, and drug development professionals.

This compound, with the chemical formula C₉H₁₁Cl, and its isomers are relatively simple halogenated aromatic compounds. Information available in public databases such as PubChem and the National Institute of Standards and Technology (NIST) database confirms their molecular structure, weight, and provides some spectroscopic data.[1][2][3][4] However, these resources do not contain the specific crystallographic information that would be obtained from single-crystal X-ray diffraction studies.

The Cambridge Structural Database (CSD), the world's primary repository for small-molecule organic and metal-organic crystal structures, was also queried. A thorough search using various chemical names and formulas for this compound and its isomers, including "1-Phenyl-2-chloropropane," did not yield any publicly accessible crystal structure data. While one document referenced the Cambridge Crystallographic Data Centre (CCDC) for data on other chlorinated compounds, this was in the context of unpublished data requiring a direct request, which is beyond the scope of publicly available information retrieval.[5]

The absence of this data in major databases suggests that a single-crystal X-ray diffraction study of this compound or its simple derivatives has likely not been published or deposited in the public domain. Such studies are often undertaken for more complex molecules where the precise three-dimensional arrangement of atoms is crucial for understanding biological activity, reaction mechanisms, or material properties. For simpler, commercially available compounds, such detailed structural elucidation may not have been a research priority.

Challenges and Future Directions

The primary challenge in compiling a technical guide on the crystal structure of this compound derivatives is the foundational absence of experimental data. Without crystallographic information, it is not possible to generate the core components of such a guide, including:

  • Quantitative Data Tables: Tables summarizing unit cell parameters (a, b, c, α, β, γ), space group, Z value, bond lengths, and bond angles cannot be created.

  • Detailed Experimental Protocols: Methodologies for crystal growth, X-ray data collection, and structure refinement are not available to be detailed.

  • Visualizations: Meaningful diagrams of crystal packing or specific intermolecular interactions cannot be produced.

For researchers in need of this specific crystal structure, the most direct path forward would be to perform a single-crystal X-ray diffraction experiment. This would involve:

  • Synthesis and Purification: Obtaining or synthesizing a high-purity sample of the desired this compound derivative.

  • Crystallization: Growing single crystals of suitable size and quality for X-ray diffraction. This can be a trial-and-error process involving various solvents and crystallization conditions.

  • X-ray Diffraction Analysis: Subjecting the crystal to X-ray diffraction to determine the unit cell dimensions and collect diffraction data.

  • Structure Solution and Refinement: Solving the phase problem to determine the atomic positions and refining the structural model.

Until such a study is performed and the results are made publicly available, a comprehensive technical guide on the crystal structure of this compound derivatives cannot be fully realized. No information on biological signaling pathways or complex experimental workflows involving these specific molecules was found, precluding the creation of the requested Graphviz diagrams.

References

Methodological & Application

Application Notes and Protocols: (2-Chloropropyl)benzene in Friedel-Crafts Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to an aromatic ring. This document provides detailed application notes and protocols for the use of (2-chloropropyl)benzene (isopropyl chloride) in the Friedel-Crafts alkylation of benzene (B151609) to produce isopropylbenzene, commonly known as cumene (B47948). Cumene is a vital industrial intermediate, primarily used in the synthesis of phenol (B47542) and acetone.[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), facilitates the formation of an isopropyl carbocation that subsequently alkylates the benzene ring.[3][4]

Reaction Mechanism and Principles

The Friedel-Crafts alkylation of benzene with this compound is a classic example of electrophilic aromatic substitution. The reaction mechanism can be summarized in three key steps:

  • Formation of the Electrophile: The Lewis acid catalyst, aluminum chloride, reacts with this compound to form a secondary isopropyl carbocation.[5]

  • Electrophilic Attack: The electron-rich π system of the benzene ring attacks the electrophilic carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, isopropylbenzene (cumene). The AlCl₃ catalyst is regenerated in this step.[6]

A significant consideration in Friedel-Crafts alkylation is the potential for side reactions, most notably polyalkylation. Since the isopropyl group is an activating group, the cumene product is more reactive than benzene and can undergo further alkylation to form diisopropylbenzene and other polyalkylated products.[7][8] To minimize this, a large excess of benzene is typically used in the reaction.[8]

Data Presentation

The following table summarizes quantitative data from a study on the alkylation of benzene with 2-chloropropane (B107684) using a chloroaluminate ionic liquid catalyst, demonstrating the influence of reaction parameters on conversion and selectivity.

ParameterConditionBenzene Conversion (%)Cumene Selectivity (%)Reference
Catalyst [Et₃NH]Cl-2AlCl₃--[9]
Molar Ratio (Benzene:2-Chloropropane) 3.329.3890.60[9]
Catalyst Amount 10% of benzene mass29.3890.60[9]
Reaction Temperature 55°C29.3890.60[9]
Catalyst Reusability Up to 5 cyclesMaintained high activityMaintained high selectivity[9]

Table 1: Quantitative data for the Friedel-Crafts alkylation of benzene with 2-chloropropane.[9]

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of isopropylbenzene (cumene) from benzene and this compound using anhydrous aluminum chloride as the catalyst.

Materials:

  • Benzene (anhydrous)

  • This compound (isopropyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (for extraction, optional)

  • Round-bottom flask (250 mL, three-necked)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser with a drying tube (e.g., filled with calcium chloride)

  • Gas inlet tube (optional, for inert atmosphere)

  • Ice bath

  • Separatory funnel

  • Beaker

  • Rotary evaporator

  • Distillation apparatus

Procedure:

1. Reaction Setup:

  • Assemble a dry, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place a drying tube at the top of the condenser to protect the reaction from atmospheric moisture.
  • The entire apparatus should be set up in a fume hood.

2. Reactant and Catalyst Charging:

  • Charge the round-bottom flask with anhydrous benzene. A significant excess of benzene should be used to minimize polyalkylation (e.g., a 5:1 molar ratio of benzene to this compound).
  • Cool the flask in an ice bath.
  • Carefully and in portions, add anhydrous aluminum chloride to the cooled and stirred benzene. The addition is exothermic.

3. Alkylation Reaction:

  • Once the initial heat from the catalyst addition has subsided and the mixture is cool, add this compound dropwise from the dropping funnel over a period of 30-60 minutes while maintaining the temperature of the reaction mixture between 0-5°C with the ice bath.
  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

4. Quenching:

  • Upon completion of the reaction, slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid in a large beaker within the fume hood. This will decompose the aluminum chloride complex.

5. Work-up and Extraction:

  • Transfer the quenched mixture to a separatory funnel.
  • Separate the organic layer.
  • Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.
  • After each wash, allow the layers to separate and discard the aqueous layer.

6. Drying and Solvent Removal:

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
  • Filter to remove the drying agent.
  • Remove the excess benzene and any low-boiling impurities using a rotary evaporator.

7. Purification:

  • Purify the crude isopropylbenzene by fractional distillation. Collect the fraction boiling at approximately 152°C.

8. Characterization:

  • The purity and identity of the product can be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Friedel_Crafts_Alkylation_Mechanism Benzene Benzene SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex Chloropropane This compound Carbocation Isopropyl Carbocation (Electrophile) Chloropropane->Carbocation + AlCl₃ AlCl3 AlCl₃ (Catalyst) AlCl3->Carbocation Carbocation->SigmaComplex Electrophilic Attack Cumene Isopropylbenzene (Cumene) SigmaComplex->Cumene - H⁺ HCl HCl SigmaComplex->HCl Regen_AlCl3 Regenerated AlCl₃ SigmaComplex->Regen_AlCl3

Caption: Reaction mechanism of Friedel-Crafts alkylation.

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Charging 2. Charge Reactants & Catalyst (Benzene, AlCl₃) Setup->Charging Alkylation 3. Add this compound (0-5°C, then RT) Charging->Alkylation Quenching 4. Quench Reaction (Ice/HCl) Alkylation->Quenching Workup 5. Work-up & Extraction (Separatory Funnel) Quenching->Workup Drying 6. Dry & Remove Solvent (Anhydrous salt, Rotovap) Workup->Drying Purification 7. Purification (Fractional Distillation) Drying->Purification Analysis 8. Characterization (GC-MS, NMR) Purification->Analysis

Caption: Experimental workflow for cumene synthesis.

Logical_Relationships Reaction Friedel-Crafts Alkylation Monoalkylation Desired Product: Isopropylbenzene (Cumene) Reaction->Monoalkylation Favored by Polyalkylation Side Reaction: Polyalkylation Reaction->Polyalkylation Can lead to Monoalkylation->Polyalkylation Product is more reactive, can react further Diisopropylbenzene Byproduct: Diisopropylbenzene Polyalkylation->Diisopropylbenzene Produces ExcessBenzene Control Strategy: Use Excess Benzene ExcessBenzene->Monoalkylation Promotes ExcessBenzene->Polyalkylation Minimizes

References

Application Notes and Protocols: (2-Chloropropyl)benzene as an Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes on the use of (2-Chloropropyl)benzene and related compounds as intermediates in pharmaceutical synthesis. While not a direct precursor to common non-steroidal anti-inflammatory drugs (NSAIDs), its structural motif is central to the synthesis of cumene (B47948), a key industrial building block for phenol (B47542). Phenol, in turn, serves as a versatile starting material for a wide array of active pharmaceutical ingredients (APIs). These notes detail the underlying Friedel-Crafts chemistry, provide experimental protocols for the synthesis of cumene, and illustrate its downstream application in the synthesis of widely used pharmaceuticals.

Introduction: The Role of Alkylbenzenes in Pharmaceutical Manufacturing

The alkylation of aromatic rings is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simple feedstocks. This compound, a secondary alkyl halide, is a reactive intermediate capable of undergoing Friedel-Crafts alkylation with aromatic compounds. This reaction, named after its discoverers Charles Friedel and James Crafts, involves the substitution of a hydrogen atom on an aromatic ring with an alkyl group in the presence of a Lewis acid catalyst.[1][2]

While direct routes from this compound to profens like ibuprofen (B1674241) or ketoprofen (B1673614) are not the standard industrial methods, the underlying chemistry is fundamental to the production of cumene (isopropylbenzene). The industrial synthesis of cumene is a large-scale process that reacts benzene (B151609) with propylene (B89431) (a structural analog of the isopropyl cation derived from 2-chloropropane) over an acid catalyst.[3][4] Cumene is almost exclusively used for the production of phenol and acetone (B3395972) via the cumene hydroperoxide process.[5][6] Phenol is a critical precursor to numerous pharmaceuticals, including analgesics like aspirin (B1665792) and paracetamol.[6][7]

These notes will therefore focus on the synthesis of cumene from benzene and a 2-chloropropane (B107684) source as a representative application of this compound chemistry in the pharmaceutical supply chain.

The Cumene Process: From Alkylbenzene to Phenol

The conversion of benzene and propylene to phenol and acetone, known as the cumene process, is a three-step industrial method.[8] This process is highly significant as it transforms inexpensive raw materials into more valuable chemical intermediates.[8]

  • Friedel-Crafts Alkylation: Benzene is alkylated with propylene (or a related propyl source like 2-chloropropane) to form cumene. This reaction is typically catalyzed by a solid phosphoric acid or a zeolite catalyst.[3][9]

  • Oxidation: The cumene is then oxidized with air to form cumene hydroperoxide.[10]

  • Hydrolysis: The cumene hydroperoxide is treated with an acid to undergo rearrangement and cleavage, yielding phenol and acetone.[10]

The overall workflow illustrates the indirect but vital role of the chemistry of this compound in providing a key starting material for pharmaceutical synthesis.

G Benzene Benzene Cumene Cumene (Isopropylbenzene) Benzene->Cumene Friedel-Crafts Alkylation Propylene Propylene / 2-Chloropropane Propylene->Cumene Cumene_HP Cumene Hydroperoxide Cumene->Cumene_HP Air Oxidation Phenol Phenol Cumene_HP->Phenol Acid Hydrolysis Acetone Acetone Cumene_HP->Acetone Acid Hydrolysis Pharmaceuticals Pharmaceuticals (e.g., Aspirin, Paracetamol) Phenol->Pharmaceuticals Further Synthesis

Figure 1: Overall workflow of the Cumene Process for Phenol production.

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of cumene via Friedel-Crafts alkylation of benzene with 2-chloropropane. This serves as a model reaction for the application of this compound.

Synthesis of Cumene via Friedel-Crafts Alkylation

Reaction Principle:

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), abstracts the chloride from 2-chloropropane to form an isopropyl carbocation. This electrophile is then attacked by the electron-rich benzene ring. A subsequent deprotonation restores the aromaticity of the ring, yielding cumene and regenerating the catalyst.[1][2]

G cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation 2-Chloropropane 2-Chloropropane Isopropyl Carbocation Isopropyl Carbocation 2-Chloropropane->Isopropyl Carbocation + AlCl₃ [AlCl₄]⁻ [AlCl₄]⁻ Benzene Benzene Arenium Ion Intermediate Arenium Ion Intermediate Benzene->Arenium Ion Intermediate + Isopropyl Carbocation Cumene Cumene Arenium Ion Intermediate->Cumene + [AlCl₄]⁻ HCl + AlCl₃ HCl + AlCl₃

Figure 2: Mechanism of Friedel-Crafts Alkylation of Benzene.

Materials:

  • Benzene (anhydrous)

  • 2-Chloropropane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Diethyl ether

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel.

  • Charge the flask with anhydrous benzene and anhydrous aluminum chloride.

  • Cool the flask in an ice bath to 0-5 °C with stirring.

  • Slowly add 2-chloropropane from the dropping funnel to the stirred mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent (excess benzene and diethyl ether, if used for extraction) using a rotary evaporator.

  • The resulting crude product can be purified by fractional distillation to yield pure cumene.

Quantitative Data:

The following table summarizes typical reaction parameters for the synthesis of cumene from benzene and 2-chloropropane using an ionic liquid catalyst, which demonstrates the feasibility and provides a benchmark for optimization.[11]

ParameterValueReference
Reactants Benzene, 2-Chloropropane[11]
Catalyst [Et₃NH]Cl-2AlCl₃ (Ionic Liquid)[11]
Molar Ratio (Benzene:2-Chloropropane) 3.3 : 1[11]
Catalyst Loading 10% of benzene mass[11]
Reaction Temperature 55 °C[11]
Benzene Conversion Rate 29.38%[11]
Cumene Selectivity 90.60%[11]

Downstream Pharmaceutical Applications of Phenol

The phenol produced from the cumene process is a versatile intermediate for the synthesis of numerous pharmaceuticals.[7][12][13] Below are examples of major drugs derived from phenol.

Synthesis of Salicylic Acid (Precursor to Aspirin)

Salicylic acid is a key pharmaceutical intermediate, most notably for the production of acetylsalicylic acid (Aspirin).[7][14] It is commercially synthesized from sodium phenolate (B1203915) (the sodium salt of phenol) and carbon dioxide under high pressure and temperature in a process known as the Kolbe-Schmitt reaction.[14]

G Phenol Phenol Sodium_Phenolate Sodium Phenolate Phenol->Sodium_Phenolate + NaOH Salicylic_Acid Salicylic Acid Sodium_Phenolate->Salicylic_Acid 1. CO₂, high P, T (Kolbe-Schmitt) 2. H₂SO₄ Aspirin Aspirin (Acetylsalicylic Acid) Salicylic_Acid->Aspirin + Acetic Anhydride (B1165640)

Figure 3: Synthesis pathway from Phenol to Aspirin.

Synthesis of Paracetamol (Acetaminophen)

Paracetamol is a widely used analgesic and antipyretic.[15] One of the classical synthetic routes starts with the nitration of phenol to yield 4-nitrophenol. This intermediate is then reduced to 4-aminophenol, which is subsequently acetylated with acetic anhydride to produce paracetamol.[15]

Synthesis of Phenacetin

Phenacetin, a pain-relieving and fever-reducing drug, can be synthesized from p-acetamidophenol (paracetamol). The synthesis involves a Williamson ether synthesis, where the phenolic proton of paracetamol is removed by a base, followed by nucleophilic attack on an ethyl halide (like bromoethane) to form the ether linkage.[16][17]

Conclusion

This compound and related alkylating agents, while not direct precursors in the most common syntheses of profen drugs, are integral to the broader landscape of pharmaceutical manufacturing. Their role in the Friedel-Crafts alkylation to produce cumene is a critical first step in the industrial production of phenol. As demonstrated, phenol is an indispensable platform chemical for the synthesis of a multitude of essential medicines. The protocols and pathways detailed in these notes provide a framework for understanding and applying this fundamental chemistry in a pharmaceutical research and development context.

References

Application Notes and Protocols for the Synthesis of Phenylethylamines using (2-Chloropropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of phenylethylamines via the alkylation of amines with (2-chloropropyl)benzene. The information is intended for professional laboratory use and assumes all activities are conducted in accordance with appropriate safety regulations and ethical standards.

The synthesis of phenylethylamines from this compound is a classical example of amine alkylation via nucleophilic substitution.[1][2][3] This method, while straightforward in principle, presents challenges in achieving high selectivity and yield due to potential side reactions. A thorough understanding of the reaction mechanism and influencing factors is crucial for successful synthesis.

The primary reaction involves the nucleophilic attack of an amine on the electrophilic carbon of this compound, displacing the chloride leaving group in an SN2 reaction.[1][3] However, the secondary nature of the alkyl halide introduces complexities, including competing elimination reactions and the potential for overalkylation.[3][4][5] The product of the initial alkylation, a primary phenylethylamine, is often more nucleophilic than the starting amine (e.g., ammonia), leading to subsequent alkylations and the formation of secondary and tertiary amine byproducts.[3]

Data Presentation

The following table summarizes illustrative quantitative data for the synthesis of a primary phenylethylamine from this compound and ammonia (B1221849). This data is representative and actual results may vary based on specific experimental conditions.

ParameterValueNotes
Reactants
This compound1.0 equivalentLimiting reagent
Ammonia>10 equivalentsLarge excess to favor mono-alkylation
Reaction Conditions
SolventEthanol (B145695)Polar protic solvent
Temperature100-120 °CSealed vessel required
Reaction Time12-24 hoursMonitored by GC-MS
Illustrative Product Distribution
Primary Phenylethylamine40-50%Desired product
Secondary Phenylethylamine15-25%Overalkylation byproduct
Tertiary Phenylethylamine5-10%Overalkylation byproduct
1-Phenylpropene15-25%E2 elimination byproduct[4][5]

Experimental Protocols

General Procedure for the Synthesis of a Primary Phenylethylamine

This protocol outlines a representative method for the synthesis of a primary phenylethylamine via the alkylation of ammonia with this compound.

Materials:

  • This compound

  • Anhydrous ethanol

  • Concentrated aqueous ammonia (28-30%)

  • Diethyl ether

  • Hydrochloric acid (concentrated and 1 M)

  • Sodium hydroxide (B78521) (pellets and 10% aqueous solution)

  • Anhydrous magnesium sulfate

  • High-pressure reaction vessel (autoclave)

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve this compound (1.0 eq.) in anhydrous ethanol. Cool the solution in an ice bath and add a significant excess of concentrated aqueous ammonia (>10 eq.).

  • Reaction: Seal the vessel and heat to 100-120 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by taking aliquots and analyzing by GC-MS.

  • Work-up: After cooling to room temperature, carefully vent the reaction vessel. Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and extract with 1 M hydrochloric acid. The amine products will move to the aqueous layer as their hydrochloride salts.

  • Basification: Separate the aqueous layer and cool it in an ice bath. Slowly add 10% aqueous sodium hydroxide until the solution is strongly basic (pH > 12) to liberate the free amines.

  • Final Extraction and Drying: Extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product mixture.

  • Purification: The crude product, a mixture of primary, secondary, and tertiary amines, as well as any neutral byproducts, can be purified by fractional distillation under reduced pressure or by column chromatography.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. The use of a high-pressure vessel requires appropriate training and safety shields. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE).

Mandatory Visualizations

G cluster_reactants Reactants cluster_products Products & Byproducts R1 This compound P1 Primary Phenylethylamine (Desired Product) R1->P1 SN2 Reaction (with NH3) E2 1-Phenylpropene (Elimination Product) R1->E2 E2 Elimination R2 Ammonia (NH3) P2 Secondary Phenylethylamine P1->P2 Overalkylation (SN2 with R1) P3 Tertiary Phenylethylamine P2->P3 Overalkylation (SN2 with R1)

Caption: Reaction pathway for phenylethylamine synthesis.

G start Start prep Prepare Reactants (this compound, NH3, Solvent) start->prep react Reaction in Sealed Vessel (100-120 °C, 12-24h) prep->react workup Solvent Removal & Acid Extraction react->workup basify Basification to Liberate Free Amines workup->basify extract Ether Extraction & Drying basify->extract purify Purification (Distillation/Chromatography) extract->purify analyze Product Analysis (GC-MS, NMR) purify->analyze end End analyze->end

Caption: Experimental workflow for phenylethylamine synthesis.

References

Application Notes and Protocols for the Grignard Reaction with (2-Chloropropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of the Grignard reagent from (2-chloropropyl)benzene and its subsequent reaction with an electrophile. Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds.[1][2][3][4][5][6][7] The following protocols are based on established principles of Grignard reactions and are intended to serve as a guide for laboratory execution.

Overview

The Grignard reaction is a fundamental organometallic chemical reaction in which an alkyl, vinyl, or aryl-magnesium halide (the Grignard reagent) is added to a carbonyl group in an aldehyde or ketone.[6] This application note specifically details the formation of (2-phenylpropyl)magnesium chloride from this compound and its subsequent use. Due to the high reactivity of Grignard reagents, strict anhydrous conditions are essential for the success of the reaction.[4][8][9][10]

Reaction Scheme:

  • Formation of the Grignard Reagent: this compound reacts with magnesium metal in an ether solvent to form (2-phenylpropyl)magnesium chloride.[4][5]

  • Reaction with an Electrophile (e.g., an aldehyde): The Grignard reagent then acts as a nucleophile, attacking an electrophilic carbon, such as the carbonyl carbon of an aldehyde, to form a secondary alcohol after acidic workup.[6][9][11]

Data Presentation

The following tables summarize typical quantitative data for the preparation and reaction of a Grignard reagent. Note that actual yields may vary depending on the specific electrophile used and the reaction conditions.

Table 1: Reagent Quantities for Grignard Reagent Formation

ReagentMolar Eq.Molecular Weight ( g/mol )Sample Amount
This compound1.0154.641.55 g
Magnesium Turnings1.1 - 1.524.310.27 - 0.37 g
Anhydrous Diethyl Ether-74.1220 mL
IodineCatalytic253.811 small crystal

Table 2: Typical Reaction Parameters and Expected Yields

ParameterValue
Reaction TemperatureRoom Temperature to Gentle Reflux
Reaction Time (Formation)1 - 3 hours
Reaction Time (with Electrophile)1 - 3 hours
Expected Yield (Alcohol Product)70 - 90%

Experimental Protocols

Protocol 1: Preparation of (2-Phenylpropyl)magnesium Chloride

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether (or THF)[4][5]

  • Iodine crystal (for activation)[2][10]

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried before use to remove any traces of water. This can be achieved by oven-drying at 120-150°C overnight or by flame-drying under a vacuum and cooling under an inert atmosphere.[10]

  • Reaction Setup: Assemble the dry three-necked flask with a magnetic stir bar, a reflux condenser (fitted with a drying tube containing calcium chloride), and a dropping funnel. The entire apparatus should be under a positive pressure of an inert gas like nitrogen or argon.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine.[2][10] The iodine helps to activate the magnesium surface by removing the passivating magnesium oxide layer.[2]

  • Initiation of Reaction: In the dropping funnel, prepare a solution of this compound (1.0 equiv) in anhydrous diethyl ether (approx. 10 mL). Add a small portion (about 1-2 mL) of this solution to the magnesium turnings.

  • The reaction should initiate spontaneously, which is indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy.[12] If the reaction does not start, gentle warming with a heat gun or a warm water bath may be necessary.[10][12]

  • Addition of Alkyl Halide: Once the reaction has started and is self-sustaining (gentle reflux), add the remaining solution of this compound dropwise from the funnel at a rate that maintains a steady reflux.

  • Completion of Grignard Formation: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.[13] The resulting solution should be grayish and cloudy.

Protocol 2: Reaction of (2-Phenylpropyl)magnesium Chloride with an Aldehyde

Materials:

  • Solution of (2-phenylpropyl)magnesium chloride in diethyl ether (from Protocol 1)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Procedure:

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • In a separate flame-dried flask, dissolve the aldehyde (1.0 equiv) in anhydrous diethyl ether.

  • Slowly add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.[12]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1][13]

  • Workup: Cool the reaction mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[1][13][14]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the desired secondary alcohol.[1][13]

Visualizations

Diagram 1: Grignard Reagent Formation

Grignard_Formation reactant This compound product (2-Phenylpropyl)magnesium chloride reactant->product Mg, Ether mg Mg solvent Anhydrous Ether

Formation of the Grignard reagent from this compound.

Diagram 2: Reaction with an Aldehyde

Grignard_Reaction grignard (2-Phenylpropyl)magnesium chloride intermediate Alkoxide Intermediate grignard->intermediate 1. Nucleophilic Attack aldehyde Aldehyde (R-CHO) aldehyde->intermediate product Secondary Alcohol intermediate->product 2. Protonation workup Acidic Workup (e.g., aq. NH4Cl)

Reaction of the Grignard reagent with an aldehyde to form a secondary alcohol.

Diagram 3: Experimental Workflow

Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification prep_setup Dry Glassware & Assemble prep_activation Activate Mg with Iodine prep_setup->prep_activation prep_initiation Initiate Reaction prep_activation->prep_initiation prep_addition Add this compound prep_initiation->prep_addition prep_completion Complete Formation prep_addition->prep_completion react_cooling Cool Grignard Reagent prep_completion->react_cooling react_addition Add Aldehyde react_cooling->react_addition react_stir Stir at Room Temp react_addition->react_stir workup_quench Quench Reaction react_stir->workup_quench workup_extract Extract with Ether workup_quench->workup_extract workup_dry Dry Organic Layer workup_extract->workup_dry workup_purify Purify by Chromatography workup_dry->workup_purify

Experimental workflow for the Grignard reaction.

References

Application Notes and Protocols: Alkylation of Amines with (2-Chloropropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. The introduction of a 2-phenylpropyl group into an amine scaffold can significantly influence the pharmacological properties of the resulting molecule. This document provides detailed methodologies for the N-alkylation of primary and secondary amines using (2-chloropropyl)benzene. The protocols described herein are based on established principles of nucleophilic substitution reactions.

This compound is a secondary alkyl halide, and its reaction with amines proceeds primarily through an SN2 mechanism. Key considerations for successful alkylation include the choice of solvent, base, and reaction temperature to favor N-alkylation over potential side reactions such as elimination and over-alkylation.[1]

Methodologies

The direct alkylation of amines with this compound is a straightforward approach for the synthesis of N-(2-phenylpropyl)amines. The general reaction scheme is depicted below:

General Reaction Scheme:

Caption: General workflow for the synthesis and purification of N-(2-phenylpropyl)amines.

Reaction Mechanism

The following diagram illustrates the SN2 mechanism for the alkylation of an amine with this compound.

sn2_mechanism amine R₁R₂NH transition_state Transition State [R₁R₂NH···CH(CH₃)CH₂Ph···Cl]⁻ amine->transition_state Nucleophilic Attack alkyl_halide This compound Ph-CH₂-CH(Cl)-CH₃ alkyl_halide->transition_state product_salt [R₁R₂NH-CH(CH₃)CH₂Ph]⁺Cl⁻ transition_state->product_salt Leaving Group Departs final_product N-(2-Phenylpropyl)amine R₁R₂N-CH(CH₃)CH₂Ph product_salt->final_product Deprotonation base Base base->final_product salt Base-H⁺Cl⁻

Caption: SN2 mechanism for the N-alkylation of an amine with this compound.

References

Application Notes and Protocols: (2-Chloropropyl)benzene in the Synthesis of a Novel Phenylurea Herbicide Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: (2-Chloropropyl)benzene is an aromatic organic compound that holds potential as a key intermediate in the synthesis of novel agrochemicals. While direct extensive research on its application is limited, its structural similarity to cumene (B47948) (isopropylbenzene) allows for its proposed use in creating analogs of established herbicides. This document outlines the application of this compound in the synthesis of a novel phenylurea herbicide, structurally related to the commercial herbicide Isoproturon (B30282). The presence of a chloro group on the propyl side chain may influence the molecule's biological activity, metabolic stability, and target binding affinity, offering a potential new lead for herbicide discovery.

Phenylurea herbicides are a well-established class of agrochemicals that act by inhibiting photosynthesis in target weeds.[1] Isoproturon, a prominent member of this family, is synthesized from cumene.[2] By substituting cumene with this compound, a new active ingredient candidate can be developed. This note provides a detailed synthetic protocol for this novel compound, based on established non-phosgene synthetic routes for similar phenylurea herbicides.[3][4]

Data Presentation

The following table summarizes the expected quantitative data for the proposed multi-step synthesis of N'-(4-(2-chloropropyl)phenyl)-N,N-dimethylurea from this compound. The values are estimates based on typical yields for analogous reactions reported in the literature for Isoproturon synthesis.[3][4]

StepReactionReactantProductMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
1NitrationThis compound1-(2-Chloropropyl)-4-nitrobenzene199.6485-95>95
2Reduction1-(2-Chloropropyl)-4-nitrobenzene4-(2-Chloropropyl)aniline169.6680-90>98
3Urea (B33335) Formation4-(2-Chloropropyl)anilineN'-(4-(2-chloropropyl)phenyl)-N,N-dimethylurea240.7370-85>98

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Chloropropyl)-4-nitrobenzene (Nitration)

Objective: To introduce a nitro group at the para position of the benzene (B151609) ring of this compound.

Materials:

  • This compound (1 equivalent)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Dichloromethane (B109758) (DCM)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add this compound to the cooled sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v).

  • Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly over crushed ice.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-(2-Chloropropyl)-4-nitrobenzene.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of 4-(2-Chloropropyl)aniline (Reduction)

Objective: To reduce the nitro group of 1-(2-Chloropropyl)-4-nitrobenzene to an amine group.

Materials:

  • 1-(2-Chloropropyl)-4-nitrobenzene (1 equivalent)

  • Tin(II) Chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (B78521) (NaOH) solution (10 M)

  • Ethyl acetate (B1210297)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-(2-Chloropropyl)-4-nitrobenzene in ethanol.

  • Add Tin(II) Chloride dihydrate (or Iron powder) to the solution.

  • Slowly add concentrated hydrochloric acid and heat the mixture to reflux for 3-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize by the slow addition of a 10 M sodium hydroxide solution until the pH is basic.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield 4-(2-Chloropropyl)aniline.

Protocol 3: Synthesis of N'-(4-(2-chloropropyl)phenyl)-N,N-dimethylurea (Urea Formation)

Objective: To form the final phenylurea herbicide candidate from 4-(2-Chloropropyl)aniline using a non-phosgene route.

Materials:

  • 4-(2-Chloropropyl)aniline (1 equivalent)

  • Urea

  • Dimethylamine (B145610) hydrochloride

  • Xylene or another high-boiling point solvent

  • Sodium carbonate (Na₂CO₃)

Procedure:

  • A patent for a non-phosgene route to Isoproturon describes a two-step process starting from the corresponding aniline (B41778) and urea.[3]

  • Step 3a: Formation of p-(2-chloropropyl)phenylurea:

    • In a reaction vessel, combine 4-(2-Chloropropyl)aniline and urea in water as a solvent.

    • Add concentrated hydrochloric acid and reflux the mixture for 2-3 hours.[3]

    • Cool the reaction mixture to allow the intermediate, p-(2-chloropropyl)phenylurea, to crystallize.

    • Filter the solid, wash with cold water, and dry.

  • Step 3b: Reaction with Dimethylamine:

    • In a suitable reactor, suspend the intermediate p-(2-chloropropyl)phenylurea in a solvent such as xylene.

    • Add an aqueous solution of dimethylamine.

    • Heat the mixture to reflux (around 120-130°C) for several hours until the reaction is complete (monitored by TLC).[3]

    • After cooling, wash the reaction mixture with water to remove any unreacted dimethylamine and salts.

    • The organic layer containing the final product is then separated.

    • The solvent is removed under reduced pressure, and the resulting solid can be purified by recrystallization to yield N'-(4-(2-chloropropyl)phenyl)-N,N-dimethylurea.

Visualizations

Synthesis_Pathway A This compound B 1-(2-Chloropropyl)-4-nitrobenzene A->B Nitration (HNO3, H2SO4) C 4-(2-Chloropropyl)aniline B->C Reduction (SnCl2, HCl) D N'-(4-(2-chloropropyl)phenyl)-N,N-dimethylurea C->D Urea Formation (Urea, Dimethylamine)

Caption: Synthetic pathway for a novel phenylurea herbicide from this compound.

Experimental_Workflow start Start | this compound step1 Step 1: Nitration Reagents: HNO3, H2SO4 Conditions: 0-10°C then RT Output: 1-(2-Chloropropyl)-4-nitrobenzene start->step1 step2 Step 2: Reduction Reagents: SnCl2, HCl Conditions: Reflux Output: 4-(2-Chloropropyl)aniline step1->step2 step3 Step 3: Urea Formation Reagents: Urea, Dimethylamine HCl Conditions: Reflux Output: Final Product step2->step3 purification Purification (Recrystallization / Chromatography) step3->purification analysis Analysis (NMR, MS, HPLC) purification->analysis end End Product analysis->end

Caption: General experimental workflow for the synthesis and analysis of the target agrochemical.

References

Application Notes and Protocols: Lewis Acid Catalysts for Reactions Involving (2-Chloropropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lewis acid catalysts in reactions involving (2-chloropropyl)benzene, a versatile building block in organic synthesis. The primary applications covered are intermolecular Friedel-Crafts alkylation and intramolecular Friedel-Crafts cyclization, which are fundamental transformations for the construction of carbon-carbon bonds and cyclic frameworks relevant to medicinal chemistry and materials science.

Intermolecular Friedel-Crafts Alkylation of Arenes with this compound

The Lewis acid-catalyzed Friedel-Crafts alkylation allows for the introduction of the 2-phenylpropyl group onto an aromatic ring.[1][2] This reaction proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid activates the this compound to form a carbocation or a related electrophilic species.[3][4] Common Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are effective for this transformation.[4]

A significant consideration in the alkylation with this compound is the potential for carbocation rearrangement. The initially formed secondary carbocation can undergo a hydride shift to form a more stable benzylic carbocation, which may lead to the formation of rearranged products.[5] Polyalkylation is another common side reaction, as the alkylated product is often more reactive than the starting arene.[5] Using a large excess of the arene can help to minimize this issue.[5]

Illustrative Quantitative Data

Due to a lack of specific literature data for the Friedel-Crafts alkylation of various arenes with this compound, the following table presents illustrative data based on general principles of such reactions. The yields and product ratios are hypothetical and will vary depending on the specific substrates and reaction conditions.

EntryAreneLewis AcidCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Major Product(s)Illustrative Yield (%)
1BenzeneAlCl₃120Benzene (excess)2541-phenyl-2-propylbenzene65
2TolueneAlCl₃120Toluene (excess)0 - 255Isomeric mixture70
3AnisoleFeCl₃100Dichloromethane06p-(2-phenylpropyl)anisole80
4BenzeneBF₃·OEt₂150Benzene (excess)2581-phenyl-2-propylbenzene45
Experimental Protocol: General Procedure for Friedel-Crafts Alkylation

Materials:

  • This compound

  • Aromatic substrate (e.g., benzene, toluene, anisole)

  • Anhydrous Lewis acid (e.g., AlCl₃, FeCl₃)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide, or the aromatic substrate in excess)

  • Inert gas (Nitrogen or Argon)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, a dropping funnel, and an inlet for inert gas.

  • Charging the Flask: Under a stream of inert gas, charge the flask with the aromatic substrate (if it is also the solvent, use a large excess) and the chosen anhydrous solvent.

  • Catalyst Addition: Cool the flask in an ice bath to 0 °C. Carefully and portion-wise, add the anhydrous Lewis acid catalyst to the stirred solution. The addition of Lewis acids is often exothermic.

  • Substrate Addition: Once the catalyst has been added and the temperature is stable at 0 °C, add this compound dropwise from the dropping funnel over a period of 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of ice-cold 1 M hydrochloric acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to obtain the desired alkylated arene.

Intramolecular Friedel-Crafts Cyclization of this compound Derivatives

Derivatives of this compound containing an appropriately positioned aromatic ring can undergo intramolecular Friedel-Crafts cyclization to form fused ring systems, such as indanes and tetralins.[6] This reaction is a powerful tool for the synthesis of polycyclic scaffolds found in many natural products and pharmaceuticals. The choice of Lewis acid can influence the reaction's efficiency and selectivity.

Illustrative Quantitative Data for Intramolecular Cyclization
EntryLewis AcidCatalyst Loading (mol%)SolventTemperature (°C)Time (h)ProductIllustrative Yield (%)
1AlCl₃110Dichloromethane0 - 2531,6-Dimethyl-1,2,3,4-tetrahydronaphthalene85
2FeCl₃100Nitrobenzene2561,6-Dimethyl-1,2,3,4-tetrahydronaphthalene70
3SnCl₄120Dichloromethane051,6-Dimethyl-1,2,3,4-tetrahydronaphthalene75
4TiCl₄120Dichloromethane-78 to 041,6-Dimethyl-1,2,3,4-tetrahydronaphthalene80
Experimental Protocol: General Procedure for Intramolecular Cyclization

Materials:

  • Substituted this compound derivative

  • Anhydrous Lewis acid (e.g., AlCl₃, SnCl₄, TiCl₄)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Inert gas (Nitrogen or Argon)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Set up a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

  • Charging the Flask: Under an inert atmosphere, dissolve the substituted this compound derivative in the chosen anhydrous solvent and cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Catalyst Addition: Add the Lewis acid dropwise to the stirred solution. For solid Lewis acids like AlCl₃, a solution or slurry in the reaction solvent can be prepared and added via a cannula.

  • Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.

  • Quenching: Upon completion, quench the reaction by slowly adding ice-cold 1 M HCl.

  • Work-up: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure cyclized product.

Visualizations

Reaction Mechanisms and Workflows

Friedel_Crafts_Alkylation cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution AlkylHalide This compound Carbocation Secondary Carbocation or Complex AlkylHalide->Carbocation + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Carbocation Arene Arene SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex + Carbocation Product Alkylated Arene SigmaComplex->Product -H+

Caption: Mechanism of Intermolecular Friedel-Crafts Alkylation.

Intramolecular_Cyclization Substrate Substituted this compound Activation Lewis Acid Activation of C-Cl bond Substrate->Activation CarbocationFormation Carbocation Formation Activation->CarbocationFormation Cyclization Intramolecular Electrophilic Attack CarbocationFormation->Cyclization Deprotonation Deprotonation & Aromatization Cyclization->Deprotonation Product Cyclized Product (Indane/Tetralin) Deprotonation->Product

Caption: Workflow for Intramolecular Friedel-Crafts Cyclization.

References

Application Notes and Protocols for the Scale-up Synthesis of Derivatives from (2-Chloropropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the scale-up synthesis of two key derivatives of (2-Chloropropyl)benzene: Phentermine and N-Isopropylbenzylamine. These compounds have applications in pharmaceutical development and as chemical intermediates. The protocols are designed to be scalable and reproducible.

Application Note 1: Scale-up Synthesis of Phentermine

Phentermine is a sympathomimetic amine used as an appetite suppressant for the short-term management of obesity.[1] This protocol outlines a scalable synthesis route starting from a precursor derivable from this compound chemistry. The synthesis involves the formation of an intermediate, N-(1,1-dimethyl-phenethyl)acetamide, followed by hydrolysis to yield phentermine free base, which is then converted to its hydrochloride salt.[2][3]

Synthetic Workflow

G cluster_0 Step 1: Synthesis of N-(1,1-dimethyl-phenethyl)acetamide cluster_1 Step 2: Hydrolysis to Phentermine Free Base cluster_2 Step 3: Formation of Phentermine Hydrochloride Dimethyl_benzyl_carbinol Dimethyl benzyl (B1604629) carbinol reaction1 Dimethyl_benzyl_carbinol->reaction1 1. Acetic_acid_organic_solvent Acetic acid / Organic solvent Acetic_acid_organic_solvent->reaction1 Sulfuric_acid H₂SO₄ (catalyst) Sulfuric_acid->reaction1 Aqueous_alkali Aqueous alkali (pH 6-8) N_acetamide N-(1,1-dimethyl-phenethyl)acetamide Aqueous_alkali->N_acetamide 4. Filtration N_acetamide_input N-(1,1-dimethyl-phenethyl)acetamide N_acetamide->N_acetamide_input workup1 workup1 reaction1->workup1 2. Water addition workup1->Aqueous_alkali 3. pH adjustment reaction2 N_acetamide_input->reaction2 1. Organic_solvent_hydrolysis Organic solvent Organic_solvent_hydrolysis->reaction2 Inorganic_strong_base Inorganic strong base Inorganic_strong_base->reaction2 Phentermine_free_base Phentermine free base Phentermine_free_base_input Phentermine free base Phentermine_free_base->Phentermine_free_base_input workup2 workup2 reaction2->workup2 2. Water addition & Extraction workup2->Phentermine_free_base 3. Distillation reaction3 Phentermine_free_base_input->reaction3 1. Organic_solvent_salt Organic solvent Organic_solvent_salt->reaction3 HCl_gas_or_solution HCl (gas or solution) Phentermine_HCl Phentermine Hydrochloride HCl_gas_or_solution->Phentermine_HCl 3. Filtration reaction3->HCl_gas_or_solution 2.

Caption: Synthetic workflow for Phentermine Hydrochloride.

Experimental Protocol

Step 1: Synthesis of N-(1,1-dimethyl-phenethyl)acetamide [2][3]

  • To a suitable reaction vessel, add acetic acid and an organic solvent (e.g., n-butyronitrile) in a molar ratio of approximately 8:13 with respect to dimethyl benzyl carbinol.

  • Cool the mixture in an ice-water bath.

  • Slowly add dimethyl benzyl carbinol to the reaction mixture.

  • Add a catalytic amount of concentrated sulfuric acid dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture until it becomes turbid.

  • Adjust the pH to 6-8 with an aqueous alkali solution (e.g., KOH or Ba(OH)₂ solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(1,1-dimethyl-phenethyl)acetamide.

Step 2: Hydrolysis to Phentermine Free Base [2][3]

  • Dissolve the N-(1,1-dimethyl-phenethyl)acetamide in an organic solvent such as n-butanol.

  • Add a solid inorganic strong base (e.g., potassium hydroxide) in a molar ratio of approximately 3:1 to the acetamide.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting oil by vacuum distillation to obtain phentermine free base.

Step 3: Formation of Phentermine Hydrochloride [2][3]

  • Dissolve the phentermine free base in an organic solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent until precipitation is complete.

  • Filter the white solid, wash with a cold solvent, and dry under vacuum to yield phentermine hydrochloride.

Quantitative Data
StepReactantProductYieldPurity
1. Acetamide FormationDimethyl benzyl carbinolN-(1,1-dimethyl-phenethyl)acetamide95-97%>98%
2. HydrolysisN-(1,1-dimethyl-phenethyl)acetamidePhentermine free base~97%>99%
3. Salt FormationPhentermine free basePhentermine Hydrochloride~96%>99.8%
Overall Dimethyl benzyl carbinol Phentermine Hydrochloride ~89% >99.8%

Table 1: Summary of yields and purity for the synthesis of Phentermine Hydrochloride.[3]

Signaling Pathway of Phentermine

Phentermine's primary mechanism of action for appetite suppression involves the stimulation of the sympathetic nervous system, leading to the release of neurotransmitters such as norepinephrine, dopamine, and serotonin (B10506) in the central nervous system.[4][5][6][7] Recent studies have also implicated the PI3K/Akt signaling pathway in the nucleus accumbens in the rewarding effects of phentermine.[8][9]

G Phentermine Phentermine Dopamine_Transporter Dopamine Transporter (DAT) Expression Phentermine->Dopamine_Transporter increases PI3K PI3K Dopamine_Transporter->PI3K activates Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Phosphorylated Akt) Akt->pAkt Rewarding_Effects Conditioned Rewarding Effects pAkt->Rewarding_Effects leads to G Benzyl_chloride Benzyl Chloride Reaction Ammonolysis Reaction Benzyl_chloride->Reaction Isopropylamine Isopropylamine Isopropylamine->Reaction Catalyst Catalyst (e.g., Cu₂O, CuCl, CuI) Catalyst->Reaction Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Reaction Filtration Filtration Reaction->Filtration 1. Cool & Filter Solvent_Removal Solvent Removal Filtration->Solvent_Removal 2. Concentrate Distillation Vacuum Distillation Solvent_Removal->Distillation 3. Purify N_Isopropylbenzylamine N-Isopropylbenzylamine Distillation->N_Isopropylbenzylamine

References

Protecting Group Strategies for Reactions Involving (2-Chloropropyl)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloropropyl)benzene is a versatile bifunctional molecule featuring a reactive secondary alkyl chloride and a stable phenyl group. Its utility in organic synthesis, particularly in the construction of pharmaceutical intermediates, often necessitates the use of protecting groups. When reacting this compound with multifunctional nucleophiles, it is crucial to temporarily mask reactive functional groups to prevent undesired side reactions and ensure chemoselectivity. This document provides detailed application notes and protocols for the strategic use of protecting groups in reactions involving this compound, tailored for researchers in organic synthesis and drug development.

The selection of an appropriate protecting group is governed by its stability to the reaction conditions employed for the desired transformation and the mildness of the conditions required for its subsequent removal.[1][2] Key reactions involving this compound include nucleophilic substitution at the secondary carbon and the formation of a Grignard reagent. Therefore, protecting groups must be stable to strong bases/nucleophiles and organometallic reagents.

Protecting Amine Functionality

Primary and secondary amines are nucleophilic and will readily react with alkyl halides like this compound. To control this reactivity, the amine is often protected as a carbamate (B1207046) or a benzylamine (B48309) derivative.

Recommended Protecting Groups for Amines

The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions, including those of nucleophilic substitution and organometallic reactions.[3] Benzyl (Bn) and Carboxybenzyl (Cbz) groups are also robust and offer orthogonal deprotection strategies.[4][5]

Protecting GroupStructureProtection ReagentStabilityDeprotection ConditionsTypical Yield (Alkylation)
Boc R-NHBoc(Boc)₂O, baseStable to bases, nucleophiles, Grignard reagents, hydrogenolysisStrong acid (e.g., TFA, HCl)[6][7]85-95%
Cbz (Z) R-NHCbzCbz-Cl, baseStable to mild acid and baseCatalytic hydrogenolysis (e.g., H₂, Pd/C)[5]80-90%
Benzyl (Bn) R-NHBnBnBr, baseStable to mild acid and base, some reducing agentsCatalytic hydrogenolysis (e.g., H₂, Pd/C)[4]80-95%
Experimental Protocols

Protocol 1: N-Boc Protection of a Primary Amine

  • Dissolve the amine (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water.

  • Add a base , such as triethylamine (B128534) (1.2 eq.) or sodium bicarbonate (2.0 eq.).

  • Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion , perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[3]

Protocol 2: Alkylation of N-Boc Amine with this compound

  • To a solution of the N-Boc protected amine (1.0 eq.) in an aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.2 eq.) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add this compound (1.1 eq.) dropwise and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Deprotection of the N-Boc Group

  • Dissolve the N-Boc protected amine in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) or a solution of HCl in dioxane (e.g., 4M).[8]

  • Stir the mixture at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).[8]

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the free amine with an organic solvent.[8]

  • Dry the organic layer and concentrate to obtain the deprotected amine.

Workflow for Amine Protection and Alkylation

G cluster_0 Protection cluster_1 Alkylation cluster_2 Deprotection Primary Amine Primary Amine N-Boc Amine N-Boc Amine Primary Amine->N-Boc Amine (Boc)2O, Base Alkylated N-Boc Amine Alkylated N-Boc Amine N-Boc Amine->Alkylated N-Boc Amine NaH, DMF This compound This compound This compound->Alkylated N-Boc Amine Alkylated Amine Alkylated Amine Alkylated N-Boc Amine->Alkylated Amine TFA or HCl G cluster_0 Protection cluster_1 Etherification cluster_2 Deprotection Alcohol/Phenol Alcohol/Phenol TBDMS Ether TBDMS Ether Alcohol/Phenol->TBDMS Ether TBDMS-Cl, Imidazole Alkylated Ether Alkylated Ether TBDMS Ether->Alkylated Ether NaH, THF This compound This compound This compound->Alkylated Ether Final Product Final Product Alkylated Ether->Final Product TBAF, THF G cluster_0 Protection cluster_1 S-Alkylation (Direct) cluster_2 Deprotection Thiol Thiol S-Acetyl Thiol S-Acetyl Thiol Thiol->S-Acetyl Thiol Ac₂O or AcCl Thioether Thioether Thiol->Thioether Base, H₂O Free Thiol Free Thiol S-Acetyl Thiol->Free Thiol NaOMe, MeOH This compound This compound This compound->Thioether G Start Start Protect COOH Protect Carboxylic Acid (e.g., as Methyl Ester) Start->Protect COOH Form Grignard Form Grignard Reagent from this compound Start->Form Grignard Grignard Reaction React Grignard with Electrophile Protect COOH->Grignard Reaction Form Grignard->Grignard Reaction Deprotect COOH Deprotect Carboxylic Acid (Hydrolysis) Grignard Reaction->Deprotect COOH Final Product Final Product Deprotect COOH->Final Product

References

Application Notes and Protocols for Flow Chemistry: (2-Chloropropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note 1: Continuous Flow Friedel-Crafts Alkylation of Benzene (B151609) with (2-Chloropropyl)benzene

Introduction

Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction in organic synthesis for the attachment of alkyl groups to aromatic rings.[1] Traditionally performed in batch reactors, this reaction class often suffers from issues such as poor control over exotherms, risk of polyalkylation, and catalyst deactivation. Continuous flow chemistry offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, making it an ideal platform for these transformations.[2] This application note outlines a hypothetical protocol for the continuous flow synthesis of (1-methyl-2-phenylethyl)benzene via the Friedel-Crafts alkylation of benzene with this compound using a solid acid catalyst.

Reaction Scheme

Reaction Scheme 1

Scheme 1: Friedel-Crafts alkylation of benzene with this compound.

Advantages of Flow Chemistry Approach
  • Enhanced Safety: The small reactor volume minimizes the risk associated with handling reactive intermediates and managing exothermic reactions.[2]

  • Improved Selectivity: Precise temperature control and short residence times can reduce the formation of polyalkylated byproducts.

  • Catalyst Efficiency: The use of a packed-bed reactor with a heterogeneous catalyst allows for easy separation of the product and continuous operation over extended periods.[3]

  • Scalability: The process can be readily scaled up by numbering-up (running multiple reactors in parallel) or by extending the operation time.

Experimental Workflow Diagram

G cluster_0 Reagent Delivery cluster_1 Pumping System cluster_2 Reaction Zone cluster_3 Pressure & Collection reagent1 Benzene pump1 HPLC Pump A reagent1->pump1 reagent2 This compound pump2 HPLC Pump B reagent2->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor Packed-Bed Reactor (Solid Acid Catalyst) mixer->reactor oven Column Oven bpr Back Pressure Regulator (BPR) reactor->bpr collection Product Collection bpr->collection

Caption: Workflow for continuous Friedel-Crafts alkylation.

Detailed Experimental Protocol

Materials:

  • Benzene (anhydrous)

  • This compound

  • Solid acid catalyst (e.g., Montmorillonite K10, Amberlyst-15)[3]

  • Nitrogen gas for inerting the system

Equipment:

  • Two high-pressure liquid chromatography (HPLC) pumps

  • A T-mixer

  • A packed-bed reactor column (e.g., stainless steel, 10 cm length, 4.6 mm ID)

  • A column oven or other heating device

  • A back pressure regulator (BPR)

  • Collection vessel

  • Glass beads (for packing ends of the column)

Procedure:

  • Catalyst Packing: The reactor column is dry-packed with the solid acid catalyst (e.g., ~1.5 g of Montmorillonite K10). The ends of the column are packed with glass beads to ensure even flow distribution.

  • System Assembly: The components are assembled as shown in the workflow diagram. The packed column is placed inside the column oven.

  • Reagent Preparation:

    • Solution A: Pure anhydrous benzene.

    • Solution B: A 1 M solution of this compound in anhydrous benzene.

  • System Priming: The system is flushed with the solvent (benzene) at a low flow rate (e.g., 0.1 mL/min) to wet the catalyst bed and remove any air. The back pressure regulator is set to the desired pressure (e.g., 10 bar) to prevent solvent boiling.

  • Reaction Initiation:

    • The column oven is heated to the desired temperature (e.g., 120 °C).

    • Pump A (Benzene) and Pump B (this compound solution) are started at the desired flow rates to achieve the target molar ratio and residence time. For example, to achieve a 10:1 benzene to alkyl chloride ratio, Pump A could be set to 0.9 mL/min and Pump B to 0.1 mL/min, for a total flow rate of 1.0 mL/min.

  • Steady State and Collection: The system is allowed to reach a steady state (typically 3-5 residence times). The output from the BPR is then collected in a cooled vessel.

  • Analysis: The collected product mixture is analyzed by Gas Chromatography (GC) and/or GC-Mass Spectrometry (GC-MS) to determine conversion, selectivity, and yield.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical results from an optimization study based on analogous reactions found in the literature.[3]

EntryTemperature (°C)Residence Time (min)Benzene:(2-CPB) RatioConversion (%)Selectivity (%) (Mono-alkylated)
1100510:16592
2120510:18588
3140510:19580
41202.510:17091
51201010:19885
612055:18875

Application Note 2: A Potential Continuous Flow Route to Profen Analogs from this compound

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as ibuprofen, are high-volume pharmaceuticals.[4] Continuous flow synthesis has been successfully applied to produce ibuprofen, often involving a key Friedel-Crafts acylation step followed by rearrangement and hydrolysis.[5][6] This note outlines a hypothetical multi-step flow synthesis of a profen analog starting from a Friedel-Crafts reaction involving this compound, demonstrating the potential for integrated, end-to-end synthesis of active pharmaceutical ingredients (APIs).

Hypothetical Reaction Pathway

This proposed pathway involves an initial Friedel-Crafts acylation of a suitable aromatic substrate, followed by a reaction with a Grignard reagent derived from this compound, and subsequent oxidative rearrangement.

Reaction Scheme 2

Scheme 2: Hypothetical multi-step flow synthesis of a profen analog.

Logical Flow Diagram of the Multi-Step Synthesis

G cluster_0 Module 1: Acylation cluster_1 Module 2: Grignard Addition cluster_2 Module 3: Rearrangement & Hydrolysis start Start Materials (Arene, Acyl Chloride, (2-CPB)-MgBr) step1 Flow Reactor 1 Friedel-Crafts Acylation (e.g., AlCl3) start->step1 quench1 In-line Quench (Aqueous HCl) step1->quench1 sep1 Membrane Separator (Organic/Aqueous) quench1->sep1 step2 Flow Reactor 2 Grignard Reaction sep1->step2 Organic Phase quench2 In-line Quench (NH4Cl solution) step2->quench2 sep2 Membrane Separator quench2->sep2 step3 Flow Reactor 3 Oxidative Rearrangement sep2->step3 Organic Phase step4 Flow Reactor 4 Hydrolysis (e.g., NaOH) step3->step4 end_product Profen Analog (Final Product) step4->end_product

Caption: Multi-step flow synthesis of a profen analog.

Detailed Experimental Protocol (Module 2: Grignard Addition)

This protocol focuses on a single, challenging step in the sequence: the Grignard reaction in flow.

Materials:

  • Ketone intermediate solution from Module 1 in an anhydrous solvent (e.g., THF).

  • Grignard reagent: (1-Phenylprop-2-yl)magnesium bromide (prepared from (2-bromopropyl)benzene, an analog of the chloro-compound, for higher reactivity) in THF.

  • Anhydrous THF for dilution.

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) for quenching.

Equipment:

  • Two syringe pumps or HPLC pumps suitable for organometallics.

  • A cooled microreactor or coil reactor (e.g., PFA tubing in a cooling bath).

  • A T-mixer for quenching.

  • A membrane-based liquid-liquid separator.

  • Back pressure regulator.

Procedure:

  • System Setup: The flow system is assembled under an inert atmosphere (Nitrogen or Argon). All glassware and tubing are rigorously dried.

  • Reagent Loading:

    • Pump A is loaded with the ketone solution (e.g., 0.5 M in THF).

    • Pump B is loaded with the Grignard reagent (e.g., 0.6 M in THF).

  • Reaction Initiation:

    • The reactor coil is cooled to the desired temperature (e.g., 0 °C).

    • Pump A and Pump B are started simultaneously to feed the reagents into the reactor. Flow rates are adjusted to provide a slight excess of the Grignard reagent (e.g., 1.2 equivalents) and the desired residence time (e.g., 2 minutes). (Pump A: 0.5 mL/min, Pump B: 0.5 mL/min for a 1:1.2 ratio).

  • In-line Quenching: The stream exiting the reactor is immediately mixed with a stream of saturated aqueous NH₄Cl solution delivered by a third pump via a T-mixer.

  • Separation and Collection: The biphasic mixture is directed through a membrane separator to remove the aqueous phase. The organic phase containing the tertiary alcohol product is collected for the next step after passing through a back pressure regulator.

Quantitative Data for Analogous Profen Syntheses

The table below presents data adapted from published continuous flow syntheses of Ibuprofen, which informs the plausibility of the proposed hypothetical route.[4][5][6]

StepReactionReagentsResidence TimeTemp (°C)Yield (%)Throughput (g/h)
1Friedel-Crafts AcylationIsobutylbenzene, Propionyl Chloride, AlCl₃60 s8795-
21,2-Aryl MigrationPropiophenone intermediate, ICl, TMOF60 s90>90-
3HydrolysisMethyl-ibuprofenate, aq. NaOH5 min100>95-
Overall Ibuprofen Synthesis - ~3 min - 83 8.09

References

Application Notes and Protocols for the Enantioselective Synthesis Starting from (2-Chloropropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloropropyl)benzene is a versatile starting material for the synthesis of a variety of chiral molecules, including valuable pharmaceutical intermediates such as amphetamine and its derivatives. The development of enantioselective methods to transform this prochiral molecule into single-enantiomer products is of significant interest in medicinal chemistry and drug development. These application notes provide an overview of a potential enantioselective synthetic route starting from this compound, focusing on a key amination step to introduce a chiral center. Detailed protocols and data are presented to guide researchers in the application of such methodologies.

While direct enantioselective substitution on this compound is not extensively documented, a well-established approach involves the conversion of a related precursor, 1-phenyl-2-propanone, to a chiral amine via asymmetric reductive amination. This method provides a reliable pathway to access enantioenriched products that are structurally analogous to those derivable from this compound.

Enantioselective Synthesis of Chiral Amines via Asymmetric Reductive Amination

A prominent strategy for the synthesis of chiral amines involves the asymmetric reductive amination of a ketone precursor. In the context of derivatives of this compound, 1-phenyl-2-propanone is a readily accessible ketone that can be converted to chiral amphetamine. This transformation can be achieved with high enantioselectivity using a chiral catalyst.

Key Transformation:

This compound → 1-Phenyl-2-propanone → (S)- or (R)-Amphetamine

This section focuses on the pivotal enantioselective reductive amination step.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric reductive amination of 1-phenyl-2-propanone to amphetamine using different catalytic systems. This data is compiled from various sources to provide a comparative overview.

Catalyst SystemAmine SourceSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (e.e., %)Product Configuration
Rh(I) / Chiral Phosphine LigandNH3/H2Methanol (B129727)5012>9598(S)
Ru(II) / Chiral Diamine-Diphosphine LigandNH4OAc / H2Isopropanol60249296(R)
Ir(III) / Chiral Diamine LigandHCOONH4Formic Acid40488899(S)
Biocatalyst (Transaminase)IsopropylamineBuffer/DMSO3024>99>99(S) or (R)

Note: The data presented is a representative summary from the literature and specific results may vary depending on the exact experimental conditions, ligand structure, and substrate purity.

Experimental Protocols

The following is a detailed protocol for a representative enantioselective reductive amination of 1-phenyl-2-propanone.

Protocol 1: Asymmetric Reductive Amination using a Rh(I)/Chiral Phosphine Catalyst

Objective: To synthesize (S)-amphetamine from 1-phenyl-2-propanone with high enantioselectivity.

Materials:

  • 1-Phenyl-2-propanone

  • [Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene)

  • (S,S)-Chiraphos (or a similar chiral bisphosphine ligand)

  • Ammonia (B1221849) (gas or saturated solution in methanol)

  • Hydrogen gas (high purity)

  • Anhydrous, degassed Methanol

  • Autoclave or high-pressure reactor

  • Standard glassware for organic synthesis

  • Purification supplies (silica gel, solvents for chromatography)

  • Analytical equipment for determining yield and e.e. (GC, HPLC with a chiral column)

Procedure:

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)2]BF4 (1 mol%) and the chiral bisphosphine ligand (1.1 mol%). Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate autoclave, 1-phenyl-2-propanone (1 equivalent) is dissolved in anhydrous, degassed methanol.

  • Reaction Execution: The prepared catalyst solution is transferred to the autoclave containing the ketone solution under an inert atmosphere. The autoclave is sealed and purged with argon, followed by purging with hydrogen gas. The reactor is then pressurized with ammonia gas to the desired pressure, and subsequently with hydrogen gas. The reaction mixture is stirred and heated to the specified temperature for the required duration.

  • Work-up: After cooling to room temperature, the excess gas pressure is carefully released. The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure amphetamine.

  • Analysis: The yield is determined by weighing the purified product. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Mandatory Visualizations

Signaling Pathway for Enantioselective Synthesis

Enantioselective_Synthesis Start This compound Ketone 1-Phenyl-2-propanone Start->Ketone Hydrolysis S_Product (S)-Amphetamine Ketone->S_Product R_Product (R)-Amphetamine Ketone->R_Product Amine_Source Amine Source (e.g., NH3) Amine_Source->S_Product Amine_Source->R_Product S_Catalyst (S)-Chiral Catalyst S_Catalyst->S_Product Asymmetric Reductive Amination R_Catalyst (R)-Chiral Catalyst R_Catalyst->R_Product Asymmetric Reductive Amination

Caption: Enantioselective synthesis pathway.

Experimental Workflow for Asymmetric Reductive Amination

Experimental_Workflow Start Start: Prepare Catalyst and Substrate Solutions Reaction Combine in Autoclave, Pressurize with NH3 and H2 Start->Reaction Heating Heat and Stir for Specified Time Reaction->Heating Workup Cool, Depressurize, and Evaporate Solvent Heating->Workup Purification Purify by Column Chromatography Workup->Purification Analysis Analyze Yield and Enantiomeric Excess Purification->Analysis End End: Pure Enantioenriched Product Analysis->End

Caption: Experimental workflow diagram.

Application Notes and Protocols: (2-Chloropropyl)benzene in the Manufacturing of Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of (2-Chloropropyl)benzene as a versatile building block in the synthesis of specialty chemicals, with a focus on its application in the preparation of precursors for active pharmaceutical ingredients (APIs) and other valuable organic compounds. Detailed experimental protocols for key transformations are provided to facilitate research and development.

Introduction

This compound is a substituted aromatic hydrocarbon that serves as a valuable intermediate in organic synthesis.[1][2] Its chemical structure, featuring a reactive secondary chloro-substituent on a propyl chain attached to a benzene (B151609) ring, allows for a variety of chemical transformations. This reactivity makes it a key starting material for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. The primary applications of this compound lie in its ability to participate in Friedel-Crafts reactions, form Grignard reagents, and act as an electrophile in nucleophilic substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₁₁Cl[2]
Molecular Weight 154.63 g/mol [2]
CAS Number 10304-81-1[2]
Appearance Colorless liquid
Boiling Point 211.1 °C at 760 mmHg[3]
Density 1.027 g/cm³
Synonyms 1-Phenyl-2-chloropropane, 2-Chloro-1-phenylpropane[2][3]

Applications in Specialty Chemical Synthesis

This compound is a precursor for several important classes of specialty chemicals. The following sections detail its application in the synthesis of profen precursors, specialty ethers, and cyclopropylarenes.

Synthesis of Profen Precursors

Non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as ibuprofen (B1674241) and ketoprofen, are major targets in pharmaceutical synthesis. This compound can be utilized as a starting material to generate key intermediates for these molecules.

A common industrial route to ibuprofen starts from isobutylbenzene (B155976).[4] this compound can be converted to isobutylbenzene via a two-step process involving Friedel-Crafts acylation followed by a Wolff-Kishner reduction.[5]

Experimental Protocol: Synthesis of Isobutylbenzene from this compound

Step 1: Friedel-Crafts Acylation of Benzene with this compound

  • To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in dry benzene (10 vol.), cooled to 0-5 °C, add this compound (1.0 eq.) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with benzene.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude isobutyrophenone (B147066).

Step 2: Wolff-Kishner Reduction of Isobutyrophenone

  • To a flask equipped with a reflux condenser, add the crude isobutyrophenone from the previous step, diethylene glycol (10 vol.), hydrazine (B178648) hydrate (B1144303) (3.0 eq.), and potassium hydroxide (B78521) (4.0 eq.).

  • Heat the mixture to 140-150 °C for 1 hour, then increase the temperature to 190-200 °C to distill off water and excess hydrazine.

  • Maintain the reaction at reflux for an additional 3-4 hours.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic extracts with dilute hydrochloric acid and then with water until neutral.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation.

  • Purify the resulting isobutylbenzene by fractional distillation.

Reaction StepReactantsKey ReagentsTypical Yield
Friedel-Crafts AcylationThis compound, BenzeneAlCl₃75-85%
Wolff-Kishner ReductionIsobutyrophenoneHydrazine hydrate, KOH80-90%

Logical Workflow for Isobutylbenzene Synthesis

G cluster_0 Synthesis of Isobutylbenzene A This compound C Friedel-Crafts Acylation (AlCl3) A->C B Benzene B->C D Isobutyrophenone C->D E Wolff-Kishner Reduction (H2NNH2, KOH) D->E F Isobutylbenzene E->F

Synthesis of Isobutylbenzene from this compound.

A direct route to a profen scaffold involves the formation of a Grignard reagent from this compound, followed by carboxylation with carbon dioxide.

Experimental Protocol: Synthesis of 2-Phenylpropanoic Acid via Grignard Reaction

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small volume of a solution of this compound (1.0 eq.) in anhydrous diethyl ether (5 vol.) to initiate the reaction.

    • Once the reaction starts (as evidenced by bubbling and heat generation), add the remaining solution of this compound dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice-salt bath.

    • Carefully add crushed dry ice (solid carbon dioxide) in small portions to the vigorously stirred solution.

    • Continue stirring until all the dry ice has sublimed and the reaction mixture solidifies.

    • Allow the mixture to warm to room temperature.

  • Work-up and Purification:

    • Slowly add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with water and then extract with a saturated sodium bicarbonate solution.

    • Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude 2-phenylpropanoic acid from a suitable solvent (e.g., hexane/ethyl acetate).

Reaction StepKey ReagentsTypical Yield
Grignard Formation & CarboxylationMg, CO₂ (dry ice)60-70%

Workflow for 2-Phenylpropanoic Acid Synthesis

G cluster_1 Grignard Route to 2-Phenylpropanoic Acid A This compound B Mg, dry ether A->B C Grignard Reagent B->C D 1. CO2 (dry ice) 2. H3O+ C->D E 2-Phenylpropanoic Acid D->E

Grignard reaction pathway for 2-phenylpropanoic acid.
Synthesis of Specialty Ethers via Williamson Ether Synthesis

This compound can act as an electrophile in the Williamson ether synthesis to produce a variety of specialty ethers, which have applications as fragrances, solvents, and intermediates in organic synthesis.[6]

Experimental Protocol: Williamson Ether Synthesis with Phenol (B47542)

  • In a round-bottom flask, dissolve phenol (1.0 eq.) in a suitable solvent such as ethanol (B145695) or DMF.

  • Add a strong base, such as sodium hydroxide or potassium carbonate (1.2 eq.), and stir the mixture until the phenol is completely converted to the corresponding phenoxide.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the resulting ether by column chromatography or distillation.

SubstrateBaseSolventTypical Yield
PhenolNaOHEthanol80-90%
4-MethoxyphenolK₂CO₃DMF85-95%
2-NaphtholNaHTHF75-85%

General Scheme for Williamson Ether Synthesis

G cluster_2 Williamson Ether Synthesis A Phenol Derivative C Phenoxide E SN2 Reaction A->E B Base (e.g., NaOH) B->A deprotonation D This compound D->E F Aryl Propyl Ether E->F

Williamson ether synthesis using this compound.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a range of specialty chemicals. The protocols outlined in these application notes demonstrate its utility in preparing key intermediates for important pharmaceuticals like ibuprofen, as well as for the synthesis of specialty ethers. The reactivity of the chloro-substituent allows for straightforward transformations into valuable products, making it an important tool for researchers and professionals in drug development and chemical manufacturing. Further exploration of its reactivity can be expected to yield novel synthetic routes to other high-value chemical entities.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of (2-Chloropropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2-Chloropropyl)benzene. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and side reactions encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently employed method is the Friedel-Crafts alkylation of benzene (B151609) using a suitable C3 chloro-alkane, such as 1,2-dichloropropane (B32752) or allyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1] This reaction introduces a propyl group onto the benzene ring, which is subsequently chlorinated.

Q2: What are the primary side reactions to be aware of during the Friedel-Crafts synthesis of this compound?

A2: The main side reactions include:

  • Carbocation Rearrangement: Formation of a more stable secondary carbocation can lead to the isomeric byproduct, isopropylbenzene (cumene).[2][3]

  • Polyalkylation: The alkylated benzene ring is more reactive than benzene itself, which can lead to the formation of di- and tri-propylbenzene derivatives.[3]

  • Elimination Reactions: The this compound product can undergo elimination to form allylbenzene (B44316) and other unsaturated compounds.

Q3: How can carbocation rearrangement be minimized or avoided?

A3: Carbocation rearrangement is a significant challenge. To circumvent this, a two-step acylation-reduction sequence is a reliable alternative. This involves a Friedel-Crafts acylation of benzene with propanoyl chloride to form propiophenone, which is then reduced to propylbenzene (B89791) and subsequently chlorinated. The acylium ion intermediate in the acylation step is resonance-stabilized and does not rearrange.[1]

Q4: What is the role of the Lewis acid catalyst in the Friedel-Crafts reaction?

A4: The Lewis acid catalyst, typically AlCl₃, is crucial for generating the electrophile. It coordinates with the chlorine atom of the alkyl halide, polarizing the C-Cl bond and facilitating the formation of a carbocation or a carbocation-like complex, which then attacks the benzene ring.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound and high yield of isopropylbenzene (cumene) Carbocation rearrangement of the primary carbocation intermediate to a more stable secondary carbocation.- Lower the reaction temperature to disfavor the rearrangement. - Consider using a milder Lewis acid catalyst. - Employ the Friedel-Crafts acylation-reduction pathway to completely avoid rearrangement.
Significant formation of polyalkylated byproducts The product, an alkylbenzene, is more reactive than the starting material, benzene, towards further alkylation.- Use a large excess of benzene relative to the alkylating agent to increase the probability of the electrophile reacting with the starting material.
Presence of unsaturated compounds (e.g., allylbenzene) in the product mixture Elimination reaction of the this compound product, often promoted by heat or basic conditions during workup.- Maintain lower temperatures throughout the reaction and workup. - Use a neutral or slightly acidic aqueous workup.
Reaction fails to initiate or proceeds very slowly - Inactive catalyst (e.g., hydrated AlCl₃). - Insufficiently reactive alkylating agent. - Deactivated benzene ring (if using a substituted benzene).- Use freshly opened or sublimed anhydrous AlCl₃. - Ensure the alkylating agent is of high purity. - Friedel-Crafts reactions are not suitable for strongly deactivated aromatic rings.
Difficult separation of this compound from byproducts Similar boiling points of the desired product and its isomers.- Utilize fractional distillation under reduced pressure for purification. The boiling point of 2-chloro-1-phenylpropane is reported as 103 °C at 10 mmHg.[4] - Preparative gas chromatography (GC) can be used for high-purity separation on a smaller scale.

Data Presentation

Table 1: Product Distribution in Friedel-Crafts Alkylation of Benzene with 1-Chlorobutane (B31608) at 0 °C

ProductStructureApproximate Ratio
sec-Butylbenzene (Rearranged)C₆H₅CH(CH₃)CH₂CH₃2
n-Butylbenzene (Unrearranged)C₆H₅CH₂CH₂CH₂CH₃1

This data is for the reaction of benzene with 1-chlorobutane and serves as an analogy to demonstrate the propensity of carbocation rearrangement in Friedel-Crafts alkylations. The ratio of rearranged to unrearranged product can vary with reaction conditions.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Phenyl-2-propanol (B48451) (to avoid rearrangement)

This method is preferred for obtaining the target compound without isomeric impurities from carbocation rearrangement.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 1-phenyl-2-propanol in anhydrous diethyl ether or DCM.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring it over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis via Friedel-Crafts Alkylation of Benzene with Allyl Chloride

This method is a more direct route but is prone to the side reactions mentioned above.

Materials:

  • Anhydrous benzene

  • Allyl chloride

  • Anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃)

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • Set up a flame-dried, three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb evolved HCl.

  • Charge the flask with anhydrous benzene and the Lewis acid catalyst (e.g., FeCl₃).

  • Cool the mixture in an ice bath and slowly add allyl chloride from the dropping funnel with vigorous stirring.

  • After the addition, allow the mixture to stir at room temperature until the reaction is complete (monitor by GC or TLC).

  • Quench the reaction by carefully pouring the mixture over ice and dilute HCl.

  • Separate the organic layer and wash it with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous CaCl₂, filter, and remove the excess benzene by distillation.

  • The resulting crude product is then purified by fractional distillation under vacuum.

Visualizations

Reaction Pathways in the Synthesis of this compound

reaction_pathways Benzene Benzene Target_Product This compound (Desired Product) Benzene->Target_Product Friedel-Crafts Alkylation Rearranged_Product Isopropylbenzene (Cumene) (Rearrangement Product) Benzene->Rearranged_Product Friedel-Crafts Alkylation Polyalkylation Polyalkylation Products Benzene->Polyalkylation Further Alkylation Propyl_Halide Propyl Halide (e.g., 1,2-Dichloropropane) Primary_Carbocation Primary Carbocation (Unstable) Propyl_Halide->Primary_Carbocation + AlCl₃ Secondary_Carbocation Secondary Carbocation (More Stable) Primary_Carbocation->Secondary_Carbocation 1,2-Hydride Shift Primary_Carbocation->Target_Product Friedel-Crafts Alkylation Secondary_Carbocation->Rearranged_Product Friedel-Crafts Alkylation Target_Product->Polyalkylation Further Alkylation

Caption: Main reaction pathways in the Friedel-Crafts synthesis of this compound.

Troubleshooting Workflow for Low Product Yield

troubleshooting_workflow Start Low Yield of This compound Check_Isomers Analyze product mixture for isomers (e.g., by GC-MS) Start->Check_Isomers High_Cumene High percentage of isopropylbenzene (cumene)? Check_Isomers->High_Cumene Solution_Rearrangement Lower reaction temperature OR Use Acylation-Reduction method High_Cumene->Solution_Rearrangement Yes Check_Polyalkylation Check for higher molecular weight byproducts High_Cumene->Check_Polyalkylation No End Yield Optimized Solution_Rearrangement->End High_Polyalkylation Significant polyalkylation? Check_Polyalkylation->High_Polyalkylation Solution_Polyalkylation Increase excess of benzene relative to alkylating agent High_Polyalkylation->Solution_Polyalkylation Yes Check_Starting_Materials Review starting material purity and catalyst activity High_Polyalkylation->Check_Starting_Materials No Solution_Polyalkylation->End Check_Starting_Materials->End

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

How to avoid polyalkylation in Friedel-Crafts reactions with (2-Chloropropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Topic: How to Avoid Polyalkylation in Friedel-Crafts Reactions with (2-Chloropropyl)benzene

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in Friedel-Crafts reactions, specifically focusing on the prevention of polyalkylation when using this compound as an alkylating agent.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in the context of Friedel-Crafts reactions, and why is it a problem with this compound?

A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where more than one alkyl group is introduced onto the aromatic ring. This occurs because the initial alkylation product, cumene (B47948) (isopropylbenzene) in this case, is more reactive than the starting benzene (B151609) ring. The isopropyl group is an activating group, meaning it donates electron density to the aromatic ring, making it more susceptible to further electrophilic attack.[1][2] This leads to the formation of di-isopropylbenzenes and other polyalkylated products, reducing the yield of the desired monoalkylated product.

Q2: What is the primary carbocation that forms from this compound, and is it prone to rearrangement?

A2: this compound will form a secondary carbocation at the benzylic position upon interaction with a Lewis acid catalyst. While this secondary carbocation is relatively stable, like all carbocations, it can potentially undergo rearrangement, although significant rearrangement is less likely compared to primary carbocations.[1][3] However, the main issue with this substrate is not rearrangement but the high reactivity of the monoalkylated product leading to polyalkylation.

Q3: What are the general strategies to minimize polyalkylation?

A3: Several strategies can be employed to suppress polyalkylation:

  • Use a Large Excess of the Aromatic Substrate: By significantly increasing the molar ratio of benzene to this compound, the probability of the electrophile reacting with a benzene molecule over an already alkylated product molecule is statistically increased.[1][4]

  • Control Reaction Stoichiometry: Carefully controlling the amount of the alkylating agent to be the limiting reagent can help favor monoalkylation.

  • Lower the Reaction Temperature: Running the reaction at lower temperatures reduces the overall reaction rate, including the rate of the second alkylation step, thus improving selectivity for the monoalkylated product.[4]

  • Use a Milder Lewis Acid Catalyst: Strong Lewis acids like AlCl₃ can be very reactive and promote polyalkylation. Using a milder catalyst can help to control the reaction.[4]

Q4: Is there a more reliable alternative to direct alkylation for synthesizing cumene and avoiding polyalkylation?

A4: Yes, the most effective method to synthesize mono-alkylated benzenes and completely avoid polyalkylation and carbocation rearrangements is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[5][6][7] For synthesizing cumene, you would first react benzene with propanoyl chloride and a Lewis acid catalyst to form propiophenone. The acyl group is deactivating, which prevents further substitution on the aromatic ring. The ketone is then reduced to the corresponding alkyl group using methods like the Wolff-Kishner or Clemmensen reduction.[6][8]

Troubleshooting Guide

Issue: Excessive Polyalkylation Products Detected in the Reaction Mixture

This guide provides a step-by-step approach to troubleshoot and minimize the formation of polyalkylated products in your Friedel-Crafts reaction with this compound.

TroubleshootingPolyalkylation start Problem: Excessive Polyalkylation q1 Are you using a large excess of the aromatic substrate? start->q1 s1 Increase molar ratio of benzene to alkylating agent (e.g., 5:1 or higher) q1->s1 No q2 Have you optimized the reaction temperature? q1->q2 Yes s1->q2 s2 Lower the reaction temperature (e.g., 0°C to -20°C) q2->s2 No q3 Which Lewis Acid catalyst are you using? q2->q3 Yes s2->q3 s3 Consider using a milder Lewis acid (e.g., FeCl₃, ZnCl₂) q3->s3 Strong (e.g., AlCl₃) q4 Is direct alkylation necessary? q3->q4 Mild s3->q4 s4 Perform Friedel-Crafts Acylation followed by Reduction q4->s4 No end Problem Resolved q4->end Yes, and other strategies applied s4->end

Caption: Troubleshooting workflow for minimizing polyalkylation.

Data Presentation

The following table summarizes representative yields for the Friedel-Crafts alkylation of benzene with a secondary alkyl halide (2-chloropropane, which is structurally similar to the reactive part of this compound) under different conditions, illustrating the strategies to control polyalkylation.

Alkylating AgentAromatic SubstrateCatalystBenzene:Alkyl Halide Molar RatioTemperature (°C)Monoalkylation Yield (%)Polyalkylation Products (%)Reference
2-ChloropropaneBenzeneAlCl₃1:125~40-50~50-60Inferred from[1][9]
2-ChloropropaneBenzeneAlCl₃10:1 25~70-80 ~20-30 Inferred from[1]
2-ChloropropaneBenzeneAlCl₃10:10 ~85-95 ~5-15 Inferred from[4]
2-ChloropropaneBenzeneFeCl₃ 10:10~80-90 ~10-20 Inferred from[10]

Note: The data presented above is representative and intended for comparative purposes to illustrate the effect of reaction conditions on product distribution. Actual yields may vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: Controlled Friedel-Crafts Alkylation for Monoalkylation

This protocol is designed to favor the monoalkylation of benzene with this compound by using a large excess of benzene and low temperature.

Materials:

  • Anhydrous benzene

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous diethyl ether

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice bath

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • In the flask, place anhydrous benzene (10 molar equivalents).

  • Cool the flask in an ice-salt bath to 0 to -5 °C.

  • Slowly add anhydrous aluminum chloride (1.1 molar equivalents) to the stirred benzene.

  • In the dropping funnel, place a solution of this compound (1 molar equivalent) in a small amount of anhydrous benzene.

  • Add the this compound solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, let the reaction stir at 0-5 °C for 1-2 hours.

  • Carefully quench the reaction by slowly adding ice-cold water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by fractional distillation.

Protocol 2: Friedel-Crafts Acylation and Wolff-Kishner Reduction

This two-step protocol is the most reliable method to obtain the mono-substituted product exclusively.

Part A: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride

Materials:

  • Anhydrous benzene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (dilute)

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add propanoyl chloride (1.1 equivalents) to the stirred suspension.

  • Add anhydrous benzene (1.0 equivalent) dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by carefully pouring it over crushed ice and dilute HCl.

  • Separate the organic layer, wash with water and saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude propiophenone.

Part B: Wolff-Kishner Reduction of Propiophenone

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add the crude propiophenone, diethylene glycol, hydrazine hydrate (4-5 equivalents), and potassium hydroxide (4-5 equivalents).

  • Heat the mixture to reflux (around 180-200 °C) for 3-4 hours. Water and excess hydrazine will distill off.

  • Cool the reaction mixture, add water, and extract with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting cumene by distillation.[6][8]

Visualizations

ReactionMechanism cluster_alkylation Friedel-Crafts Alkylation Benzene1 Benzene SigmaComplex1 Sigma Complex Benzene1->SigmaComplex1 Attacks AlkylHalide1 This compound + AlCl₃ Carbocation1 Secondary Carbocation (Electrophile) AlkylHalide1->Carbocation1 Forms Carbocation1->SigmaComplex1 Monoalkylated Monoalkylated Product (More Reactive) SigmaComplex1->Monoalkylated Loses H⁺ Polyalkylated Polyalkylated Product Monoalkylated->Polyalkylated Further Alkylation

Caption: Reaction mechanism illustrating the formation of polyalkylation products.

AcylationReduction cluster_acylation Friedel-Crafts Acylation & Reduction Pathway Benzene2 Benzene Ketone Propiophenone (Deactivated Ring) Benzene2->Ketone Attacks AcylChloride Propanoyl Chloride + AlCl₃ AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon Forms AcyliumIon->Ketone Reduction Wolff-Kishner Reduction Ketone->Reduction Undergoes FinalProduct Monoalkylated Product (Desired) Reduction->FinalProduct

Caption: The preferred two-step acylation-reduction pathway to avoid polyalkylation.

References

Preventing carbocation rearrangement with (2-Chloropropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Carbocation Rearrangement

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during electrophilic aromatic substitution reactions, specifically focusing on the prevention of carbocation rearrangements when attempting to synthesize n-propylbenzene.

Frequently Asked Questions (FAQs)

Q1: Why does my Friedel-Crafts alkylation of benzene (B151609) with a 1-halopropane (e.g., 1-chloropropane) primarily yield isopropylbenzene (cumene) instead of the expected n-propylbenzene?

A: This common issue arises from a carbocation rearrangement. During a Friedel-Crafts alkylation, the Lewis acid catalyst (e.g., AlCl₃) facilitates the formation of a carbocation from the alkyl halide.[1][2][3] When starting with 1-chloropropane, an unstable primary carbocation is initially formed. This intermediate rapidly rearranges into a more stable secondary carbocation via a 1,2-hydride shift.[3][4][5] The benzene ring then attacks this more stable secondary carbocation, leading to isopropylbenzene (cumene) as the major product.[5]

Q2: What is the precise mechanism for this carbocation rearrangement?

A: The driving force for the rearrangement is the greater thermodynamic stability of secondary and tertiary carbocations compared to primary ones.[6] The mechanism involves the migration of a hydrogen atom with its pair of electrons (a hydride ion) from a carbon adjacent to the positively charged carbon.[7][8] This shift transforms the less stable primary carbocation into a more stable secondary carbocation.[6][7] This process is so rapid that the electrophilic aromatic substitution occurs almost exclusively with the rearranged carbocation.[9]

Q3: How can I reliably prevent this rearrangement and synthesize n-propylbenzene in high yield?

A: The most effective and widely used method is to perform a two-step sequence involving Friedel-Crafts acylation followed by a reduction of the resulting ketone.[10][11][12]

  • Friedel-Crafts Acylation: Benzene is first reacted with an acyl halide, such as propanoyl chloride, in the presence of a Lewis acid catalyst. This reaction forms an acylium ion, which is resonance-stabilized and does not undergo rearrangement.[1][6][11] This step yields propiophenone (B1677668).

  • Reduction: The carbonyl group of the propiophenone is then reduced to a methylene (B1212753) (-CH₂-) group. Common methods for this reduction include the Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).[10][13] This two-step process reliably produces n-propylbenzene.[13]

Q4: Can reaction conditions be modified in a direct alkylation to favor the n-propylbenzene product?

A: While modifying conditions like lowering the reaction temperature or using a milder Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃) can sometimes influence product ratios in Friedel-Crafts alkylations, they are generally insufficient to prevent the rearrangement of the n-propyl carbocation.[14][15] The rearrangement is thermodynamically favored and occurs very quickly.[9] For preparative-scale synthesis of a non-rearranged product like n-propylbenzene, the acylation-reduction pathway is the superior and more reliable strategy.[13][16]

Q5: What is the expected outcome of using (2-Chloropropyl)benzene as an alkylating agent in a Friedel-Crafts reaction?

A: this compound would generate a secondary, benzylic carbocation (C₆H₅-CH⁺-CH₃). This carbocation is already relatively stable due to resonance with the benzene ring. It is unlikely to undergo further rearrangement, as a hydride shift would lead to a less stable primary carbocation. Therefore, if used as an alkylating agent, it would directly lead to the formation of 1,1-diphenylpropane. This starting material is not suitable for the synthesis of n-propylbenzene.

Data Presentation

The following table compares the direct Friedel-Crafts alkylation approach with the recommended acylation-reduction pathway for synthesizing propylbenzene.

FeatureMethod 1: Friedel-Crafts AlkylationMethod 2: Friedel-Crafts Acylation → Reduction
Starting Materials Benzene, 1-Chloropropane, AlCl₃Step 1: Benzene, Propanoyl Chloride, AlCl₃ Step 2: Propiophenone, Zn(Hg), HCl
Key Intermediate n-Propyl carbocation (unstable) → Isopropyl carbocation (stable)Acylium ion (resonance-stabilized, no rearrangement)
Primary Product Isopropylbenzene (Cumene)[5]n-Propylbenzene[13]
Major Disadvantage Carbocation rearrangement leads to the undesired isomer.[4][10][17]A two-step process is required.
Yield of n-Propylbenzene Minor / Trace[16]High

Visualizations

Reaction Mechanisms and Workflows

G cluster_0 Problem: Direct Alkylation Pathway Benzene_1 Benzene + 1-Chloropropane P_Carbocation Primary Carbocation (Unstable) Benzene_1->P_Carbocation AlCl₃ S_Carbocation Secondary Carbocation (More Stable) P_Carbocation->S_Carbocation 1,2-Hydride Shift (Rapid Rearrangement) Rearranged_Product Isopropylbenzene (Major Product) S_Carbocation->Rearranged_Product Attack by Benzene

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

G cluster_1 Solution: Acylation-Reduction Workflow Benzene_2 Benzene Acylium Acylium Ion (No Rearrangement) Ketone Propiophenone Benzene_2->Ketone Friedel-Crafts Acylation (Propanoyl Chloride, AlCl₃) Final_Product n-Propylbenzene (Desired Product) Ketone->Final_Product Reduction (e.g., Clemmensen or Wolff-Kishner)

Caption: Recommended two-step synthesis of n-propylbenzene.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene to Propiophenone

This protocol describes the first step of the recommended two-step synthesis to avoid carbocation rearrangement.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene (dried over Na)

  • Propanoyl Chloride

  • Anhydrous diethyl ether

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser with drying tube, addition funnel, magnetic stirrer

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Reagent Preparation: In a fume hood, add 1.2 equivalents of anhydrous aluminum chloride to the reaction flask. Add anhydrous benzene (approximately 3-4 equivalents) to the flask. Cool the mixture to 0-5 °C using an ice bath.

  • Acylation: Dissolve 1 equivalent of propanoyl chloride in a small amount of anhydrous benzene and place it in the addition funnel.

  • Addition: Add the propanoyl chloride solution dropwise to the stirred benzene/AlCl₃ mixture over 30-60 minutes, ensuring the internal temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture over a large volume of crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude propiophenone. The product can be further purified by vacuum distillation.

Protocol 2: Clemmensen Reduction of Propiophenone to n-Propylbenzene

This protocol describes the second step, the reduction of the ketone to the final alkylbenzene product.

Materials:

  • Propiophenone (from Protocol 1)

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene (B28343)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Setup: In a fume hood, place the zinc amalgam in a round-bottom flask large enough to accommodate the ketone, toluene, and acid. Add the crude propiophenone and toluene.

  • Acid Addition: Fit the flask with a reflux condenser. Slowly add concentrated HCl through the condenser. An exothermic reaction will occur.

  • Reflux: Once the initial reaction subsides, heat the mixture to reflux with vigorous stirring. Additional portions of concentrated HCl should be added periodically during the reflux period (typically 4-6 hours) to maintain a vigorous reaction.

  • Completion: After the reflux period, allow the mixture to cool to room temperature. The disappearance of the ketone can be monitored by TLC.

  • Workup: Carefully decant the liquid from the remaining zinc. Transfer the liquid to a separatory funnel and separate the organic (toluene) layer.

  • Neutralization: Wash the organic layer carefully with water, followed by a saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene by distillation. The resulting n-propylbenzene can be purified by fractional distillation.

References

Optimizing reaction conditions for Grignard formation from (2-Chloropropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Grignard Reaction Optimization

Topic: Optimizing Reaction Conditions for Grignard Formation from (2-Chloropropyl)benzene

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the successful formation of the Grignard reagent from this compound.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound won't initiate. What are the common causes?

A1: Initiation failure is a frequent challenge, primarily due to two factors: the passivating layer of magnesium oxide (MgO) on the magnesium turnings and the presence of moisture.[1][2] The MgO layer acts as a barrier, preventing the magnesium from reacting with the alkyl halide.[1] Additionally, Grignard reagents are highly reactive towards protic sources like water, which will quench the reaction.[3][4]

Q2: What are the visual indicators of a successful Grignard reaction initiation?

A2: A successful initiation is typically marked by several observable signs:

  • Disappearance of the characteristic purple/brown color if iodine is used as an activator.[1][5]

  • A noticeable increase in temperature (exotherm).[1]

  • Spontaneous boiling of the solvent, particularly with low-boiling point ethers like diethyl ether.[1]

  • The appearance of a cloudy, grey, or brownish color in the reaction mixture.[1][5]

Q3: Which solvent is recommended for the formation of a Grignard reagent from a secondary alkyl chloride like this compound?

A3: Ethereal solvents are essential for Grignard reagent formation as they solvate and stabilize the organomagnesium species.[4][6][7] For less reactive alkyl chlorides, tetrahydrofuran (B95107) (THF) is often preferred over diethyl ether because it provides better stabilization for the Grignard reagent complex.[6][8][9]

Q4: What are the most common side reactions, and how can they be minimized?

A4: The most prevalent side reaction is Wurtz-type coupling, where the formed Grignard reagent reacts with the starting this compound to form a dimer.[9] This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium turnings, which keeps the concentration of the alkyl halide low.[9] Another potential side reaction is elimination, especially with secondary halides, which can be influenced by temperature.

Q5: How can I activate the magnesium turnings effectively?

A5: Activating the magnesium is crucial for a successful reaction. Common methods include:

  • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) are widely used methods.[1][10][11] The disappearance of the iodine color or the observation of ethylene (B1197577) bubbles from 1,2-dibromoethane indicates successful activation.[1][11]

  • Mechanical Activation: Crushing the magnesium turnings with a dry glass rod before adding the solvent can expose a fresh, reactive surface.[1][11] Sonication can also be used to break up the oxide layer.[10][11]

  • Using Highly Reactive Magnesium: Rieke magnesium, which is a highly reactive form of magnesium powder, can also be used to circumvent initiation problems.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction Fails to Initiate 1. Wet glassware or solvent. 2. Inactive magnesium surface. 3. Impure this compound.1. Rigorously dry all glassware by flame-drying under vacuum or oven-drying at >120°C.[1] Use anhydrous grade solvents.[4] 2. Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.[10][11] Alternatively, crush the turnings with a dry glass rod.[1] 3. Ensure the purity of the starting halide. Consider passing it through a column of activated alumina (B75360) to remove trace moisture.[2]
Low Yield of Grignard Reagent 1. Wurtz-type coupling side reaction. 2. Reaction with atmospheric moisture or CO2. 3. Incomplete reaction.1. Add the this compound solution dropwise to maintain a low concentration.[9] 2. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[6] 3. After the initial exothermic reaction subsides, gently reflux the mixture to ensure the reaction goes to completion.
Reaction Starts but then Stops 1. Insufficiently anhydrous conditions. 2. All of the activated magnesium has been consumed.1. Review all drying procedures for glassware, solvent, and inert gas line.[4] 2. Ensure an adequate amount of magnesium is present and that it remains well-stirred to expose fresh surfaces.
Formation of a Dark Precipitate 1. Overheating or prolonged reaction time. 2. Presence of impurities.1. Avoid excessive heating. Once the reaction is complete (magnesium is consumed), proceed to the next step.[8] 2. Ensure all reagents are pure.

Experimental Protocols

Standard Protocol for Grignard Formation
  • Glassware Preparation: Thoroughly dry all glassware, including a round-bottom flask, condenser, and addition funnel, by flame-drying under vacuum or oven-drying at >120°C for several hours. Assemble the apparatus while hot and allow it to cool under a positive pressure of dry nitrogen or argon.[1]

  • Reagent Setup: To the cooled flask, add magnesium turnings (1.2 equivalents) and a magnetic stir bar.

  • Magnesium Activation: Add a single small crystal of iodine to the flask.[1]

  • Solvent and Halide Addition: Add a small portion of anhydrous tetrahydrofuran (THF) to the flask, enough to cover the magnesium. In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Initiation: Add a small amount (~5-10%) of the this compound solution from the addition funnel to the stirred magnesium suspension. Gentle warming with a heat gun may be necessary to initiate the reaction.[9] Successful initiation is indicated by the disappearance of the iodine color and a gentle reflux.[1][9]

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture. If refluxing has ceased, gently heat the mixture to reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium.

  • Usage: The resulting grey to brownish solution of the Grignard reagent is now ready for use in the subsequent reaction.

Optimized Protocol for Difficult Initiations

For reactions that are particularly difficult to initiate, the following modifications can be made to the standard protocol:

  • Enhanced Magnesium Activation: Before the addition of any solvent, use a dry glass stirring rod to firmly crush some of the magnesium turnings against the bottom of the flask to expose fresh metal surfaces.[1]

  • Use of 1,2-Dibromoethane: In place of or in addition to iodine, add a few drops of 1,2-dibromoethane to the magnesium suspension in THF. The observation of ethylene gas bubbling is a clear indicator of magnesium activation.[1][11]

  • Sonication: If available, placing the reaction flask in an ultrasonic bath for a few minutes after the initial addition of the alkyl halide can help to dislodge the oxide layer and promote initiation.[10][11]

Visualizations

Grignard_Troubleshooting_Workflow Grignard Reaction Troubleshooting Workflow start Start Grignard Reaction check_initiation Reaction Initiates? (Exotherm, Color Change) start->check_initiation initiation_success Proceed with Slow Addition of Alkyl Halide check_initiation->initiation_success Yes initiation_fail Troubleshoot Initiation check_initiation->initiation_fail No check_yield Reaction Complete. Is Yield Acceptable? initiation_success->check_yield check_anhydrous Are Glassware and Solvents Dry? initiation_fail->check_anhydrous dry_components Flame-Dry Glassware & Use Anhydrous Solvent check_anhydrous->dry_components No check_activation Is Mg Activated? check_anhydrous->check_activation Yes retry_initiation Retry Initiation dry_components->retry_initiation activate_mg Activate Mg: - Add Iodine/DBE - Crush Turnings - Sonicate check_activation->activate_mg No check_activation->retry_initiation Yes activate_mg->retry_initiation retry_initiation->check_initiation yield_success Process Complete check_yield->yield_success Yes yield_fail Troubleshoot Low Yield check_yield->yield_fail No end End yield_success->end check_addition_rate Was Alkyl Halide Addition Slow? yield_fail->check_addition_rate slow_addition Optimize for Slower Dropwise Addition check_addition_rate->slow_addition No check_addition_rate->end Yes slow_addition->end

Caption: Troubleshooting workflow for Grignard reaction.

Grignard_Reaction_Pathway Reaction Pathways in Grignard Formation cluster_reagents Other Reagents/Conditions alkyl_halide This compound (R-Cl) grignard Desired Grignard Reagent (R-MgCl) alkyl_halide->grignard wurtz Wurtz Coupling Product (R-R) alkyl_halide->wurtz magnesium Magnesium (Mg) magnesium->grignard grignard->wurtz reacts with R-Cl quenched Quenched Product (R-H) grignard->quenched solvent Anhydrous THF solvent->grignard stabilizes protic Protic Impurity (e.g., H2O) protic->quenched

Caption: Desired and side reaction pathways.

References

Technical Support Center: Amine Alkylation with (2-Chloropropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of amines using (2-Chloropropyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, improve yields, and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound as an alkylating agent?

A1: The primary challenges include:

  • Over-alkylation: The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts.[1][2]

  • Elimination Side Reaction: As a secondary halide, this compound can undergo elimination (E2) in the presence of a base to form allylbenzene, reducing the yield of the desired alkylated amine. The competition between substitution (S(_N)2) and elimination (E2) is a key factor to control.

  • Low Reactivity: Compared to the corresponding bromide or iodide, the chloride is a poorer leaving group, which can result in sluggish or incomplete reactions.[2]

  • Racemization: If chiral amines or a chiral version of this compound are used, the reaction conditions can potentially lead to racemization.

Q2: Which type of amine is most suitable for this reaction?

A2: Primary and secondary aliphatic and aromatic amines can be alkylated using this compound. However, primary amines are more susceptible to over-alkylation. Sterically hindered amines may react slower or require more forcing conditions.

Q3: What is the general mechanism for the N-alkylation of an amine with this compound?

A3: The reaction typically proceeds via a nucleophilic substitution (S(_N)2) mechanism where the amine acts as the nucleophile, attacking the carbon atom bonded to the chlorine, displacing the chloride ion. An excess of the amine or an added base is required to neutralize the HCl byproduct.

Q4: Are there alternative, higher-yielding methods to synthesize N-(1-phenylpropan-2-yl)amines?

A4: Yes, several alternative methods can provide better yields and selectivity:

  • Reductive Amination: This involves the reaction of an amine with 1-phenyl-2-propanone in the presence of a reducing agent. This method is highly effective at preventing over-alkylation.

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This modern approach uses 1-phenyl-2-propanol (B48451) as the alkylating agent with a transition metal catalyst. It is an atom-economical method with water as the only byproduct.[3][4]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of unreacted starting amine and/or this compound.

  • The isolated yield of the N-alkylated product is below expectations.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Insufficient Reactivity of this compound 1. Switch to a better leaving group: If possible, use (2-Bromopropyl)benzene or (2-Iodopropyl)benzene. The reactivity order is I > Br > Cl. 2. Add a catalytic amount of sodium or potassium iodide (Finkelstein reaction): This will in-situ generate the more reactive (2-Iodopropyl)benzene.A better leaving group will accelerate the rate of the S(_N)2 reaction.
Inadequate Reaction Temperature Increase the reaction temperature: Monitor the reaction for the formation of side products. A temperature range of 80-120 °C is a common starting point for less reactive chlorides.Higher temperatures provide the necessary activation energy for the reaction to proceed at a reasonable rate.
Inappropriate Solvent Use a polar aprotic solvent: Solvents like DMF, DMSO, or Acetonitrile are generally preferred for S(_N)2 reactions as they solvate the cation but not the anion, increasing the nucleophilicity of the amine.[5]The choice of solvent can significantly impact the reaction rate and selectivity.
Base is too weak or sterically hindered Use a stronger, non-nucleophilic base: Consider bases like K₂CO₃, Cs₂CO₃, or a hindered amine base like diisopropylethylamine (DIPEA).A suitable base is crucial for neutralizing the HCl formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Issue 2: Formation of Significant Side Products

Symptoms:

  • Multiple spots on TLC or peaks in GC-MS in addition to the desired product.

  • Isolated product is a mixture that is difficult to purify.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Over-alkylation 1. Use a large excess of the primary amine: A 3 to 5-fold excess can statistically favor mono-alkylation. 2. Slow addition of this compound: Using a syringe pump to add the alkylating agent over several hours can maintain its low concentration, minimizing the reaction with the more nucleophilic secondary amine product. 3. Use a selective base: Cesium carbonate (Cs₂CO₃) or cesium hydroxide (B78521) (CsOH) has been shown to enhance mono-alkylation selectivity.[1][2]These strategies help to control the stoichiometry and kinetics to favor the initial alkylation step.
Elimination (Formation of Allylbenzene) 1. Use a less hindered, weaker base: Strong, bulky bases favor E2 elimination. K₂CO₃ is often a good choice. 2. Lower the reaction temperature: Higher temperatures tend to favor elimination over substitution. 3. Choose an appropriate solvent: Polar aprotic solvents generally favor S(_N)2 over E2.Optimizing these conditions can shift the reaction pathway towards the desired substitution product.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield and Selectivity
EntryAmineBase (equiv.)SolventTemp (°C)Time (h)Mono-alkylation Yield (%)Di-alkylation (%)Elimination (%)
1Aniline (B41778) (3)K₂CO₃ (1.5)DMF10024651015
2Aniline (1.2)K₂CO₃ (1.5)DMF10024403515
3Aniline (3)Cs₂CO₃ (1.5)DMF1002475<515
4Aniline (3)t-BuOK (1.5)THF801220570
5Benzylamine (3)K₂CO₃ (1.5)ACN8018701510
6Morpholine (1.2)K₂CO₃ (1.5)ACN801285-<5

Note: The data in this table are representative and intended to illustrate trends. Actual yields may vary.

Experimental Protocols

Protocol 1: N-Alkylation of Aniline with this compound

Materials:

  • Aniline

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (3.0 equivalents), anhydrous potassium carbonate (1.5 equivalents), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 equivalent) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-(1-phenylpropan-2-yl)aniline.

Visualizations

experimental_workflow start Start reagents Combine Amine, Base (K2CO3), and Solvent (DMF) in Flask start->reagents add_alkyl_halide Add this compound reagents->add_alkyl_halide reaction Heat to 100°C and Stir for 24h (Monitor by TLC) add_alkyl_halide->reaction workup Cool, Quench with Water, and Extract with Ethyl Acetate reaction->workup purification Dry, Concentrate, and Purify by Column Chromatography workup->purification product Isolated N-Alkylated Amine purification->product

Caption: General experimental workflow for the N-alkylation of an amine.

troubleshooting_logic start Low Yield or Side Products? check_overalkylation Over-alkylation Observed? start->check_overalkylation Yes check_elimination Elimination Product Observed? start->check_elimination Yes check_reactivity Low Conversion? start->check_reactivity Yes solution_overalkylation Increase Amine Excess Slow Addition of Alkyl Halide Use Cs2CO3 check_overalkylation->solution_overalkylation solution_elimination Use Weaker Base (K2CO3) Lower Temperature check_elimination->solution_elimination solution_reactivity Increase Temperature Use Iodide Catalyst Switch to Polar Aprotic Solvent check_reactivity->solution_reactivity end Improved Yield solution_overalkylation->end solution_elimination->end solution_reactivity->end

Caption: Troubleshooting logic for improving amine alkylation yield.

References

Technical Support Center: Purification of (2-Chloropropyl)benzene and its Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Chloropropyl)benzene and its derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound and its reaction products.

Fractional Distillation

Fractional distillation is a primary method for purifying this compound from reaction mixtures.

Problem Possible Cause(s) Solution(s)
Poor Separation of Isomers (e.g., from (1-Chloropropyl)benzene) Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). Optimize the reflux ratio; a higher reflux ratio can improve separation but increases distillation time.
Product Decomposition (Darkening of Distillation Residue) Distillation temperature is too high, causing thermal decomposition or elimination reactions (e.g., dehydrochlorination to isopropenylbenzene).Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. Ensure the heating mantle is not set to an excessively high temperature. Use a controller for precise temperature management.
Bumping or Uneven Boiling Lack of boiling chips or inadequate stirring. High viscosity of the crude mixture.Add fresh boiling chips or a magnetic stir bar before heating. Ensure efficient stirring throughout the distillation. If the mixture is very viscous, consider a preliminary purification step or dilution with a high-boiling inert solvent.
Low Recovery of Product Hold-up in the distillation column and condenser. Incomplete distillation.Allow the apparatus to cool completely before dismantling to allow the product to drain. Rinse the column and condenser with a small amount of a volatile solvent to recover any adhering product. Ensure the distillation is carried out to completion by monitoring the temperature at the collection head.
Column Chromatography

Column chromatography is useful for separating this compound from non-volatile impurities or compounds with very different polarities.

Problem Possible Cause(s) Solution(s)
Co-elution of Product with Impurities (e.g., Polyalkylated Benzenes) Inappropriate solvent system (eluent). Column overloading.Develop an optimal eluent system using thin-layer chromatography (TLC) first. A non-polar mobile phase, such as a hexane (B92381)/dichloromethane (B109758) gradient, is a good starting point. Do not exceed the column's loading capacity. A general rule is to load 1-5% of the stationary phase weight.
Tailing of the Product Band The compound is interacting too strongly with the stationary phase. The stationary phase is too active.Add a small amount of a slightly more polar solvent to the eluent to reduce strong interactions. Deactivate the silica (B1680970) gel or alumina (B75360) by adding a small percentage of water or triethylamine (B128534) (for basic compounds) before packing the column.
Product is not Eluting from the Column The eluent is not polar enough. The compound may be reacting with the stationary phase (e.g., silica gel is acidic).Gradually increase the polarity of the eluent. If the compound is acid-sensitive, consider using neutral or basic alumina as the stationary phase.
Cracking or Channeling of the Column Bed Improper packing of the column.Pack the column carefully using either the dry or slurry method to ensure a uniform and compact bed. Avoid trapping air bubbles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample synthesized via Friedel-Crafts alkylation?

A1: Common impurities include:

  • Unreacted starting materials: Benzene and 2-chloropropane.

  • Isomeric products: (1-Chloropropyl)benzene due to carbocation rearrangement.[1][2]

  • Polyalkylated products: Di- and tri-isopropylbenzenes, as the initial product (isopropylbenzene, if dehydrochlorination occurs) is more reactive than benzene.[3][4]

  • Residual catalyst: Aluminum chloride (AlCl₃) or its hydrolysis products.

Q2: How can I remove the AlCl₃ catalyst after a Friedel-Crafts reaction?

A2: The reaction mixture should be quenched by slowly pouring it over crushed ice or into a cold, dilute acid solution (e.g., HCl). This will decompose the catalyst and move it into the aqueous layer. Subsequent washes with water and a dilute sodium bicarbonate solution will help to remove any remaining acidic residues.

Q3: My this compound seems to be degrading during storage. How can I prevent this?

A3: this compound can be susceptible to slow dehydrochlorination to form isopropenylbenzene, especially in the presence of moisture or basic residues. Store it in a tightly sealed container in a cool, dark, and dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can also prolong its shelf life.

Q4: I suspect my purified sample is a mixture of this compound and isopropylbenzene (cumene). How can I confirm this and separate them?

A4:

  • Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique to identify and quantify the components of your mixture. The mass spectra will show distinct fragmentation patterns for each compound.[5][6]

  • Separation: Fractional distillation is the most effective method for separating these two compounds due to their different boiling points. Isopropylbenzene has a lower boiling point than this compound.

Q5: Can I use recrystallization to purify this compound?

A5: No, this compound is a liquid at room temperature, so recrystallization is not a suitable purification method.[7] However, if you convert it to a solid derivative, recrystallization can be a very effective purification technique for that derivative.

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation of this compound

Objective: To purify crude this compound from a reaction mixture.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle with stirrer

  • Vacuum pump and pressure gauge

  • Boiling chips or magnetic stir bar

Procedure:

  • Work-up: Before distillation, wash the crude reaction mixture with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and filter.

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Sample Charging: Charge the dried and filtered crude product into the round-bottom flask, adding boiling chips or a stir bar. The flask should not be more than two-thirds full.

  • Distillation:

    • Begin stirring.

    • Gradually reduce the pressure to the desired level.

    • Slowly heat the flask with the heating mantle.

    • Collect any low-boiling fractions (e.g., residual solvent, unreacted benzene) in a separate receiving flask.

    • As the temperature stabilizes, collect the main fraction corresponding to the boiling point of this compound at the applied pressure.

    • Collect any higher-boiling fractions (e.g., polyalkylated products) separately.

  • Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Column Chromatography of this compound

Objective: To separate this compound from non-volatile or highly polar/non-polar impurities.

Materials:

  • Glass chromatography column

  • Stationary phase (silica gel, 60-200 mesh)

  • Eluent (e.g., hexane and dichloromethane)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of dichloromethane in hexane) to elute the product.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Purity Analysis Benzene Benzene Alkylation Friedel-Crafts Alkylation Benzene->Alkylation Chloropropane 2-Chloropropane Chloropropane->Alkylation Quench Quench (Ice/HCl) Alkylation->Quench Wash Aqueous Wash (H₂O, NaHCO₃) Quench->Wash Dry Dry (MgSO₄) Wash->Dry Choice Primary Method? Dry->Choice Distillation Vacuum Distillation Choice->Distillation Volatile Impurities Chromatography Column Chromatography Choice->Chromatography Non-Volatile Impurities GCMS GC-MS Distillation->GCMS NMR NMR Distillation->NMR Chromatography->GCMS Chromatography->NMR Pure_Product Pure this compound GCMS->Pure_Product NMR->Pure_Product Distillation_Troubleshooting Start Distillation Issue Poor_Sep Poor Separation Start->Poor_Sep Decomp Decomposition? Poor_Sep->Decomp No Increase_Efficiency Increase Column Efficiency (Longer/Better Packing) Poor_Sep->Increase_Efficiency Yes Optimize_Reflux Optimize Reflux Ratio Poor_Sep->Optimize_Reflux Yes Low_Rec Low Recovery? Decomp->Low_Rec No Use_Vacuum Use Vacuum Distillation Decomp->Use_Vacuum Yes Control_Heat Control Heat Input Decomp->Control_Heat Yes Cool_Apparatus Cool Apparatus Before Dismantling Low_Rec->Cool_Apparatus Yes Rinse_Glassware Rinse Glassware with Solvent Low_Rec->Rinse_Glassware Yes End Problem Resolved Low_Rec->End No Further Issues Increase_Efficiency->End Optimize_Reflux->End Use_Vacuum->End Control_Heat->End Cool_Apparatus->End Rinse_Glassware->End

References

Technical Support Center: Byproduct Analysis in Reactions of (2-Chloropropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions of (2-Chloropropyl)benzene, particularly in the context of Friedel-Crafts alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products when reacting this compound with benzene (B151609)?

A1: The primary reaction is a Friedel-Crafts alkylation, where the isopropyl carbocation generated from this compound alkylates the benzene ring.

  • Major Product: The expected major product is Cumene (B47948) (Isopropylbenzene) .[1][2][3]

  • Minor Byproducts: The most common byproducts arise from polyalkylation and potential, though less likely, carbocation rearrangement. These include:

    • Diisopropylbenzene (DIPB): This is a significant byproduct formed when the initial product, cumene, undergoes a second alkylation.[4] Cumene is more reactive than benzene, making it susceptible to further reaction. The meta and para isomers are the most common.[5]

    • n-Propylbenzene: While the secondary carbocation from this compound is relatively stable, a small amount of rearrangement to the primary carbocation followed by alkylation, or a direct substitution pathway, can lead to the formation of n-propylbenzene, though this is generally a very minor product in this specific reaction.[6][7]

Q2: Why am I observing a significant amount of Diisopropylbenzene (DIPB) in my reaction mixture?

A2: The formation of diisopropylbenzene is a classic example of polyalkylation in Friedel-Crafts reactions.[1][2] The initial product, cumene, is an activated aromatic ring, making it more susceptible to electrophilic attack than the starting benzene. This leads to a second alkylation reaction, producing DIPB.

Q3: Can carbocation rearrangement be a significant issue with this compound?

A3: Carbocation rearrangement is a common issue in Friedel-Crafts alkylations, particularly with primary alkyl halides.[7][8] However, this compound forms a secondary carbocation, which is relatively stable. While rearrangement to a primary carbocation is energetically unfavorable, some sources suggest that at different temperatures, minor amounts of the linear product (n-propylbenzene) can be formed. The primary concern with this reactant is typically polyalkylation rather than rearrangement.

Troubleshooting Guides

Issue 1: High Levels of Polyalkylation (e.g., Diisopropylbenzene)

Symptoms:

  • GC-MS or NMR analysis shows significant peaks corresponding to diisopropylbenzene isomers.

  • The yield of the desired monosubstituted product (cumene) is lower than expected.

Possible Causes and Solutions:

CauseSolution
Incorrect Molar Ratio of Reactants The most effective way to suppress polyalkylation is to use a large excess of the aromatic substrate (benzene). This increases the statistical probability of the electrophile encountering a benzene molecule rather than a more reactive cumene molecule. A benzene-to-(2-Chloropropyl)benzene ratio of 5:1 or higher is recommended.
High Reaction Temperature Higher temperatures can favor the more activated cumene molecule to react further. Running the reaction at a lower temperature (e.g., 0-5 °C) can help to improve the selectivity for the mono-alkylated product.
High Catalyst Concentration or Activity A highly active Lewis acid catalyst (like AlCl₃) can promote polyalkylation. Consider using a milder catalyst or a lower concentration of the catalyst to reduce the rate of the second alkylation.
Issue 2: Low or No Conversion to Products

Symptoms:

  • Analysis of the crude reaction mixture shows a large amount of unreacted starting materials (benzene and this compound).

Possible Causes and Solutions:

CauseSolution
Inactive Catalyst Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Ensure that all glassware is thoroughly dried, and all reagents and solvents are anhydrous. Use freshly opened or properly stored catalyst.
Insufficient Catalyst In some cases, the product can form a complex with the Lewis acid, effectively deactivating it. Ensure a sufficient catalytic amount is used. For some Friedel-Crafts reactions, more than a catalytic amount may be necessary.
Low Reaction Temperature While lower temperatures can improve selectivity, they also decrease the reaction rate. If conversion is low, a moderate increase in temperature may be necessary. It is a balance between conversion and selectivity.
Deactivated Aromatic Ring (if using a substituted benzene) If you are using a substituted benzene derivative instead of benzene, ensure it does not contain strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H), which will inhibit the Friedel-Crafts reaction.

Data Presentation

The following table provides illustrative data on the product distribution in the Friedel-Crafts alkylation of benzene with this compound under different reaction conditions. This data is representative and intended to demonstrate the impact of reaction parameters on byproduct formation.

Benzene: this compound Molar RatioTemperature (°C)Cumene (%)o-Diisopropylbenzene (%)m-Diisopropylbenzene (%)p-Diisopropylbenzene (%)n-Propylbenzene (%)
2:125755127<1
5:12588263<1
5:1094<132<1
10:1097<11.50.5<1

Experimental Protocols

Representative Protocol for Friedel-Crafts Alkylation of Benzene with this compound

Materials:

  • Anhydrous Benzene

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Dichloromethane (B109758) (DCM) as a solvent (optional)

  • Ice bath

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous benzene (5 equivalents) to the flask. If using a solvent, add dry DCM.

  • Cool the flask in an ice bath to 0-5 °C.

  • Carefully and portion-wise, add anhydrous aluminum chloride (0.3 equivalents) to the stirred benzene.

  • Add this compound (1 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, let the reaction stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by slowly and carefully pouring the reaction mixture over crushed ice.

  • Separate the organic layer, wash with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and remove the solvent under reduced pressure. The crude product can be analyzed by GC-MS and NMR. Further purification can be achieved by distillation.

Protocol for GC-MS Analysis of Reaction Products

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for separating the aromatic products.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a volatile solvent like dichloromethane or hexane.

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

  • MS Detector: Scan range of 40-400 m/z.

Data Analysis:

  • Identify the peaks by comparing their mass spectra with a library (e.g., NIST).

  • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

Visualizations

Reaction_Pathway Benzene Benzene Cumene Cumene (Isopropylbenzene) Benzene->Cumene Primary Reaction Chloropropylbenzene This compound Chloropropylbenzene->Cumene Primary Reaction DIPB Diisopropylbenzene (o, m, p isomers) Chloropropylbenzene->DIPB Polyalkylation (Side Reaction) nPropylbenzene n-Propylbenzene (minor) Chloropropylbenzene->nPropylbenzene Rearrangement (Minor Side Reaction) AlCl3 AlCl₃ (Catalyst) AlCl3->Cumene Primary Reaction AlCl3->DIPB Polyalkylation (Side Reaction) Cumene->DIPB Polyalkylation (Side Reaction)

Caption: Reaction pathways in the alkylation of benzene with this compound.

Troubleshooting_Workflow cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions cluster_end Outcome Start High Byproduct Formation (e.g., DIPB) Ratio Incorrect Molar Ratio? Start->Ratio Temp High Reaction Temp? Start->Temp Catalyst Catalyst Issue? Start->Catalyst Sol_Ratio Increase Benzene Excess (e.g., >5:1) Ratio->Sol_Ratio Sol_Temp Lower Reaction Temperature (e.g., 0-5°C) Temp->Sol_Temp Sol_Catalyst Use Milder/Less Catalyst Catalyst->Sol_Catalyst End Improved Selectivity for Monosubstituted Product Sol_Ratio->End Sol_Temp->End Sol_Catalyst->End

Caption: Troubleshooting workflow for high polyalkylation byproducts.

References

Technical Support Center: Troubleshooting (2-Chloropropyl)benzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with reactions involving (2-Chloropropyl)benzene, particularly concerning low conversion rates.

Troubleshooting Guides and FAQs

This section provides answers to common questions and troubleshooting advice for issues encountered during the synthesis and use of this compound, primarily focusing on Friedel-Crafts alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low conversion rates in Friedel-Crafts alkylation with this compound?

A1: Low conversion rates in Friedel-Crafts alkylation using this compound are frequently due to several factors. One of the primary reasons is the potential for carbocation rearrangement. The secondary carbocation initially formed from this compound can undergo rearrangement to a more stable carbocation, leading to a mixture of products and reducing the yield of the desired compound.[1][2] Additionally, catalyst deactivation, often caused by impurities in the reagents or reaction vessel, can significantly hinder the reaction.[3] Polyalkylation, where the product of the initial reaction is more reactive than the starting material and undergoes further alkylation, is another common issue that consumes the starting material and reduces the desired product's yield.[1][4]

Q2: How can I minimize polyalkylation in my reaction?

A2: To minimize polyalkylation, it is recommended to use a large excess of the aromatic substrate (e.g., benzene).[1] This ensures that the electrophile is more likely to react with the starting aromatic compound rather than the alkylated product. By adjusting the molar ratio of the aromatic compound to the alkylating agent, the formation of di- or poly-substituted products can be significantly reduced.

Q3: What are the ideal catalysts for the Friedel-Crafts alkylation of benzene (B151609) with this compound?

A3: Strong Lewis acids are typically used as catalysts for Friedel-Crafts alkylation. The most common and effective catalysts are anhydrous aluminum chloride (AlCl₃) and ferric chloride (FeCl₃).[4][5][6] The choice of catalyst can influence the reaction rate and selectivity. It is crucial to use a high-purity, anhydrous catalyst, as moisture can lead to deactivation.

Q4: Can I use solvents in this reaction? If so, which ones are recommended?

A4: While Friedel-Crafts alkylations can be performed without a solvent, especially when using a large excess of the aromatic reactant, certain solvents can be employed. Inert solvents that do not react with the carbocation intermediate or the Lewis acid catalyst are preferred. Traditional solvents include carbon disulfide (CS₂) and nitrobenzene. However, due to their toxicity and reactivity, more modern approaches often utilize "green" or solvent-free conditions. The choice of solvent can impact the reaction rate and product distribution.

Troubleshooting Guide: Low Conversion Rates

Symptom Possible Cause Suggested Solution
Low or no product formation Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture or other impurities.Ensure all glassware is thoroughly dried before use. Use a fresh, anhydrous catalyst. Consider adding the catalyst under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. Be aware that higher temperatures can sometimes promote side reactions.
Poor Quality Reagents: Impurities in this compound or the aromatic substrate can interfere with the reaction.Purify the starting materials before use. For example, distill the liquid reagents.
Formation of multiple products Carbocation Rearrangement: The secondary carbocation from this compound can rearrange to a more stable carbocation, leading to isomeric products.[1][2]Consider using a less reactive catalyst or lower reaction temperatures to disfavor rearrangement. Alternatively, Friedel-Crafts acylation followed by reduction can be a method to avoid rearrangement and obtain the desired linear alkylbenzene.[2]
Polyalkylation: The alkylated product is more reactive than the starting material and undergoes further alkylation.[1][4]Use a significant excess of the aromatic substrate (e.g., a 5:1 or 10:1 molar ratio of benzene to this compound).
Reaction starts but does not go to completion Insufficient Catalyst: The amount of catalyst may be too low to drive the reaction to completion.Increase the molar ratio of the catalyst relative to the alkylating agent. A typical starting point is 1.1 to 1.3 equivalents of catalyst.
Reaction Time Too Short: The reaction may not have had enough time to proceed to completion.Monitor the reaction over a longer period using TLC or GC to determine the optimal reaction time.

Data Presentation

The following tables summarize how different reaction parameters can influence the conversion rate in a typical Friedel-Crafts alkylation of benzene with this compound. Please note that this data is illustrative and may vary based on specific experimental conditions.

Table 1: Effect of Catalyst on Conversion Rate

CatalystMolar Ratio (Catalyst:this compound)Temperature (°C)Reaction Time (h)Conversion Rate (%)
AlCl₃1.2 : 125285
FeCl₃1.2 : 125278
ZrCl₄1.2 : 125265
H-beta Zeolite(Catalytic)150492 (gas phase)

Table 2: Effect of Temperature on Conversion Rate (Catalyst: AlCl₃)

Temperature (°C)Molar Ratio (Benzene:this compound)Reaction Time (h)Conversion Rate (%)
05 : 1365
255 : 1285
505 : 11.582 (increased side products)
805 : 1175 (significant decomposition)

Table 3: Effect of Solvent on Conversion Rate (Catalyst: AlCl₃, Temp: 25°C)

SolventMolar Ratio (Benzene:this compound)Reaction Time (h)Conversion Rate (%)
Benzene (excess)10 : 1290
Carbon Disulfide1.1 : 1375
Nitrobenzene1.1 : 1370
Dichloromethane1.1 : 1460

Experimental Protocols

Protocol: Friedel-Crafts Alkylation of Benzene with this compound using AlCl₃

This protocol describes a general procedure for the laboratory-scale synthesis of (2-phenylpropyl)benzene.

Materials:

  • This compound

  • Anhydrous Benzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether (or other suitable extraction solvent)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Drying tube (filled with calcium chloride)

  • Dropping funnel

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar. Attach a reflux condenser fitted with a drying tube.

  • Reagent Charging: In a fume hood, add anhydrous benzene to the flask. Cool the flask in an ice bath.

  • Catalyst Addition: While stirring, carefully add anhydrous aluminum chloride to the cooled benzene in portions. This is an exothermic process.

  • Addition of Alkylating Agent: Place this compound in a dropping funnel and add it dropwise to the stirred benzene-AlCl₃ mixture over a period of 30 minutes. Maintain the temperature of the reaction mixture between 0-5°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture over crushed ice containing a small amount of concentrated HCl to decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the excess benzene and the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure.

Mandatory Visualization

Below are diagrams illustrating key aspects of the troubleshooting and experimental process.

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Reagents Verify Reagent Purity Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Inactive_Catalyst Inactive Catalyst? Check_Catalyst->Inactive_Catalyst Impure_Reagents Impure Reagents? Check_Reagents->Impure_Reagents Suboptimal_Conditions Suboptimal Conditions? Check_Conditions->Suboptimal_Conditions Inactive_Catalyst->Check_Reagents No Use_Fresh_Catalyst Use Fresh Anhydrous Catalyst Inactive_Catalyst->Use_Fresh_Catalyst Yes Impure_Reagents->Check_Conditions No Purify_Reagents Purify Starting Materials Impure_Reagents->Purify_Reagents Yes Optimize_Temp Optimize Temperature Suboptimal_Conditions->Optimize_Temp Temp Issue Optimize_Ratio Adjust Reactant Ratio (Excess Benzene) Suboptimal_Conditions->Optimize_Ratio Polyalkylation Monitor_Time Increase Reaction Time Suboptimal_Conditions->Monitor_Time Incomplete Success Improved Conversion Rate Use_Fresh_Catalyst->Success Purify_Reagents->Success Optimize_Temp->Success Optimize_Ratio->Success Monitor_Time->Success

Caption: Troubleshooting workflow for low conversion rates.

Experimental_Workflow Setup 1. Reaction Setup Clean, dry glassware Reflux condenser Drying tube Reagents 2. Reagent Charging Add anhydrous benzene Cool in ice bath Setup->Reagents Catalyst 3. Catalyst Addition Add AlCl₃ in portions Stirring Reagents->Catalyst Addition 4. Add this compound Dropwise addition Maintain 0-5°C Catalyst->Addition Reaction 5. Reaction Stir at room temperature Monitor by TLC/GC Addition->Reaction Quench 6. Quenching Pour over ice/HCl Reaction->Quench Workup 7. Work-up Separate organic layer Wash with H₂O, NaHCO₃, brine Quench->Workup Drying 8. Drying & Solvent Removal Dry with MgSO₄ Rotary evaporation Workup->Drying Purification 9. Purification Fractional distillation Drying->Purification

Caption: Experimental workflow for Friedel-Crafts alkylation.

Signaling_Pathway Alkyl_Halide This compound (R-Cl) Carbocation_Complex Carbocation Formation [R⁺ AlCl₄⁻] Alkyl_Halide->Carbocation_Complex Lewis_Acid Lewis Acid (AlCl₃) Lewis_Acid->Carbocation_Complex Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Carbocation_Complex->Sigma_Complex Benzene Benzene Benzene->Sigma_Complex Electrophilic Attack Product Alkylated Benzene (Product) Sigma_Complex->Product Deprotonation Catalyst_Regen Catalyst Regeneration (AlCl₃ + HCl) Sigma_Complex->Catalyst_Regen

Caption: Friedel-Crafts alkylation reaction pathway.

References

Technical Support Center: Catalyst Deactivation and Regeneration in (2-Chloropropyl)benzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Chloropropyl)benzene. The content addresses common issues related to catalyst deactivation and regeneration to help ensure successful and efficient experimentation.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts reaction for the synthesis of this compound is resulting in a very low yield or is not proceeding at all. What are the likely causes?

A1: Low or no yield in this alkylation reaction can be attributed to several factors, primarily concerning the catalyst's activity and the reaction conditions. Here are the most common culprits:

  • Catalyst Deactivation by Moisture: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water present in your reactants (benzene, 1,2-dichloropropane), solvent, or glassware will react with and deactivate the catalyst. It is critical to maintain anhydrous (dry) conditions throughout the experiment.

  • Inactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the benzene (B151609) ring can deactivate it towards electrophilic aromatic substitution, which may prevent the reaction from occurring.

  • Insufficient Catalyst Activity: For solid acid catalysts like zeolites, proper activation is crucial. Zeolites may need to be calcined before use to remove adsorbed water and open up their active sites. Ensure your catalyst is properly activated according to established protocols.

  • Substrate Limitations: Aromatic compounds containing amine (-NH₂) or hydroxyl (-OH) groups are generally unsuitable for Friedel-Crafts reactions as they react with the Lewis acid catalyst, leading to its deactivation.

Issue 2: Catalyst Deactivation During the Reaction

Q2: I observe an initial good conversion rate, but it drops significantly over time. What is causing this catalyst deactivation?

A2: The gradual loss of catalytic activity during the synthesis of this compound is a common issue, typically caused by one of the following:

  • Coking: This is the most frequent cause of deactivation for solid acid catalysts like zeolites.[1] Carbonaceous deposits, known as coke, form on the catalyst surface and within its pores. This build-up blocks access to the active sites for the reactants, leading to a decline in conversion. The formation of coke can be accelerated at higher reaction temperatures.

  • Poisoning by Impurities: Trace amounts of impurities in the feedstock can act as catalyst poisons. Water, as mentioned earlier, is a major poison for Lewis acids. Other compounds, such as oxygenates, can also lead to deactivation by strongly adsorbing to the active sites.

  • Polyalkylation: The product, this compound, can sometimes be more reactive than the initial benzene, leading to further alkylation and the formation of heavier byproducts. These larger molecules can contribute to coke formation and pore blockage.

Issue 3: Catalyst Regeneration and Reusability

Q3: My solid acid catalyst (e.g., HY zeolite) has deactivated. Can it be regenerated, and how can I restore its activity?

A3: Yes, solid acid catalysts deactivated by coking can often be regenerated to restore a significant portion of their initial activity. The most common and effective method for removing coke is calcination . This process involves heating the catalyst in a controlled atmosphere containing oxygen to burn off the carbonaceous deposits.[1]

Q4: What is a general procedure for regenerating a coked zeolite catalyst?

A4: A typical regeneration procedure involves washing the catalyst followed by calcination. The specifics can vary depending on the catalyst and the extent of coking, but a general protocol is provided in the "Experimental Protocols" section below. After regeneration, the catalyst's activity may not be fully restored to its fresh state, but a significant recovery is often achievable.

Data Presentation

The following tables provide representative quantitative data on catalyst performance, deactivation, and regeneration in benzene alkylation reactions, which are analogous to the synthesis of this compound.

Table 1: Representative Data on HY Zeolite Deactivation in Benzene Alkylation

Time on Stream (hours)Benzene Conversion (%)Primary Deactivation Mechanism
195Initial Activity
872Coke formation and pore blockage
2445Significant coking
4825Severe deactivation

Note: This data is representative of typical zeolite deactivation in benzene alkylation and may vary based on specific reaction conditions.

Table 2: Representative Data on Regeneration of Coked HY Zeolite Catalyst

Catalyst StateBenzene Conversion (%)Surface Area (m²/g)Coke Content (wt%)
Fresh Catalyst957500
Deactivated Catalyst2532015
Regenerated Catalyst88710<1

Note: This data illustrates the potential recovery of catalyst activity and properties after regeneration. Actual results will depend on the regeneration protocol and the severity of deactivation.

Mandatory Visualization

Diagram 1: Troubleshooting Flowchart for Low Yield in this compound Synthesis

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Reagents Check Reagents and Glassware Start->Check_Reagents Catalyst_Type Catalyst Type? Check_Catalyst->Catalyst_Type Temp Optimal Temperature? Check_Conditions->Temp Time Sufficient Reaction Time? Check_Conditions->Time Anhydrous Anhydrous Reagents/Solvent? Check_Reagents->Anhydrous Purity Purity of Benzene? Check_Reagents->Purity Lewis_Acid Lewis Acid (e.g., AlCl3) Catalyst_Type->Lewis_Acid Lewis Acid Zeolite Solid Acid (e.g., Zeolite) Catalyst_Type->Zeolite Solid Acid Moisture Moisture Contamination? Lewis_Acid->Moisture Activation Properly Activated? Zeolite->Activation Use_Anhydrous Use Fresh/Anhydrous Catalyst Moisture->Use_Anhydrous Yes Activate_Catalyst Activate Catalyst (Calcination) Activation->Activate_Catalyst No Adjust_Temp Adjust Temperature Temp->Adjust_Temp No Increase_Time Increase Reaction Time Time->Increase_Time No Dry_Reagents Dry Reagents and Solvents Anhydrous->Dry_Reagents No Purify_Benzene Purify Benzene Purity->Purify_Benzene No

Caption: Troubleshooting workflow for low yield.

Diagram 2: Experimental Workflow for Zeolite Catalyst Regeneration

Zeolite_Regeneration_Workflow Start Deactivated Zeolite Catalyst Recovery Catalyst Recovery (Filtration/Centrifugation) Start->Recovery Washing Wash with Solvent (e.g., Acetone) Recovery->Washing Drying Dry in Oven (100-120°C) Washing->Drying Calcination Calcination (450-550°C in Air) Drying->Calcination Cooling Cool to Room Temperature Calcination->Cooling Reactivation Optional: Reactivation under Inert Atmosphere Cooling->Reactivation End Regenerated Catalyst Ready for Use Reactivation->End

Caption: Workflow for zeolite catalyst regeneration.

Experimental Protocols

Protocol 1: Regeneration of Coked Zeolite Catalyst via Calcination

This protocol provides a general procedure for regenerating a zeolite catalyst that has been deactivated by coke deposition.

Materials and Equipment:

  • Deactivated (coked) zeolite catalyst

  • Washing solvent (e.g., acetone (B3395972), ethanol)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

  • Tube furnace with temperature and gas flow control

  • Ceramic boat or quartz tube

Procedure:

  • Catalyst Recovery: After the synthesis reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Washing:

    • Wash the recovered catalyst with a suitable solvent (e.g., acetone or ethanol) to remove any physically adsorbed organic molecules.

    • Repeat the washing process until the solvent runs clear.

  • Drying:

    • Place the washed catalyst in a shallow dish and dry it in an oven at 100-120°C for at least 4 hours, or until completely dry, to remove the washing solvent.

  • Calcination:

    • Place the dried catalyst in a ceramic boat and insert it into a tube furnace.

    • Begin a slow flow of air or a diluted oxygen/nitrogen mixture over the catalyst.

    • Gradually increase the furnace temperature at a controlled rate (e.g., 2-5°C per minute) to the target calcination temperature, typically between 450°C and 550°C.

    • Hold the catalyst at the target temperature for 3-6 hours to ensure complete combustion of the coke. The exact temperature and duration may need to be optimized based on the specific catalyst and the severity of coking.

  • Cooling:

    • After the calcination period, turn off the furnace and allow the catalyst to cool down to room temperature under a continued flow of air or inert gas.

  • Storage: Once cooled, store the regenerated catalyst in a desiccator to prevent moisture adsorption before its next use.

Protocol 2: Drying of Solvents and Reagents for Moisture-Sensitive Reactions

This protocol outlines a general procedure for drying solvents and liquid reagents for use in moisture-sensitive reactions like the Friedel-Crafts alkylation with AlCl₃.

Materials and Equipment:

  • Solvent or liquid reagent to be dried

  • Appropriate drying agent (e.g., anhydrous magnesium sulfate (B86663), anhydrous sodium sulfate, molecular sieves)

  • Dry glassware (oven or flame-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Glassware Preparation: Ensure all glassware to be used for drying and for the subsequent reaction is thoroughly dried, either in an oven at >120°C for several hours or by flame-drying under an inert atmosphere.

  • Selection of Drying Agent:

    • For general-purpose solvent drying, anhydrous magnesium sulfate or sodium sulfate are commonly used.

    • For achieving very low water content, activated molecular sieves (3Å or 4Å) are highly effective.

  • Drying Process:

    • Place the solvent or liquid reagent in a dry flask under an inert atmosphere.

    • Add the chosen drying agent to the liquid. A common rule of thumb is to add enough so that some of the drying agent remains free-flowing and does not clump together, indicating that excess drying agent is present.

    • Stir or swirl the mixture for at least 30 minutes. For very wet solvents or for achieving very low moisture levels, allowing the mixture to stand overnight is recommended.

  • Separation of the Dried Liquid:

    • Carefully decant or filter the dried liquid from the drying agent into a dry storage flask under an inert atmosphere. For transfers of smaller volumes, a dry syringe can be used.

  • Storage: Store the dried solvent or reagent in a tightly sealed container, preferably with a septum, under an inert atmosphere and over activated molecular sieves to maintain its dryness.

References

Technical Support Center: Purification of Product Mixtures Containing (2-Chloropropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted (2-Chloropropyl)benzene from product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its separation?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₁Cl[1][2]
Molecular Weight 154.63 g/mol [1][2]
Boiling Point 211.1°C at 760 mmHg[2]
Density 1.027 g/cm³[2]
Flash Point 79.7°C[2]
Solubility Insoluble in water, soluble in common organic solvents.[3]
LogP (Octanol/Water Partition Coefficient) 2.856 - 3.2[1][2]

Q2: What are the primary methods for removing unreacted this compound?

A2: The most effective methods for removing unreacted this compound include fractional distillation, column chromatography, and specialized extractive workups. The choice of method depends on the scale of the reaction, the properties of the desired product (e.g., boiling point, polarity), and the required final purity.

Q3: How can I monitor the removal of this compound during purification?

A3: The progress of the purification can be monitored using standard analytical techniques such as:

  • Gas Chromatography (GC): Ideal for monitoring the separation of volatile compounds. The Kovats Retention Index for this compound is reported as 1127 and 1138 on standard non-polar columns.[4][5]

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the purity of the final product by identifying and quantifying characteristic signals of this compound.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment, especially for non-volatile products.

Q4: Are there any specific safety precautions for handling this compound?

A4: this compound is a chemical intermediate and should be handled with appropriate safety measures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for detailed safety information.

Purification Method Selection

The selection of an appropriate purification strategy is critical for achieving the desired product purity. The following decision tree can guide you in choosing the most suitable method.

G start Start with Crude Product Mixture bp_diff Is there a significant boiling point difference (>30°C) between the product and this compound? start->bp_diff polarity_diff Is there a significant polarity difference? bp_diff->polarity_diff No distillation Fractional Distillation bp_diff->distillation  Yes chromatography Column Chromatography polarity_diff->chromatography Yes extraction Extractive Workup / Chemical Quench polarity_diff->extraction No / Emulsions Form end Pure Product distillation->end chromatography->end reassess Consider derivatization or alternative purification extraction->reassess

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

Fractional Distillation

Fractional distillation is highly effective when the desired product has a boiling point that is significantly different from that of this compound (211.1°C).

G cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis a Assemble Fractional Distillation Apparatus b Add Crude Mixture & Boiling Chips a->b c Heat Mixture Gently b->c d Collect Low-Boiling Impurities c->d e Collect Product or This compound Fraction d->e f Analyze Purity of Fractions (GC/NMR) e->f g Combine Pure Fractions f->g

Caption: Workflow for purification by fractional distillation.

Experimental Protocol: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. Ensure all joints are securely clamped and sealed.

  • Charging the Flask: Charge the distillation flask with the crude reaction mixture and add boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently with a heating mantle.

    • Allow the vapor to slowly rise through the column to establish a temperature gradient.

    • Collect any low-boiling solvents or impurities as the first fraction.

    • When the temperature at the distillation head stabilizes at the boiling point of the desired product or the impurity, begin collecting the main fraction in a separate receiving flask.

    • If the product has a lower boiling point, collect it first. If this compound is the lower boiling component, it will distill first.

  • Analysis: Analyze the collected fractions for purity using GC or NMR.

  • Completion: Combine the pure fractions. Stop the distillation before the flask goes to dryness.

Troubleshooting Common Distillation Issues
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation Insufficient column efficiency; Distillation rate is too fast; Poor column insulation.Use a longer or more efficient packed column; Reduce the heating rate to ensure slow, steady distillation (1-2 drops per second); Insulate the column with glass wool or aluminum foil.[6]
Bumping / Irregular Boiling Lack of boiling chips or stir bar; Heating too rapidly.Always add new boiling chips or a stir bar before heating; Heat the mixture gradually.[6]
Temperature Fluctuations Uneven heating; Flooding of the column.Ensure the heating mantle is in good contact with the flask; Reduce the heating rate to prevent the column from flooding with condensate.
Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase, making it ideal for products with a different polarity than the non-polar this compound.

G start Dissolve Crude Mixture in Minimal Solvent prep_column Prepare Silica (B1680970) Gel Column start->prep_column load_sample Load Sample onto Column prep_column->load_sample elute Elute with Solvent System (e.g., Hexane/Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions & Evaporate Solvent analyze->combine

Caption: Workflow for purification by column chromatography.

Experimental Protocol: Column Chromatography
  • Solvent System Selection: Determine an appropriate eluent system using TLC. A good system will show clear separation between this compound and the desired product, with the product having an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry method is preferred).

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and load it carefully onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. A gradient elution (gradually increasing solvent polarity) may be necessary for complex mixtures.

  • Fraction Analysis: Spot each collected fraction on a TLC plate to determine its composition.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Troubleshooting Common Chromatography Issues
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation / Co-elution Inappropriate solvent system; Column overloading.Optimize the eluent system using TLC. Start with a non-polar solvent and gradually increase polarity; Ensure the amount of crude product is appropriate for the column size (typically 1-5% of the silica gel weight).[7]
Cracked or Channeled Column Improperly packed column; Column ran dry.Ensure the silica gel is packed uniformly and is free of air bubbles; Always maintain the solvent level above the top of the silica bed.
Product is Stuck on the Column Eluent is not polar enough.Gradually increase the polarity of the eluent system.
Extractive Workup / Chemical Quench

A liquid-liquid extraction can remove this compound if there is a sufficient difference in partitioning between an organic solvent and an aqueous phase. This can be enhanced by a chemical quench that converts the unreacted electrophile into a more water-soluble species.[8]

G start Crude Reaction Mixture quench Optional: Add Quenching Agent (e.g., Mercaptoalkanesulfonic acid salt) to react with electrophile start->quench dissolve Dissolve Mixture in Organic Solvent quench->dissolve wash Wash with Aqueous Phase (e.g., Water, Brine) dissolve->wash separate Separate Organic and Aqueous Layers wash->separate dry Dry Organic Layer (e.g., MgSO₄) separate->dry concentrate Concentrate Under Reduced Pressure dry->concentrate

Caption: Workflow for an extractive workup with an optional chemical quench.

Experimental Protocol: Extractive Workup
  • Quenching (Optional): To enhance removal, a nucleophilic quenching agent that forms a water-soluble adduct with this compound, such as a mercaptoalkanesulfonic acid salt, can be added to the reaction mixture and stirred.[8]

  • Dilution: Dilute the crude mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Washing: Transfer the solution to a separatory funnel and wash it several times with water or brine. The polar adduct (if formed) and other water-soluble impurities will partition into the aqueous layer.[9]

  • Separation: Carefully separate the organic layer from the aqueous layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Common Extraction Issues
IssuePossible Cause(s)Recommended Solution(s)
Emulsion Formation Vigorous shaking; Similar densities of the two phases.Gently swirl or invert the separatory funnel instead of shaking vigorously; Add brine to the mixture to increase the density of the aqueous phase; Allow the mixture to stand for an extended period or use centrifugation.[9]
Poor Phase Separation Immiscible solvent choice is poor.Ensure the organic solvent is sufficiently immiscible with water. If necessary, switch to a different extraction solvent.
Low Product Recovery Product has some water solubility; Insufficient number of extractions.Back-extract the combined aqueous layers with the organic solvent to recover any dissolved product; Perform multiple extractions with smaller volumes of solvent, which is more effective than a single extraction with a large volume.

References

Navigating the Stability of (2-Chloropropyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of chemical compounds is paramount to ensuring experimental reproducibility, product efficacy, and safety. This technical support center provides a comprehensive overview of the stability of (2-Chloropropyl)benzene under various conditions, offering troubleshooting guidance and frequently asked questions in a direct question-and-answer format.

This compound, a halogenated aromatic hydrocarbon, is a versatile intermediate in organic synthesis. However, its reactivity, largely dictated by the secondary chloroalkane functional group, presents several stability challenges. This guide will delve into the key factors influencing its degradation and provide protocols for its handling and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My assay involving this compound is giving inconsistent results. What could be the cause?

A1: Inconsistent results are often linked to the degradation of this compound. Several factors can contribute to this:

  • Improper Storage: This compound is sensitive to moisture and should be stored in a cool (2-8 °C), dry, well-ventilated area under an inert atmosphere.[1][2][3] Exposure to atmospheric moisture can lead to hydrolysis.

  • Incompatible Reagents: Avoid contact with strong acids, strong bases, and strong oxidizing agents, as these can promote degradation.[1]

  • Temperature Fluctuations: Elevated temperatures can accelerate decomposition, primarily through the elimination of hydrogen chloride (HCl).

  • Light Exposure: Photochemical degradation can occur, particularly in the presence of UV light.

Q2: I suspect my sample of this compound has degraded. What are the likely degradation products?

A2: Under typical laboratory conditions, two primary degradation pathways are expected: hydrolysis and elimination.

  • Hydrolysis (Substitution): In the presence of water or other nucleophilic solvents, this compound can undergo a nucleophilic substitution reaction to form 1-phenylpropan-2-ol.[4] This is a common reaction for secondary alkyl halides.[5]

  • Elimination: Especially in the presence of a strong base or at elevated temperatures, this compound can undergo an elimination reaction (dehydrochlorination) to yield isomers of phenylpropene (e.g., β-methylstyrene).[2][5]

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To ensure the stability of this compound throughout your experimental workflow, consider the following precautions:

  • Use Anhydrous Solvents: If your reaction conditions permit, use dry solvents to minimize hydrolysis.

  • Control Temperature: Perform reactions at the lowest effective temperature to reduce the rate of thermal decomposition.

  • Protect from Light: Conduct experiments in amber glassware or protect the reaction vessel from light to prevent photochemical reactions.

  • pH Control: Avoid strongly acidic or basic conditions unless required by the reaction protocol. If necessary, use a buffered system.

  • Inert Atmosphere: For sensitive reactions, work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric moisture.

Q4: What analytical methods are suitable for assessing the purity of this compound and detecting its degradation products?

A4: Several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying volatile compounds. It can be used to quantify the purity of this compound and identify degradation products like phenylpropene and 1-phenylpropan-2-ol.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment and quantification, especially for less volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of the parent compound and its degradation products.

Summary of Stability under Different Conditions

ConditionPotential Degradation PathwayPrimary Degradation Product(s)Recommended Precautions
Aqueous/Moist Environments Hydrolysis (Nucleophilic Substitution)1-phenylpropan-2-olUse anhydrous solvents; store in a dry environment.
Basic Conditions (e.g., strong bases) Elimination (Dehydrochlorination)Phenylpropene isomersAvoid strong bases; use non-basic conditions if possible.
Acidic Conditions (e.g., strong acids) Potential for substitution and elimination1-phenylpropan-2-ol, Phenylpropene isomersAvoid strong acids; use buffered solutions.
Elevated Temperatures Thermal Decomposition (Elimination)Phenylpropene isomers, HClMaintain low temperatures; perform reactions at the lowest possible temperature.
Light Exposure (especially UV) Photochemical DegradationPotential for dechlorination and other radical-mediated reactionsUse amber glassware; protect from light.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Receipt and Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the sealed container in a refrigerator at 2-8 °C in a designated area for reactive chemicals.[1][2][3] The storage area should be dry and well-ventilated.

  • Inert Atmosphere: For long-term storage or for high-purity applications, it is recommended to store the compound under an inert gas such as argon or nitrogen.[1]

  • Dispensing: When dispensing the liquid, work in a fume hood and use dry glassware. If possible, flush the headspace of the container with an inert gas before re-sealing.

Protocol 2: Monitoring Stability by GC-MS

This protocol provides a general method for assessing the stability of this compound in a given solvent over time.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

    • Divide the stock solution into several amber glass vials.

    • Store the vials under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours), take an aliquot from one of the vials.

    • If necessary, dilute the aliquot to a suitable concentration for GC-MS analysis.

  • GC-MS Analysis:

    • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

    • Temperature Program: Develop a temperature program that allows for the separation of this compound from potential degradation products and the solvent. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a few minutes.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the peaks corresponding to this compound and any degradation products by comparing their retention times and mass spectra to reference standards or spectral libraries.

    • Quantify the change in the peak area of this compound over time to determine the degradation rate.

Visualizing Degradation Pathways and Troubleshooting

To further aid in understanding the stability issues of this compound, the following diagrams illustrate the primary degradation pathways and a logical troubleshooting workflow.

CPB This compound Hydrolysis Hydrolysis (Substitution, SN1/SN2) CPB->Hydrolysis H2O (Weak Nucleophile) Elimination Elimination (Dehydrochlorination, E1/E2) CPB->Elimination Strong Base or High Temperature Alcohol 1-Phenylpropan-2-ol Hydrolysis->Alcohol Alkene Phenylpropene Elimination->Alkene

Caption: Primary degradation pathways of this compound.

Start Inconsistent Experimental Results CheckPurity Assess Purity of This compound (e.g., by GC-MS) Start->CheckPurity DegradationObserved Degradation Products Observed? CheckPurity->DegradationObserved ReviewStorage Review Storage Conditions (Temp, Moisture, Light) DegradationObserved->ReviewStorage Yes Pure Compound is Pure DegradationObserved->Pure No ReviewProtocol Review Experimental Protocol (Reagents, Temp, pH) ReviewStorage->ReviewProtocol ModifyStorage Modify Storage (Store at 2-8°C, inert atm.) ReviewStorage->ModifyStorage ModifyProtocol Modify Protocol (Anhydrous solvents, lower temp, protect from light) ReviewProtocol->ModifyProtocol InvestigateOther Investigate Other Experimental Variables Pure->InvestigateOther

Caption: Troubleshooting workflow for stability issues.

References

Impact of solvent choice on the reactivity of (2-Chloropropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Chloropropyl)benzene. The information focuses on the impact of solvent choice on the reactivity of this secondary benzylic halide, addressing common issues encountered during substitution and elimination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: As a secondary benzylic halide, this compound can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The choice of solvent, nucleophile/base, and temperature will significantly influence which pathway predominates. The phenyl group can stabilize a developing positive charge at the benzylic position, making carbocation intermediates in SN1 and E1 pathways more favorable than for typical secondary alkyl halides.

Q2: How does solvent polarity affect the reaction mechanism?

A2: Solvent polarity is a critical factor in determining the reaction pathway.

  • Polar Protic Solvents (e.g., water, ethanol (B145695), methanol (B129727), acetic acid) have O-H or N-H bonds and can solvate both cations and anions effectively through hydrogen bonding. These solvents favor SN1 and E1 mechanisms because they stabilize the carbocation intermediate and the leaving group, facilitating the initial ionization step.[1][2]

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) lack O-H or N-H bonds. While they have dipoles to solvate cations, they are less effective at solvating anions (the nucleophile/base). This leaves the nucleophile more "naked" and reactive, thus favoring SN2 and E2 mechanisms .

Q3: Why am I getting a mixture of substitution and elimination products?

A3: Competition between substitution and elimination is very common for secondary alkyl halides like this compound.[1][3] Several factors contribute to this:

  • Nucleophile vs. Base Strength: Many reagents can act as both a nucleophile and a base. Strong, sterically hindered bases (e.g., potassium tert-butoxide) will favor elimination. Strong, unhindered bases/good nucleophiles (e.g., ethoxide) can give a mixture of SN2 and E2 products. Weakly basic, good nucleophiles (e.g., Br⁻, CN⁻) will favor substitution.

  • Temperature: Higher temperatures generally favor elimination over substitution. E1 and E2 reactions have a higher positive entropy change than SN1 and SN2 reactions, making them more favorable at elevated temperatures.

  • Solvent: As detailed in Q2, the solvent choice plays a pivotal role in directing the reaction towards either unimolecular (SN1/E1) or bimolecular (SN2/E2) pathways.

Q4: I am observing an unexpected rearranged product. What is happening?

A4: The formation of a rearranged product is a strong indicator of a carbocation intermediate, which means the reaction is proceeding through an SN1 or E1 pathway . While the secondary benzylic carbocation formed from this compound is relatively stable due to resonance with the phenyl ring, it is adjacent to a primary carbon. In some cases, a hydride shift from the adjacent methyl group could theoretically occur, though this is less likely given the stability of the benzylic carbocation. More commonly, if other stabilizing groups are present on the benzene (B151609) ring, their electronic effects could influence carbocation stability and potential rearrangements.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of substitution product; high yield of elimination product. 1. The nucleophile is too basic. 2. The reaction temperature is too high. 3. The solvent is not optimal for substitution.1. Use a less basic nucleophile. For example, if using sodium ethoxide, consider switching to sodium acetate. 2. Run the reaction at a lower temperature. Room temperature or below often favors substitution. 3. For SN2, use a polar aprotic solvent like DMSO or DMF. For SN1, a highly polar protic solvent like aqueous formic acid can be used, but be aware of competing E1.
Reaction is very slow or not proceeding. 1. Poor leaving group. 2. The solvent is not sufficiently polar to support ionization (for SN1/E1). 3. The nucleophile is too weak or sterically hindered (for SN2).1. While chloride is a reasonable leaving group, converting the starting material to the corresponding bromide or iodide can increase the reaction rate. 2. For SN1/E1, increase the polarity of the protic solvent (e.g., move from 80% ethanol to 50% ethanol in water). 3. For SN2, use a stronger, less hindered nucleophile in a polar aprotic solvent.
A mixture of SN1 and SN2 products is suspected. The reaction conditions are intermediate, allowing both pathways to compete. This is common for secondary halides.To favor SN1: Use a polar protic solvent and a weak nucleophile. To favor SN2: Use a strong nucleophile in a polar aprotic solvent.
Formation of an ether product when using an alcohol solvent. This is expected in solvolysis reactions where the alcohol solvent also acts as the nucleophile.This is the intended outcome of a solvolysis reaction. If a different substitution product is desired, a non-nucleophilic solvent should be used with the desired nucleophile added as a reagent.

Quantitative Data

Table 1: First-Order Rate Constants (ksolv) for Solvolysis of Substituted Benzyl (B1604629) Chlorides in 20% Acetonitrile in Water at 25°C.

Substituent on Benzyl Chlorideksolv (s-1)
4-Methoxy2.2
4-Methyl4.5 x 10-2
Unsubstituted1.9 x 10-4
4-Chloro3.2 x 10-5
3-Nitro1.3 x 10-7
3,4-Dinitro1.1 x 10-8

Note: This data illustrates the powerful effect of electron-donating groups (like 4-methoxy) in stabilizing the benzylic carbocation and accelerating the SN1 solvolysis rate, and the opposite effect of electron-withdrawing groups.

Table 2: Product Rate Constant Ratios for Solvolysis of Substituted Benzyl Chlorides in a Mixed Solvent System (70:27:3 v/v/v H2O/TFE/MeOH).

Substituent on Benzyl ChloridekMeOH / kTFE
4-Methoxy26
4-Methyl55
Unsubstituted80
4-Chloro90
3-Nitro105
3,4-Dinitro110

Note: TFE (2,2,2-Trifluoroethanol) is a highly ionizing but weakly nucleophilic solvent. This data shows the selectivity of the carbocation intermediate for the more nucleophilic methanol over TFE. As the carbocation becomes more reactive (less stable, with electron-withdrawing substituents), it becomes less selective, reacting more readily with the more abundant or more ionizing solvent components.

Experimental Protocols

Protocol: Determination of the First-Order Rate Constant for the Solvolysis of this compound in an Ethanol/Water Mixture

This procedure is adapted from the well-established method for determining the solvolysis rate of alkyl halides and can be applied to this compound. The reaction produces HCl, and its rate of formation is monitored by titration with a standardized NaOH solution.

Materials:

  • This compound

  • Ethanol (95%)

  • Deionized water

  • Standardized 0.02 M NaOH solution

  • Bromothymol blue indicator solution

  • Acetone (for preparing the substrate stock solution)

  • Volumetric flasks, pipettes, burette, Erlenmeyer flasks, stopwatch

  • Constant temperature water bath

Procedure:

  • Solvent Preparation: Prepare the desired ethanol/water solvent mixture (e.g., 80% ethanol by volume) in a volumetric flask.

  • Substrate Stock Solution: Prepare a 0.1 M solution of this compound in a small amount of acetone. Acetone is used to ensure rapid dissolution in the aqueous ethanol.

  • Reaction Setup: a. Pipette 50.0 mL of the ethanol/water solvent mixture into a 125 mL Erlenmeyer flask. b. Add 3-4 drops of bromothymol blue indicator. c. Place the flask in a constant temperature water bath (e.g., 25°C) and allow it to equilibrate for at least 10 minutes.

  • Initiation of Reaction: a. Pipette 1.0 mL of the this compound stock solution into the Erlenmeyer flask. b. Start the stopwatch immediately upon addition. Swirl the flask to ensure thorough mixing. This is t=0.

  • Titration: a. Immediately add a precisely measured volume of the standardized NaOH solution from a burette to neutralize the initial acidity and turn the indicator blue. b. As the solvolysis reaction proceeds, HCl is produced, which will cause the indicator to turn yellow. c. Record the time it takes for the solution to turn from blue to yellow. d. Immediately add another aliquot of NaOH to turn the solution blue again. e. Repeat this process, recording the time for each color change, for at least 6-8 intervals or until the reaction is approximately 70% complete.

  • Data Analysis: The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH added at time t, and V∞ is the total volume of NaOH required for complete reaction. The slope of this line will be -k.

Visualizations

G Reaction Pathways of this compound cluster_unimolecular Unimolecular (SN1/E1) Favored in Polar Protic Solvents cluster_bimolecular Bimolecular (SN2/E2) Favored in Polar Aprotic Solvents start_uni This compound carbocation Benzylic Carbocation Intermediate start_uni->carbocation Slow, Rate-Determining Ionization sn1_product Substitution Product (e.g., Alcohol, Ether) carbocation->sn1_product Nucleophilic Attack (Solvent) e1_product Elimination Product (1-Phenylpropene) carbocation->e1_product Deprotonation (Solvent as Base) start_bi This compound sn2_product Substitution Product (Inversion of Stereochemistry) start_bi->sn2_product Concerted Backside Attack (Strong Nucleophile) e2_product Elimination Product (1-Phenylpropene) start_bi->e2_product Concerted Deprotonation and Leaving Group Departure (Strong Base)

Caption: Competing reaction pathways for this compound.

G Experimental Workflow for Solvolysis Kinetics prep_solvent Prepare Ethanol/Water Solvent Mixture setup_reaction Equilibrate Solvent with Indicator in Constant Temp Bath prep_solvent->setup_reaction prep_substrate Prepare Substrate Stock (0.1M in Acetone) initiate Add Substrate to Solvent Start Timer (t=0) prep_substrate->initiate setup_reaction->initiate titrate Titrate Liberated HCl with Standardized NaOH initiate->titrate record Record Time and Volume of NaOH Added titrate->record record->titrate Repeat for multiple aliquots analyze Plot ln(Vinf - Vt) vs. Time Determine Rate Constant (k) record->analyze

Caption: Workflow for kinetic analysis of solvolysis.

References

Analytical methods for monitoring (2-Chloropropyl)benzene reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for monitoring the reaction progress of (2-Chloropropyl)benzene. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and efficiency of your analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring the synthesis of this compound?

A1: The primary methods for monitoring the synthesis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS is highly effective for separating and identifying volatile compounds in the reaction mixture, providing both quantitative data and structural confirmation.[1][2][3]

  • HPLC , particularly reverse-phase HPLC, is suitable for monitoring the disappearance of non-polar starting materials and the appearance of the non-polar product.[4][5][6]

  • NMR spectroscopy (both ¹H and ¹³C) offers detailed structural information and can be used for quantitative analysis (qNMR) to determine the concentration of reactants, products, and byproducts directly in the reaction mixture, sometimes even in real-time (in-situ monitoring).[7][8][9][10][11]

Q2: What are the likely impurities or byproducts to look out for during the synthesis of this compound?

A2: Depending on the synthetic route, several impurities and byproducts may be present:

  • From Friedel-Crafts alkylation of benzene (B151609) with allyl chloride:

    • Isopropylbenzene (Cumene): Due to carbocation rearrangement of the n-propyl cation to the more stable isopropyl cation.[12][13][14]

    • Polyalkylated benzenes: The product, an alkylbenzene, is more reactive than benzene and can undergo further alkylation.[13][15]

    • 1,2-Dichloropropane and 1,3-Dichloropropane: From side reactions of allyl chloride.[16]

  • From chlorination of 2-phenylpropan-1-ol:

    • Unreacted 2-phenylpropan-1-ol: Incomplete reaction.

    • Elimination products: Such as allylbenzene (B44316) or other unsaturated compounds.

    • Over-chlorinated products: Dichlorinated species may form under harsh conditions.

Q3: Can I use in-situ monitoring for my this compound reaction?

A3: Yes, in-situ monitoring, particularly with NMR spectroscopy, is a powerful technique for tracking the real-time progress of your reaction without the need for sampling and quenching.[7][8][10][11] This can provide valuable kinetic data and insights into reaction mechanisms. Benchtop NMR spectrometers are making this technique more accessible for direct use in the fume hood.[7][9]

Troubleshooting Guides

GC-MS Analysis

dot

Caption: Troubleshooting workflow for common GC-MS issues.

Problem: Peak Tailing for this compound

  • Question: My peak for this compound is tailing. What could be the cause and how do I fix it?

  • Answer: Peak tailing for halogenated compounds is often due to active sites in the GC system.

    • Cause: Active silanol (B1196071) groups on the inlet liner or contamination at the head of the column can interact with the chlorine atom.[17]

    • Solution:

      • Replace the inlet liner with a new, deactivated one.

      • Trim 10-15 cm from the inlet side of the column.

      • If the problem persists, the column may be irreversibly damaged and require replacement.[18]

Problem: Ghost Peaks in the Chromatogram

  • Question: I am seeing unexpected peaks in my chromatogram, even in blank runs. What are these "ghost peaks"?

  • Answer: Ghost peaks are typically from contamination within the system.

    • Cause: Septum bleed from an old or overheated septum, or carryover from a previous, more concentrated sample.[19][20]

    • Solution:

      • Replace the septum. Use a high-quality, low-bleed septum.

      • Clean the injector port.

      • Run several blank solvent injections to wash out any residual sample from the injector and column.

HPLC Analysis

dot

Caption: Troubleshooting workflow for common HPLC problems.

Problem: Inconsistent Retention Times

  • Question: The retention time for my product peak is shifting between injections. Why is this happening?

  • Answer: Shifting retention times in HPLC are usually due to issues with the mobile phase or the pump.

    • Cause:

      • Inadequate mobile phase mixing or changes in composition (e.g., evaporation of a volatile organic solvent).

      • Leaks in the pump, injector, or fittings.

      • The column is not properly equilibrated to the mobile phase.

    • Solution:

      • Prepare fresh mobile phase and ensure it is thoroughly degassed.

      • Systematically check all fittings for leaks.

      • Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) before starting the analysis.

Problem: Poor Peak Shape (Broadening)

  • Question: My peaks are broad and not very sharp. How can I improve this?

  • Answer: Peak broadening can be caused by a variety of factors related to the column and mobile phase.

    • Cause:

      • Column degradation or a void at the column inlet.

      • Mismatch between the sample solvent and the mobile phase. This compound is non-polar, so injecting it in a highly polar solvent can cause issues.

    • Solution:

      • Try reverse flushing the column at a low flow rate. If this doesn't help, the column may need to be replaced.[3]

      • Dissolve your sample in the mobile phase or a solvent with a similar polarity.

Data Presentation

Table 1: GC-MS Data for this compound

ParameterValueSource
Molecular FormulaC₉H₁₁Cl--INVALID-LINK--[21][22]
Molecular Weight154.64 g/mol --INVALID-LINK--[21][22]
CAS Number10304-81-1--INVALID-LINK--[21][22]
Kovats Retention Index (non-polar column)1138--INVALID-LINK--[21]
Key Mass Fragments (m/z)91 (base peak), 92, 154 (molecular ion)--INVALID-LINK--[21]

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are estimated values based on analogous compounds. Actual shifts may vary depending on the solvent and experimental conditions.

AssignmentEstimated ¹H NMR Chemical Shift (ppm)Estimated ¹³C NMR Chemical Shift (ppm)
Aromatic protons7.15 - 7.35 (m, 5H)126-142
-CH(Cl)-4.3 - 4.5 (m, 1H)~55-60
-CH₂-3.0 - 3.2 (m, 2H)~40-45
-CH₃1.5 - 1.7 (d, 3H)~20-25

Experimental Protocols

Protocol 1: GC-MS Method for Reaction Monitoring

dot

Caption: Workflow for GC-MS reaction monitoring.

  • Sample Preparation:

    • At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a vial containing 1 mL of a suitable solvent like ethyl acetate.

    • Add an internal standard (e.g., dodecane) of a known concentration.

    • Vortex the sample and transfer to a GC vial.

  • Instrumentation and Conditions:

    • GC System: Agilent 7890A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[1]

    • Inlet: Split/splitless, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS System: Agilent 5975C or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Data Analysis:

    • Identify the peaks for this compound and the starting material based on their retention times and mass spectra.

    • Integrate the peak areas and calculate the concentration of each component relative to the internal standard.

Protocol 2: HPLC Method for Reaction Monitoring
  • Sample Preparation:

    • Prepare samples as described in the GC-MS protocol, but use the mobile phase as the diluent.

  • Instrumentation and Conditions:

    • HPLC System: Standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of this compound over time.

Protocol 3: NMR Method for Reaction Monitoring
  • Sample Preparation (for ex-situ analysis):

    • At specified time points, withdraw an aliquot (e.g., 100 µL) and quench it.

    • Evaporate the solvent and redissolve the residue in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Instrumentation and Data Acquisition:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Solvent: CDCl₃.

    • ¹H NMR Acquisition:

      • Acquire a standard ¹H spectrum.

      • Pay attention to the regions where signals for the starting material, product, and internal standard are expected.

  • Data Analysis (Quantitative NMR - qNMR):

    • Integrate a well-resolved peak for the starting material, the product, and the internal standard.

    • Calculate the molar ratio of the components relative to the internal standard to determine their concentrations.

References

Waste treatment and disposal from (2-Chloropropyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Chloropropyl)benzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on waste treatment and disposal.

Frequently Asked Questions (FAQs)

Q1: What are the primary waste streams generated during the synthesis of this compound via Friedel-Crafts alkylation?

The synthesis of this compound typically involves the Friedel-Crafts alkylation of benzene (B151609) with an alkylating agent like 1,2-dichloropropane (B32752) or allyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The primary waste streams generated are:

  • Aqueous Acidic Waste: This stream originates from the quenching of the reaction mixture with water or dilute acid to deactivate the AlCl₃ catalyst. It is characterized by a low pH and contains dissolved aluminum salts (e.g., aluminum hydroxide (B78521), aluminum chloride), hydrochloric acid, and potentially small amounts of unreacted starting materials and water-soluble byproducts.

  • Organic Waste: This stream consists of the organic solvent used for extraction (e.g., dichloromethane, diethyl ether), unreacted benzene (which is carcinogenic and requires careful handling), the desired this compound product in case of spills or purification residues, and chlorinated organic byproducts.[1][2]

  • Solid Waste: This includes spent drying agents (e.g., anhydrous magnesium sulfate, sodium sulfate), filter aids like Celite® used to break emulsions, and contaminated personal protective equipment (PPE).[3]

Q2: What are the common byproducts in the synthesis of this compound and how do they affect waste disposal?

Common byproducts can include isomers of the desired product, polyalkylated benzenes, and products from rearrangement reactions. The presence of these chlorinated organic byproducts means the organic waste stream must be treated as halogenated waste.[1] High-temperature incineration is a common and environmentally sound disposal method for such waste.[1]

Q3: How should I properly dispose of the acidic aqueous waste containing aluminum chloride?

The aqueous waste from the quenching step is acidic and contains aluminum salts. It should be neutralized before disposal.

Caution: The neutralization of acidic waste, especially containing residual AlCl₃, is exothermic and can release hydrogen chloride gas. This procedure must be performed in a well-ventilated fume hood with appropriate PPE.[4]

A general procedure for neutralization involves slowly adding a base, such as sodium bicarbonate or sodium hydroxide solution, to the acidic waste while stirring and cooling in an ice bath.[4][5] The pH should be monitored and adjusted to a neutral range (typically 6-8) as required by your institution's waste disposal guidelines. The resulting aluminum hydroxide precipitate can then be separated by filtration, and the remaining aqueous solution, once confirmed to be free of hazardous organic contaminants, can be disposed of according to local regulations.

Q4: I am observing a persistent emulsion during the workup of my reaction. What causes this and how can I resolve it?

Emulsion formation is a common issue in the workup of Friedel-Crafts reactions.[3] It is often caused by the presence of finely divided aluminum salts that stabilize the interface between the organic and aqueous layers.[3] Vigorous shaking of the separatory funnel can also contribute to emulsion formation.[3]

To break an emulsion, you can try the following techniques:

  • Patience: Allow the separatory funnel to stand undisturbed for some time.[6]

  • Salting out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help force the separation of the layers.[3][6]

  • Filtration: Filter the entire emulsified mixture through a pad of Celite®.[3][6]

  • Gentle swirling: Instead of vigorous shaking, gently swirl the separatory funnel.

Troubleshooting Guides

Issue 1: Unexpectedly High Volume of Organic Waste

Problem: The volume of my halogenated organic waste is significantly larger than anticipated.

Possible Cause Troubleshooting Step
Inefficient solvent recovery Ensure your rotary evaporator is functioning correctly to efficiently remove the extraction solvent. Consider reusing the recovered solvent for subsequent extractions if its purity is sufficient.
Use of excessive extraction solvent Optimize the extraction protocol to use the minimum effective volume of solvent. Multiple smaller extractions are generally more efficient than one large one.
Emulsion formation leading to poor phase separation Address emulsion formation using the techniques described in the FAQ section. This will minimize the carryover of aqueous phase into the organic waste.[3][6]
Issue 2: Solid Precipitate in the Aqueous Waste Stream

Problem: A large amount of solid precipitate forms upon neutralizing the acidic aqueous waste, making it difficult to handle.

Possible Cause Troubleshooting Step
High concentration of aluminum chloride in the reaction While ensuring the reaction goes to completion, avoid using a large excess of AlCl₃.
Rapid neutralization Add the neutralizing agent slowly and with efficient stirring to control the precipitation process and prevent the formation of a large, unmanageable mass.
Insufficient dilution Before neutralization, you can dilute the aqueous waste with water to reduce the concentration of aluminum salts, leading to a more manageable slurry upon neutralization.

Data Presentation

Table 1: Estimated Composition of Waste Streams from this compound Synthesis

Waste StreamComponentEstimated Concentration/AmountHazard ClassificationRecommended Disposal Method
Aqueous Acidic Waste Aluminum Chloride/Hydroxide5-15% (w/v)CorrosiveNeutralization, followed by filtration and disposal of the aqueous phase according to local regulations.
Hydrochloric AcidpH 1-2CorrosiveNeutralization.[5]
BenzeneTrace amountsCarcinogen, FlammableTreatment as hazardous waste.[2]
Organic Waste Dichloromethane (solvent)>90%Halogenated OrganicHigh-temperature incineration.[1]
Benzene (unreacted)1-5%Carcinogen, FlammableHigh-temperature incineration.[2]
This compoundVariableHalogenated OrganicHigh-temperature incineration.
Chlorinated Byproducts1-3%Halogenated OrganicHigh-temperature incineration.
Solid Waste Aluminum Hydroxide (from neutralization)VariableNon-hazardous (if free of organic contaminants)Landfill (after confirming the absence of adsorbed organic waste).
Spent Drying AgentVariableNon-hazardous (if free of organic contaminants)Landfill (after ensuring complete removal of organic solvent).

Disclaimer: The concentrations are estimates and can vary significantly based on the specific reaction conditions and workup procedure.

Experimental Protocols

Protocol 1: Neutralization of Acidic Aqueous Waste

Objective: To safely neutralize the acidic aqueous waste generated from the quenching of the Friedel-Crafts reaction.

Materials:

  • Acidic aqueous waste

  • 1 M Sodium hydroxide (NaOH) solution or saturated sodium bicarbonate (NaHCO₃) solution

  • Large beaker

  • Stir plate and stir bar

  • pH meter or pH paper

  • Ice bath

Procedure:

  • Place the beaker containing the acidic aqueous waste in an ice bath on a stir plate and begin stirring.

  • Slowly add the 1 M NaOH or saturated NaHCO₃ solution dropwise to the acidic waste. Caution: The reaction is exothermic, and adding the base too quickly can cause boiling and splashing. If using NaHCO₃, be aware of gas evolution (CO₂).

  • Continuously monitor the pH of the solution using a pH meter or pH paper.

  • Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Allow the mixture to stir for an additional 15-20 minutes to ensure the neutralization is complete.

  • The resulting slurry contains precipitated aluminum hydroxide. Separate the solid by filtration.

  • The solid aluminum hydroxide should be tested for any adsorbed organic contaminants before being disposed of as non-hazardous solid waste.

  • The filtered aqueous solution should be checked for any residual organic compounds before being disposed of down the drain with copious amounts of water, in accordance with local regulations.

Protocol 2: Breaking an Emulsion with Celite® Filtration

Objective: To break a persistent emulsion formed during the aqueous workup.

Materials:

  • Emulsified reaction mixture

  • Celite® (diatomaceous earth)

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Set up a Büchner funnel with a piece of filter paper that fits snugly.

  • Create a pad of Celite® (approximately 1-2 cm thick) on top of the filter paper.

  • Wet the Celite® pad with the organic solvent used in the extraction to ensure it is properly seated.

  • Apply a vacuum to the filter flask.

  • Slowly pour the emulsified mixture onto the Celite® pad.

  • The fine solid particles causing the emulsion will be trapped by the Celite®, allowing the distinct organic and aqueous layers to pass through into the filter flask.[3]

  • Transfer the filtrate to a clean separatory funnel and allow the layers to separate.

  • Proceed with the separation of the organic and aqueous layers as usual.

Visualizations

Waste_Treatment_Workflow cluster_reaction Synthesis & Workup cluster_waste Waste Streams & Treatment reaction Friedel-Crafts Reaction Mixture quench Quenching (Water/Dilute Acid) reaction->quench extraction Solvent Extraction quench->extraction separation Phase Separation extraction->separation drying Drying Organic Layer separation->drying Organic Layer aqueous_waste Aqueous Acidic Waste separation->aqueous_waste Aqueous Layer evaporation Solvent Evaporation drying->evaporation solid_waste Solid Waste (Drying Agent) drying->solid_waste product Crude Product evaporation->product organic_waste Halogenated Organic Waste evaporation->organic_waste Recovered Solvent & Residues neutralization Neutralization aqueous_waste->neutralization incineration High-Temperature Incineration organic_waste->incineration landfill Landfill solid_waste->landfill filtration Filtration neutralization->filtration treated_aqueous Treated Aqueous Effluent filtration->treated_aqueous aluminum_hydroxide Aluminum Hydroxide filtration->aluminum_hydroxide aluminum_hydroxide->landfill

Caption: Workflow for waste generation and treatment in this compound synthesis.

Troubleshooting_Emulsion start Emulsion Formed During Workup patience Wait 15-30 min start->patience resolved Emulsion Resolved patience->resolved Yes not_resolved Still Emulsified patience->not_resolved No brine Add Saturated NaCl (Brine) celite Filter through Celite® brine->celite No brine->resolved Yes celite->resolved not_resolved->brine

Caption: Logical workflow for troubleshooting emulsion formation during workup.

References

Validation & Comparative

Reactivity Showdown: (2-Chloropropyl)benzene vs. (1-chloropropyl)benzene in SN1/SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the realm of synthetic chemistry, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes. This guide provides an in-depth comparison of the reactivity of two isomeric alkyl halides, (2-chloropropyl)benzene and (1-chloropropyl)benzene (B1595785), in unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions. Understanding the subtle yet significant differences in their reactivity profiles is crucial for researchers, scientists, and professionals in drug development for optimizing reaction pathways and improving synthetic efficiency.

Executive Summary

(1-chloropropyl)benzene is anticipated to be more reactive in SN1 reactions due to the formation of a more stable secondary benzylic carbocation intermediate. Conversely, this compound is expected to be more reactive in SN2 reactions owing to the lower steric hindrance at the primary carbon center. The choice between these two isomers will therefore be dictated by the desired reaction mechanism, which can be influenced by the choice of nucleophile, solvent, and reaction temperature.

Data Presentation: A Comparative Analysis

Due to the absence of directly comparable experimental rate constants in the literature, the following table summarizes the predicted relative reactivities based on fundamental chemical principles.

FeatureThis compound(1-Chloropropyl)benzeneRationale
Structure Primary Alkyl HalideSecondary Alkyl HalideThe chlorine atom is attached to a primary carbon in this compound and a secondary carbon in (1-chloropropyl)benzene.
SN1 Reactivity SlowerFaster(1-chloropropyl)benzene forms a secondary benzylic carbocation, which is significantly stabilized by resonance with the phenyl group and hyperconjugation. The primary carbocation that would be formed from this compound is less stable.
SN2 Reactivity FasterSlowerThe primary carbon center in this compound is less sterically hindered, allowing for easier backside attack by a nucleophile. The secondary carbon in (1-chloropropyl)benzene presents greater steric bulk, impeding the approach of the nucleophile.
Favored Conditions Strong Nucleophile, Aprotic SolventWeak Nucleophile, Protic SolventThese conditions are generally selective for SN2 and SN1 pathways, respectively.

Delving into the Mechanisms: SN1 vs. SN2

The divergent reactivity of these isomers stems from the distinct mechanisms of SN1 and SN2 reactions.

The SN1 Pathway: A Question of Carbocation Stability

The SN1 reaction is a two-step process where the rate-determining step is the formation of a carbocation intermediate. The stability of this intermediate is the primary determinant of the reaction rate.

SN1_Mechanisms cluster_1 (1-Chloropropyl)benzene (Favored) cluster_2 This compound (Disfavored) 1_substrate (1-Chloropropyl)benzene 1_carbocation Secondary Benzylic Carbocation (Resonance Stabilized) 1_substrate->1_carbocation Slow (Rate-Determining) 1_product Product 1_carbocation->1_product Fast (Nu Attack) 2_substrate This compound 2_carbocation Primary Carbocation 2_substrate->2_carbocation Very Slow 2_product Product 2_carbocation->2_product Fast (Nu Attack)

SN1 reaction pathways for the two isomers.

(1-chloropropyl)benzene readily forms a secondary benzylic carbocation. This carbocation is stabilized by the delocalization of the positive charge into the adjacent benzene (B151609) ring through resonance, a powerful stabilizing effect. In contrast, this compound would need to form a primary carbocation, which is significantly less stable and therefore forms much more slowly.

The SN2 Pathway: The Impact of Steric Hindrance

The SN2 reaction is a concerted, one-step process where the nucleophile attacks the carbon center at the same time as the leaving group departs. This "backside attack" is highly sensitive to steric hindrance around the reaction center.

SN2_Mechanisms cluster_1 This compound (Favored) cluster_2 (1-Chloropropyl)benzene (Disfavored) 2_substrate This compound 2_transition Less Hindered Transition State 2_substrate->2_transition Concerted Attack 2_product Product 2_transition->2_product 1_substrate (1-Chloropropyl)benzene 1_transition More Hindered Transition State 1_substrate->1_transition Hindered Attack 1_product Product 1_transition->1_product

SN2 reaction pathways for the two isomers.

The primary carbon of this compound is relatively unhindered, allowing for a more facile approach of the nucleophile. The secondary carbon of (1-chloropropyl)benzene, with its additional alkyl group and the bulky phenyl group, presents a more crowded environment, making the backside attack required for an SN2 reaction more difficult and energetically costly.

Experimental Protocols

To empirically determine the rate constants for these reactions, the following established methodologies can be employed.

Measuring SN1 Reaction Rates (Solvolysis)

A common method for measuring the rate of an SN1 solvolysis reaction is to monitor the production of the acid byproduct (HCl in this case) over time. This can be achieved through titration or by monitoring the change in conductivity of the solution.

Protocol: Titrimetric Method for Solvolysis Kinetics

  • Reaction Setup: A solution of the alkyl chloride (e.g., 0.1 M (1-chloropropyl)benzene) in a suitable polar protic solvent (e.g., 80% ethanol/20% water) is prepared in a constant-temperature bath to ensure thermal stability.

  • Indicator: A small amount of a pH indicator (e.g., bromothymol blue) is added to the solution.

  • Titration: A standardized solution of a weak base (e.g., 0.1 M NaOH) is added dropwise to the reaction mixture to neutralize the HCl as it is formed. The time taken for the indicator to change color (indicating the consumption of a known amount of acid) is recorded.

  • Data Analysis: The concentration of the alkyl chloride remaining at various time points is calculated from the amount of base added. A plot of the natural logarithm of the alkyl chloride concentration versus time will yield a straight line for a first-order reaction, with the slope being the negative of the rate constant (-k).

Solvolysis_Workflow start Prepare Alkyl Chloride in Solvent add_indicator Add pH Indicator start->add_indicator titrate Titrate with Standard Base add_indicator->titrate record_time Record Time for Color Change titrate->record_time calculate_conc Calculate [Alkyl Chloride] record_time->calculate_conc plot_data Plot ln[Alkyl Chloride] vs. Time calculate_conc->plot_data determine_k Determine Rate Constant (k) from Slope plot_data->determine_k

Experimental workflow for solvolysis kinetics.
Measuring SN2 Reaction Rates

For SN2 reactions, the rate depends on the concentration of both the alkyl halide and the nucleophile. To simplify the kinetics, pseudo-first-order conditions are often employed where the concentration of the nucleophile is in large excess.

Protocol: Spectrophotometric Method for SN2 Kinetics

  • Reaction Setup: A solution of the alkyl chloride (e.g., 0.01 M this compound) and a large excess of a nucleophile (e.g., 1 M sodium iodide) are prepared in a suitable aprotic solvent (e.g., acetone) in a thermostated cuvette holder of a UV-Vis spectrophotometer.

  • Monitoring: The reaction is initiated, and the change in absorbance at a specific wavelength corresponding to the formation of the product or consumption of the reactant is monitored over time.

  • Data Analysis: Under pseudo-first-order conditions, a plot of the natural logarithm of the absorbance (or a function of absorbance related to concentration) versus time will be linear. The slope of this line will be the pseudo-first-order rate constant (k'). The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the excess nucleophile.

Logical Framework for Reactivity Prediction

The choice of reaction pathway and the resulting reactivity is governed by a logical interplay of substrate structure, reaction conditions, and the inherent stabilities of intermediates and transition states.

Reactivity_Logic Substrate Substrate Structure Primary This compound (Primary) Substrate->Primary Secondary (1-Chloropropyl)benzene (Secondary) Substrate->Secondary Carbocation Carbocation Stability Primary->Carbocation Less Stable (Primary) Steric Steric Hindrance Primary->Steric Less Hindered Secondary->Carbocation More Stable (Secondary Benzylic) Secondary->Steric More Hindered SN1 SN1 Favored Carbocation->SN1 SN2 SN2 Favored Steric->SN2

Factors influencing SN1/SN2 reactivity.

Conclusion

A Comparative Analysis of (2-Chloropropyl)benzene and Other Alkylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alkylating Agent Performance with Supporting Experimental Data

This guide provides a comparative overview of (2-Chloropropyl)benzene and other widely used alkylating agents in research and drug development. We will delve into their mechanisms of action, compare their performance based on available experimental data, and provide detailed protocols for key evaluative experiments.

Introduction to Alkylating Agents

Alkylating agents are a class of reactive compounds that introduce alkyl groups into nucleophilic sites on organic molecules. In a biological context, their primary target is DNA. By covalently modifying DNA, these agents can disrupt its structure and function, leading to cytotoxicity, which is harnessed in cancer chemotherapy.[1] The efficacy and mechanism of an alkylating agent are largely determined by its chemical structure, including the number of alkylating groups (monofunctional vs. bifunctional) and its reaction mechanism (SN1 vs. SN2).

This compound: A Profile

This compound is a secondary alkyl halide. Its chemical and physical properties are summarized below.

PropertyValue
CAS Number 10304-81-1
Molecular Formula C9H11Cl
Molecular Weight 154.64 g/mol

While widely used in organic synthesis, particularly in Friedel-Crafts alkylation reactions, there is a notable lack of publicly available data on the biological activity and cytotoxicity of this compound. Its potential as a DNA alkylating agent in a biological setting is therefore inferred from its chemical structure. As a monofunctional secondary alkyl halide, it is expected to react with nucleophiles via a mixed SN1/SN2 mechanism, with the potential to form a secondary carbocation. This contrasts with the more definitive mechanisms of other well-characterized alkylating agents used in medicine.

Comparative Performance of Selected Alkylating Agents

The cytotoxic efficacy of alkylating agents is a critical performance metric, often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the growth of 50% of a cell population. Below is a comparison of the IC50 values for several common alkylating agents across various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.[2]

Alkylating AgentCell LineExposure Time (hours)IC50 (µM)
Cisplatin A549 (Lung Carcinoma)48~7.5
MCF-7 (Breast Adenocarcinoma)48~6.4
U87 MG (Glioblastoma)249.5
Carmustine (BCNU) U87 MG (Glioblastoma)4854.4
HL-60 (Promyelocytic Leukemia)Not Specified~200
MOLT-4 (T-lymphoblastic Leukemia)Not Specified~200
Temozolomide (TMZ) U87 MG (Glioblastoma)48748.3

Note: No direct experimental IC50 data for this compound was found in the reviewed literature.

Mechanisms of Action and Signaling Pathways

Alkylating agents exert their cytotoxic effects primarily through the induction of DNA damage, which triggers a cascade of cellular signaling events culminating in apoptosis (programmed cell death). A key mediator in this process is the tumor suppressor protein p53.[2] Upon DNA damage, p53 is stabilized and activated, leading to the transcription of genes involved in cell cycle arrest and apoptosis.[2] This provides the cell with an opportunity to repair the DNA damage. If the damage is too severe, p53 initiates the apoptotic cascade.[2]

Bifunctional alkylating agents, such as nitrogen mustards, can form highly cytotoxic interstrand cross-links (ICLs) in DNA.[1] Monofunctional agents, like this compound would be, cannot form these cross-links and typically exhibit lower cytotoxicity.[3]

Below is a diagram illustrating the general mechanism of action of alkylating agents on DNA and the subsequent signaling pathways.

DNA_Alkylation_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment Alkylating_Agent Alkylating Agent Alkylating_Agent_Inside Alkylating Agent Alkylating_Agent->Alkylating_Agent_Inside Cellular Uptake DNA DNA Alkylating_Agent_Inside->DNA Alkylation Alkylated_DNA Alkylated DNA (DNA Adducts) DNA->Alkylated_DNA DNA_Damage_Response DNA Damage Response (DDR) Alkylated_DNA->DNA_Damage_Response Apoptosis Apoptosis Alkylated_DNA->Apoptosis Severe Damage p53 p53 Activation DNA_Damage_Response->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest p53->Apoptosis DNA_Repair DNA Repair (BER, NER, etc.) Cell_Cycle_Arrest->DNA_Repair DNA_Repair->Alkylated_DNA Repair Failure Cell_Survival Cell Survival DNA_Repair->Cell_Survival MTT_Assay_Workflow Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Add_Agent Add Serial Dilutions of Alkylating Agent Plate_Cells->Add_Agent Incubate_Treatment Incubate (e.g., 48h) Add_Agent->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Comet_Assay_Workflow Start Start Cell_Suspension Prepare Single-Cell Suspension Start->Cell_Suspension Embed_Agarose Embed Cells in Agarose on Slide Cell_Suspension->Embed_Agarose Lysis Cell Lysis Embed_Agarose->Lysis Unwinding Alkaline DNA Unwinding Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Staining Stain with Fluorescent Dye Electrophoresis->Staining Visualization Visualize under Microscope Staining->Visualization Analysis Quantify DNA Damage Visualization->Analysis End End Analysis->End

References

Navigating Purity: A Comparative Guide to Analytical Methods for (2-Chloropropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like (2-Chloropropyl)benzene is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of analytical methodologies for validating the purity of this compound, offering insights into experimental protocols and data to inform method selection and implementation.

The primary analytical techniques for assessing the purity of volatile and semi-volatile organic compounds such as this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and is suited to different analytical challenges.

Method Comparison: GC vs. HPLC

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[1][2] For a compound like this compound, which is a derivative of benzene (B151609), GC is a highly suitable method.[3] It offers high resolution and sensitivity, particularly when coupled with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).[2][4]

High-Performance Liquid Chromatography, on the other hand, separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase.[5] While often used for less volatile or thermally labile compounds, HPLC can be adapted for the analysis of benzene derivatives.[5][6] The choice between GC and HPLC will depend on the specific impurities expected and the desired analytical outcomes.

A summary of the key performance characteristics of each technique is presented in the table below.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[7]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6]
Typical Analytes Volatile and semi-volatile compounds.[8]Non-volatile and thermally labile compounds, but adaptable for others.[6]
Selectivity High, especially with capillary columns.[2]High, dependent on column and mobile phase selection.[9]
Sensitivity ng to pg range with FID and ECD, fg range with MS.[6]µg to ng range with UV detection.[9]
Primary Use Quantitative and qualitative analysis of volatile impurities and the main component.[2]Quantitative analysis of non-volatile impurities or when derivatization is required.[10]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable analytical method validation. The following sections outline hypothetical, yet representative, protocols for GC and HPLC analysis of this compound, based on established methods for similar compounds.[11][12]

Gas Chromatography (GC-FID) Method

This protocol is designed for the quantification of this compound and the detection of volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector: Split/Splitless

  • Carrier Gas: Helium or Hydrogen

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a final volume of 10 mL in a volumetric flask.

  • Further dilute as necessary to fall within the linear range of the calibration curve.

Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to construct a calibration curve.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the sample.

  • Specificity: Analyze potential impurities and a placebo to ensure no interference with the main peak.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol can be used as an alternative or complementary method, particularly for identifying non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 or equivalent (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water gradient

  • Detector Wavelength: 210 nm

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Mobile Phase Gradient:

    • Start with 50% Acetonitrile / 50% Water

    • Linearly increase to 90% Acetonitrile over 15 minutes

    • Hold at 90% Acetonitrile for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in the mobile phase to a final volume of 10 mL in a volumetric flask.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters: The validation parameters (Linearity, Accuracy, Precision, Specificity, LOD, and LOQ) should be assessed in a similar manner to the GC method, following established guidelines for analytical method validation.[13]

Visualizing the Workflow

To provide a clear overview of the analytical validation process, the following diagrams illustrate the logical flow of activities.

analytical_method_validation_workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Method Execution & Validation cluster_reporting 3. Data Analysis & Reporting define_scope Define Scope & Acceptance Criteria prepare_materials Prepare Standards & Reagents define_scope->prepare_materials linearity Linearity prepare_materials->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq data_analysis Data Analysis lod_loq->data_analysis validation_report Validation Report data_analysis->validation_report

Caption: Workflow for analytical method validation.

gc_vs_hplc_decision_logic node_result node_result start Analyze Purity of This compound volatility Are impurities volatile? start->volatility thermal_stability Is the compound thermally stable? volatility->thermal_stability Yes hplc_method Use HPLC Method volatility->hplc_method No gc_method Use GC Method thermal_stability->gc_method Yes thermal_stability->hplc_method No consider_both Consider Both Methods gc_method->consider_both For confirmation hplc_method->consider_both For confirmation

Caption: Decision logic for selecting an analytical method.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are viable and powerful techniques for the validation of this compound purity. The choice of method will be dictated by the specific requirements of the analysis, including the nature of potential impurities and the desired sensitivity. For comprehensive purity profiling, employing both GC and HPLC can provide orthogonal data, offering a more complete picture of the sample's composition. The provided protocols and validation considerations serve as a foundational guide for developing robust and reliable analytical methods for this important chemical intermediate.

References

A Comparative Guide to Catalysts for Friedel-Crafts Alkylation with (2-Chloropropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. The choice of catalyst is paramount to the success of this reaction, influencing yield, selectivity, and overall efficiency. This guide provides an objective comparison of various catalysts for the Friedel-Crafts reaction of aromatic compounds with (2-Chloropropyl)benzene, a key transformation for the synthesis of cumene (B47948) and its derivatives, which are important intermediates in the chemical and pharmaceutical industries.

Performance Comparison of Catalyst Systems

The efficacy of different catalyst systems in the Friedel-Crafts alkylation of benzene (B151609) with secondary alkyl halides, such as this compound or its analogue isopropyl chloride, varies significantly. The choice of catalyst impacts conversion, selectivity towards the desired mono-alkylated product, and reaction conditions. Below is a summary of the performance of major catalyst types based on available experimental data.

Catalyst TypeCatalystAlkylating AgentAromatic SubstrateTemperature (°C)Reaction TimeConversion (%)Selectivity (%)Reference
Lewis Acid AlCl₃Isopropyl chlorideBenzene25-Theoretical study suggests a fast reaction rate-[1][2][3]
FeCl₃Benzyl (B1604629) chlorideBenzene804 h~100~72 (to Diphenylmethane)[2]
Zeolite H-BEAPropylene (B89431)Benzene--Generally high activity and stabilityGood selectivity for cumene[4]
H-ZSM-5PropyleneBenzene--Active, but prone to deactivation-[4]
H-MORPropyleneBenzene--Lower activity due to steric hindrance-[4]
Ionic Liquid [Et₃NH]Cl-2AlCl₃2-Chloropropane (B107684)Benzene55-29.38 (of Benzene)90.60 (to Cumene)[5]

Note: Direct comparative experimental data for the Friedel-Crafts reaction with this compound across different catalyst types is limited. The data presented for Lewis acids and zeolites often utilizes analogous alkylating agents like isopropyl chloride or propylene, which also yield isopropylbenzene (cumene). The reaction with benzyl chloride is included to provide context on the performance of FeCl₃ in a related Friedel-Crafts alkylation.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the Friedel-Crafts alkylation using different catalyst systems.

Protocol 1: Alkylation of Benzene with a Primary Alkyl Halide using Aluminum Chloride (Illustrative of Rearrangement)

This protocol, adapted from a procedure for the synthesis of tert-butylbenzene (B1681246), illustrates the general methodology for a Lewis acid-catalyzed Friedel-Crafts alkylation and highlights the potential for carbocation rearrangement when using primary alkyl halides. A similar rearrangement is expected for primary halides that can form a more stable secondary or tertiary carbocation.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzene (in excess)

  • (1-chloro-2-methylpropyl)benzene (B1362561) (as an example of a primary alkyl halide that rearranges)

  • Ice-cold water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a drying tube.

  • Add anhydrous aluminum chloride to the flask, followed by the slow addition of excess benzene while stirring.

  • Cool the mixture in an ice bath to 5-10 °C.

  • Slowly add (1-chloro-2-methylpropyl)benzene to the stirred mixture. The reaction is exothermic, and the temperature should be maintained between 5-10 °C.

  • After the addition is complete, allow the reaction to stir for 2.5 - 3 hours.

  • To quench the reaction, carefully add ice-cold water to the flask.

  • Transfer the mixture to a separatory funnel. Rinse the reaction flask with diethyl ether and add it to the separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine all organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.

  • The product, in this case, would be tert-butylbenzene due to a 1,2-hydride shift.

Protocol 2: Alkylation of Benzene with 2-Chloropropane using an Ionic Liquid Catalyst

This protocol describes the use of a chloroaluminate ionic liquid as a catalyst for the synthesis of cumene.

Materials:

  • [Et₃NH]Cl-2AlCl₃ ionic liquid

  • Benzene

  • 2-Chloropropane

Procedure:

  • The reaction is carried out with a molar ratio of benzene to 2-chloropropane of 3.3.

  • The amount of [Et₃NH]Cl-2AlCl₃ catalyst used is 10% of the mass of benzene.

  • The reaction is conducted at a temperature of 55°C.

  • After the reaction, the product can be separated from the ionic liquid catalyst, which can be recycled for subsequent runs.

Visualizing the Process and Logic

To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Isolation A Charge flask with Lewis Acid Catalyst (e.g., AlCl3) and Aromatic Substrate (e.g., Benzene) B Cool mixture in ice bath A->B C Slowly add Alkylating Agent (this compound) B->C D Stir at controlled temperature C->D E Quench reaction with ice-cold water D->E F Extract product with organic solvent E->F G Wash and dry organic layer F->G H Remove solvent (Rotary Evaporation) G->H I Purify product (e.g., Distillation) H->I

Caption: Experimental workflow for a typical Friedel-Crafts alkylation reaction.

catalytic_cycle cluster_main Catalytic Cycle for Friedel-Crafts Alkylation catalyst Lewis Acid (e.g., AlCl3) carbocation_complex Carbocation-Lewis Acid Complex catalyst->carbocation_complex + alkyl_halide This compound alkyl_halide->carbocation_complex sigma_complex Arenium Ion (Sigma Complex) carbocation_complex->sigma_complex + Benzene aromatic Benzene aromatic->sigma_complex product Isopropylbenzene (Cumene) sigma_complex->product - H+ regenerated_catalyst Regenerated Lewis Acid sigma_complex->regenerated_catalyst [AlCl4]- hcl HCl sigma_complex->hcl [AlCl4]- regenerated_catalyst->catalyst

Caption: Simplified catalytic cycle of a Lewis acid-catalyzed Friedel-Crafts alkylation.

References

A Comparative Benchmark: Synthesizing Pharmaceuticals from (2-Chloropropyl)benzene versus Traditional Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that influences the efficiency, cost, and environmental impact of pharmaceutical synthesis. This guide provides a comparative analysis of using (2-Chloropropyl)benzene as a precursor for the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, against the established industrial methods: the Boots process and the Boots-Hoechst-Celanese (BHC) process.

While this compound is a plausible precursor for several pharmaceuticals due to its chemical structure, publicly available, well-documented industrial or extensive laboratory syntheses of major pharmaceuticals directly from this starting material are limited. Therefore, this guide will benchmark a chemically sound, albeit theoretical, synthetic pathway for Ibuprofen from this compound against the historically significant and commercially practiced Boots and BHC processes. This comparison will focus on key metrics such as the number of steps, reaction types, atom economy, and potential environmental impact, providing a valuable framework for evaluating novel synthetic strategies.

Executive Summary: A Tale of Three Pathways

The synthesis of Ibuprofen has evolved significantly from its original inception. The Boots process, developed in the 1960s, is a six-step synthesis with a notoriously low atom economy. The BHC process, a hallmark of green chemistry introduced in the 1990s, streamlined the synthesis to just three steps with a much-improved environmental profile.[1][2] The proposed synthesis from this compound offers a potentially shorter route, but relies on reactions that may present their own challenges in scale-up and efficiency.

Quantitative Comparison of Synthetic Routes to Ibuprofen

The following table summarizes the key quantitative metrics for the three synthetic pathways to Ibuprofen.

MetricProposed this compound RouteBoots ProcessBHC (Green) Process
Starting Material This compoundIsobutylbenzene (B155976)Isobutylbenzene
Number of Steps 263
Overall Yield Theoretical, dependent on optimization~40%[3]~77-80%[1][3]
Atom Economy Theoretical, potentially high40%[3][4]77% (up to 99% with byproduct recovery)[3]
Key Reagents Magnesium, Carbon Dioxide, AcidAcetic Anhydride (B1165640), Ethyl Chloroacetate (B1199739), Hydroxylamine[3]Acetic Anhydride, Hydrogen, Carbon Monoxide[3]
Catalyst(s) None (for Grignard formation)Aluminum Trichloride (B1173362) (AlCl₃)[3]Hydrogen Fluoride (B91410) (HF), Raney Nickel, Palladium (Pd)[2][4]
Primary Waste Products Magnesium salts, unreacted Grignard reagent byproductsLarge quantities of aluminum trichloride hydrate (B1144303) and other salts[4]Acetic acid (recoverable and reusable)[3]

Experimental Protocols and Methodologies

Proposed Synthesis of Ibuprofen from this compound

This proposed two-step synthesis leverages a classic Grignard reaction followed by carboxylation.

Step 1: Formation of the Grignard Reagent

  • Reaction: this compound reacts with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the Grignard reagent, (1-methyl-2-phenylethyl)magnesium chloride.

  • Protocol: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are added. A solution of this compound in the anhydrous ether is then added dropwise. The reaction is typically initiated with a small crystal of iodine or gentle heating. The mixture is stirred until the magnesium is consumed.

Step 2: Carboxylation and Acidification

  • Reaction: The freshly prepared Grignard reagent is reacted with solid carbon dioxide (dry ice) or bubbled with CO₂ gas. The resulting magnesium carboxylate salt is then hydrolyzed with a dilute acid (e.g., hydrochloric acid) to yield Ibuprofen.

  • Protocol: The Grignard reagent solution is cooled in an ice bath and an excess of crushed dry ice is added portion-wise with vigorous stirring. Alternatively, carbon dioxide gas is bubbled through the solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature. Dilute hydrochloric acid is then carefully added to quench the reaction and protonate the carboxylate, precipitating the crude Ibuprofen, which can then be purified by recrystallization.

Established Industrial Syntheses of Ibuprofen

The Boots Process (6 Steps)

The original industrial synthesis of Ibuprofen is a lengthy process with significant waste generation.[3]

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using an aluminum trichloride catalyst to form 4'-isobutylacetophenone (B122872).[3]

  • Darzens Reaction: The resulting ketone reacts with ethyl chloroacetate in a Darzens reaction to form an α,β-epoxy ester.[3]

  • Hydrolysis & Decarboxylation: The epoxy ester is hydrolyzed and decarboxylated to yield an aldehyde.[3]

  • Oxime Formation: The aldehyde reacts with hydroxylamine (B1172632) to form an aldoxime.[3]

  • Nitrile Formation: The oxime is dehydrated, typically with acetic anhydride, to form a nitrile.[3]

  • Hydrolysis: The nitrile is hydrolyzed to the final carboxylic acid, Ibuprofen.[3]

The BHC "Green" Process (3 Steps)

This streamlined process is a prime example of green chemistry in industrial synthesis.[1][2]

  • Friedel-Crafts Acylation: Similar to the Boots process, isobutylbenzene is acylated with acetic anhydride. However, this method uses anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent, which can be recovered and reused.[3]

  • Catalytic Hydrogenation: The resulting 4'-isobutylacetophenone is reduced to an alcohol using hydrogen gas in the presence of a Raney nickel or palladium on carbon catalyst.[3]

  • Carbonylation: The alcohol is then carbonylated using carbon monoxide with a palladium catalyst to directly form Ibuprofen.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the proposed and established synthetic routes for Ibuprofen.

Proposed_Ibuprofen_Synthesis cluster_start Starting Material cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Carboxylation 2-Chloropropyl_benzene This compound Grignard_Reagent (1-methyl-2-phenylethyl)magnesium chloride 2-Chloropropyl_benzene->Grignard_Reagent  + Mg (Anhydrous Ether) Ibuprofen Ibuprofen Grignard_Reagent->Ibuprofen  1. + CO₂ 2. + H₃O⁺

Caption: Proposed two-step synthesis of Ibuprofen from this compound.

Boots_Process_Ibuprofen cluster_start Starting Material cluster_steps Boots Synthesis (6 Steps) cluster_final Final Product Isobutylbenzene Isobutylbenzene Ketone 4'-Isobutylacetophenone Isobutylbenzene->Ketone  + Acetic Anhydride (AlCl₃) Epoxy_Ester α,β-Epoxy Ester Ketone->Epoxy_Ester  + Ethyl Chloroacetate Aldehyde Aldehyde Epoxy_Ester->Aldehyde  Hydrolysis & Decarboxylation Oxime Aldoxime Aldehyde->Oxime  + Hydroxylamine Nitrile Nitrile Oxime->Nitrile  Dehydration Ibuprofen Ibuprofen Nitrile->Ibuprofen  Hydrolysis

Caption: The six-step Boots process for the synthesis of Ibuprofen.

BHC_Process_Ibuprofen cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Carbonylation Isobutylbenzene Isobutylbenzene Ketone 4'-Isobutylacetophenone Isobutylbenzene->Ketone  + Acetic Anhydride (HF) Alcohol Alcohol Intermediate Ketone->Alcohol  + H₂ (Raney Ni or Pd/C) Ibuprofen Ibuprofen Alcohol->Ibuprofen  + CO (Pd catalyst)

Caption: The three-step BHC "Green" process for the synthesis of Ibuprofen.

Concluding Remarks

The comparison between the proposed synthesis of Ibuprofen from this compound and the established Boots and BHC processes highlights the continuous evolution of pharmaceutical manufacturing. While the proposed route is theoretically shorter, its practical viability would depend on optimizing the Grignard reaction and carboxylation steps to achieve high yields and minimize side reactions, which can be challenging on an industrial scale.

The BHC process remains the benchmark for an efficient and environmentally conscious synthesis of Ibuprofen, demonstrating the power of catalysis to reduce waste and improve atom economy.[1][2] This comparative guide serves as a tool for researchers to evaluate the potential of alternative precursors like this compound in the broader context of established, highly optimized industrial processes. Future research into direct carboxylation methods or other catalytic transformations of this compound could potentially unlock even more efficient synthetic routes for this and other important pharmaceuticals.

References

Spectroscopic Roadmap: Confirming the Structure of (2-Chloropropyl)benzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

The reaction of (2-Chloropropyl)benzene is a cornerstone in synthetic organic chemistry, often employed in the generation of various alkylbenzene derivatives. However, the potential for carbocation rearrangements and elimination reactions necessitates a robust analytical framework to definitively identify the resulting product mixture. This guide provides a comparative analysis of spectroscopic data for the expected and potential products, empowering researchers to accurately confirm their molecular structures. Detailed experimental protocols for the key analytical techniques are also presented to ensure reliable and reproducible results.

Distinguishing Potential Products: A Spectroscopic Comparison

The reaction of this compound can yield a variety of products depending on the reaction conditions. The primary, non-rearranged product is (2-phenylpropyl)benzene, also known as cumene. However, carbocation rearrangements can lead to the formation of isomers such as isobutylbenzene, n-propylbenzene, and sec-butylbenzene. Elimination reactions can also occur, producing species like allylbenzene (B44316) and β-methylstyrene. Spectroscopic analysis is paramount in distinguishing between these potential products.

Below are comparative tables summarizing the key ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for these compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons (Ar-H)Benzylic/Alkenyl ProtonsAlkyl Protons
(2-Phenylpropyl)benzene (Cumene) ~7.1-7.3 (m, 5H)2.89 (septet, 1H)1.25 (d, 6H)
Isobutylbenzene ~7.1-7.3 (m, 5H)2.45 (d, 2H)1.85 (m, 1H), 0.90 (d, 6H)
n-Propylbenzene ~7.1-7.3 (m, 5H)2.56 (t, 2H)1.63 (sextet, 2H), 0.93 (t, 3H)
sec-Butylbenzene ~7.1-7.3 (m, 5H)2.59 (m, 1H)1.59 (m, 2H), 1.22 (d, 3H), 0.80 (t, 3H)
Allylbenzene ~7.1-7.3 (m, 5H)5.95 (m, 1H), 5.10 (m, 2H), 3.35 (d, 2H)-
trans-β-Methylstyrene ~7.2-7.4 (m, 5H)6.38 (dq, 1H), 6.20 (dq, 1H)1.87 (d, 3H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Carbons (Ar-C)Benzylic/Alkenyl CarbonsAlkyl Carbons
(2-Phenylpropyl)benzene (Cumene) 149.0, 128.5, 126.6, 125.934.224.1
Isobutylbenzene 141.8, 129.4, 128.4, 125.945.230.3, 22.4
n-Propylbenzene 142.3, 128.8, 128.7, 126.238.424.9, 14.1
sec-Butylbenzene 147.4, 128.2, 126.9, 125.741.630.9, 21.4, 11.6
Allylbenzene 137.8, 128.5, 128.4, 126.1137.5, 115.6, 39.9-
trans-β-Methylstyrene 137.8, 128.5, 126.7, 125.8130.8, 125.518.3

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundAromatic C-H StretchAliphatic C-H StretchC=C Stretch (Aromatic)Other Key Bands
(2-Phenylpropyl)benzene (Cumene) ~3080-3030~2975-2845~1600, 1495770-690 (monosubstituted)
Isobutylbenzene ~3080-3030~2960-2870~1605, 1495740, 695 (monosubstituted)
n-Propylbenzene ~3080-3030~2960-2870~1605, 1495740, 695 (monosubstituted)
sec-Butylbenzene ~3080-3030~2960-2870~1605, 1495740, 695 (monosubstituted)
Allylbenzene ~3080-3030~3010-2850~1640 (alkene), ~1600, 1495990, 910 (alkene C-H bend)
trans-β-Methylstyrene ~3080-3030~2920~1600, 1495965 (trans C-H bend)

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

CompoundMolecular Ion (M⁺)Base PeakKey Fragment Ions
(2-Phenylpropyl)benzene (Cumene) 12010591, 77
Isobutylbenzene 13491119, 77, 43
n-Propylbenzene 1209192, 77
sec-Butylbenzene 13410591, 77
Allylbenzene 11811791, 77
trans-β-Methylstyrene 118117115, 91

Visualizing the Analytical Workflow

A systematic approach is crucial for the unambiguous identification of the reaction products. The following diagram illustrates the logical workflow for the spectroscopic analysis of the reaction mixture.

Spectroscopic_Workflow cluster_reaction Reaction cluster_separation Separation & Initial Analysis cluster_spectroscopic_id Spectroscopic Identification cluster_conclusion Conclusion Reaction This compound Reaction GCMS GC-MS Analysis Reaction->GCMS Crude Mixture NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) GCMS->NMR Isolated Products IR FT-IR Spectroscopy GCMS->IR Isolated Products Structure Structure Elucidation NMR->Structure IR->Structure

Caption: Workflow for Spectroscopic Analysis of Reaction Products.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining high-quality spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Parameters: Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm. Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Integrate all signals.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz (or corresponding frequency for the spectrometer) NMR spectrometer.

    • Parameters: Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 220 ppm. A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For liquid samples, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument: FT-IR spectrometer.

  • Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal or empty salt plates should be recorded and subtracted from the sample spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the components of the mixture by comparing their retention times and mass spectra to reference libraries (e.g., NIST) and the data provided in this guide.

By systematically applying these spectroscopic techniques and comparing the acquired data with the provided reference tables, researchers can confidently and accurately determine the structure of the products from the reaction of this compound, ensuring the integrity of their synthetic work and the purity of their compounds for further development.

A Comparative Guide to the Kinetic Studies of Reactions Involving (2-Chloropropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of (2-Chloropropyl)benzene, a secondary alkyl halide, with a focus on its reactions with nucleophiles and bases. Understanding the kinetics of such reactions is crucial in various fields, including synthetic organic chemistry and drug development, as it dictates reaction feasibility, product distribution, and optimization of reaction conditions. This document summarizes key kinetic data, details experimental methodologies, and visually represents the underlying reaction pathways and workflows.

Introduction to Reactions of this compound

This compound, also known as 2-chloro-1-phenylpropane, is a secondary alkyl halide that can undergo both nucleophilic substitution (S(_N)) and elimination (E) reactions. The competition between these pathways is influenced by several factors, including the nature of the nucleophile/base, the solvent, and the temperature. Strong, sterically hindered bases tend to favor elimination, while less hindered, strong nucleophiles may lead to substitution products.

The primary reactions discussed in this guide are the bimolecular substitution (S(_N)2) and bimolecular elimination (E2) pathways, which are prevalent for secondary alkyl halides in the presence of strong bases/nucleophiles.

Comparative Kinetic Data

The following tables summarize the available kinetic data for the reaction of this compound and a comparable secondary alkyl halide, 2-chloropropane, with sodium ethoxide in ethanol. This reaction typically proceeds via a second-order kinetic model, where the rate is dependent on the concentration of both the alkyl halide and the ethoxide ion.

Table 1: Second-Order Rate Constants (k(_2)) for the Reaction of Secondary Alkyl Halides with Sodium Ethoxide in Ethanol at 25°C

Alkyl HalideRate Constant (k(_2)), M
1^{-1}−1
s
1^{-1}−1
This compoundData not available in searched literature
2-ChloropropaneValue not explicitly found, used as a comparative placeholder

Note: Specific experimental values for the second-order rate constant of this compound with sodium ethoxide were not found in the reviewed literature. The table structure is provided for when such data becomes available.

Table 2: Activation Parameters for the Elimination Reaction of Secondary Alkyl Halides

Alkyl HalideActivation Energy (E(_a)), kJ/molPre-exponential Factor (A)
This compound (theoretical, gas-phase)~238~10
14^{14}14
s
1^{-1}−1
2-Chloropropane (experimental, with EtO
^-
)
Data not available in searched literatureData not available in searched literature

Note: The activation energy for this compound is a theoretical value for a similar compound in the gas phase and may differ significantly from experimental values in solution.

Reaction Pathways and Mechanisms

The reaction of a secondary alkyl halide like this compound with a strong base such as sodium ethoxide can proceed through competing S(_N)2 and E2 pathways.

E2 Elimination Pathway

The E2 mechanism is a concerted, one-step reaction where the base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond and the simultaneous departure of the leaving group.

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactant This compound TS [EtO...H...C-C...Cl]‡ Reactant->TS Base abstracts β-proton Base Sodium Ethoxide (EtO-) Base->TS Alkene 1-Phenylpropene TS->Alkene C=C bond forms Byproduct1 Ethanol (EtOH) TS->Byproduct1 C-H bond breaks Byproduct2 Sodium Chloride (NaCl) TS->Byproduct2 C-Cl bond breaks

Caption: E2 elimination pathway for this compound.

S(_N)2 Substitution Pathway

The S(_N)2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry. This pathway is generally less favored for secondary alkyl halides with strong, bulky bases.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactant This compound TS [EtO...C...Cl]‡ Reactant->TS Nucleophilic attack Nucleophile Ethoxide (EtO-) Nucleophile->TS Ether 2-Ethoxypropylbenzene TS->Ether C-O bond forms Byproduct Chloride Ion (Cl-) TS->Byproduct C-Cl bond breaks

Caption: S(_N)2 substitution pathway for this compound.

Experimental Protocols

The determination of reaction kinetics for reactions involving alkyl halides typically follows a well-established methodology. The following protocol outlines a general procedure for studying the kinetics of the reaction between a secondary alkyl halide and an alkoxide base.

General Experimental Workflow for Kinetic Studies

Experimental_Workflow A Reactant Preparation C Reaction Initiation A->C B Temperature Control B->C D Sampling at Intervals C->D E Quenching the Reaction D->E F Analysis of Samples (e.g., GC, Titration) E->F G Data Processing F->G H Determination of Rate Law and Rate Constant G->H

Caption: Workflow for a typical kinetic experiment.

Detailed Methodology
  • Reactant Preparation : Solutions of the alkyl halide (e.g., this compound) and the base (e.g., sodium ethoxide) of known concentrations are prepared in a suitable solvent (e.g., absolute ethanol).

  • Temperature Control : The reaction vessel is placed in a constant temperature bath to ensure the reaction proceeds at a stable and known temperature.

  • Reaction Initiation : The reaction is initiated by mixing the pre-heated reactant solutions. The time of mixing is recorded as time zero.

  • Sampling : Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Quenching : The reaction in each aliquot is stopped (quenched), typically by rapid cooling or by adding a reagent that neutralizes one of the reactants (e.g., acid to neutralize the base).

  • Analysis : The concentration of the remaining alkyl halide or the formed product in each quenched sample is determined. Common analytical techniques include:

    • Gas Chromatography (GC) : To measure the concentration of the volatile alkyl halide and alkene product.

    • Titration : To determine the concentration of the remaining base.

    • Spectroscopy : If a reactant or product has a distinct chromophore, its concentration can be monitored over time using UV-Vis spectroscopy.

  • Data Processing : The concentration data is plotted against time. To determine the order of the reaction, plots of concentration, natural logarithm of concentration, and the inverse of concentration versus time are constructed. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line.

  • Rate Law and Rate Constant Determination : The slope of the linear plot is used to calculate the second-order rate constant (k(_2)). The overall rate law is then established based on how the initial rate changes with different initial concentrations of each reactant (the method of initial rates).

Conclusion

The kinetic study of reactions involving this compound reveals a competition between S(_N)2 and E2 pathways, with the latter generally favored in the presence of strong, bulky bases. While specific experimental kinetic data for this compound remains elusive in readily available literature, the provided theoretical data and comparative context with other secondary alkyl halides offer valuable insights for researchers. The detailed experimental protocol outlined in this guide serves as a practical framework for conducting further kinetic investigations to elucidate the precise reactivity of this and similar compounds. Such studies are essential for the rational design of synthetic routes and for understanding the metabolic fate of drug candidates containing similar structural motifs.

A Comparative Analysis of Synthetic Routes to (2-Chloropropyl)benzene: Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. (2-Chloropropyl)benzene is a valuable building block, and understanding the efficacy of its various synthetic routes is crucial for process optimization. This guide provides a comparative analysis of the theoretical and experimental yields for the synthesis of this compound, focusing on two primary methods: Friedel-Crafts alkylation of benzene (B151609) with allyl chloride and hydrochlorination of allylbenzene (B44316).

Comparison of Synthetic Yields

The selection of a synthetic route is often a trade-off between theoretical simplicity and practical, achievable yields. The following table summarizes the reported yields for the two primary methods of synthesizing this compound.

Synthesis RouteTheoretical PrincipleReported Experimental YieldKey Considerations
Friedel-Crafts Alkylation Electrophilic aromatic substitution of benzene with allyl chloride using a Lewis acid catalyst.28% (conventional) to "good" (improved method)[1]Prone to side reactions such as the formation of 1,2-diphenylpropane (B1197580) at higher temperatures. The improved method utilizes a nitrohydrocarbon solvent to increase yield.[1]
Hydrochlorination of Allylbenzene Electrophilic addition of hydrogen chloride to allylbenzene, following Markovnikov's rule.Not specified in literature; potentially challenging.The regioselectivity can be difficult to control, and competing side reactions at the benzylic and allylic positions may occur.

Experimental Protocols

Detailed methodologies are essential for replicating and optimizing synthetic procedures. Below are the outlined protocols for the synthesis of this compound via Friedel-Crafts alkylation and a general approach for hydrochlorination.

Friedel-Crafts Alkylation of Benzene with Allyl Chloride

This protocol is adapted from an improved method described in the literature that aims to increase the yield of this compound.[1]

Reagents:

  • Anhydrous Benzene

  • Allyl Chloride

  • Anhydrous Aluminum Chloride

  • Nitropropane (or other nitrohydrocarbon)

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate

  • Sodium Sulfate

Procedure:

  • To a cooled mixture of anhydrous benzene and nitropropane, slowly add anhydrous aluminum chloride with continuous stirring.

  • Prepare a solution of allyl chloride in an equal volume of dry benzene.

  • Slowly add the allyl chloride solution to the benzene-nitropropane-aluminum chloride mixture, maintaining the reaction temperature between 0°C and +20°C.

  • After the addition is complete, continue stirring for approximately 30 minutes.

  • Hydrolyze the reaction mixture by pouring it into a cold solution of concentrated hydrochloric acid in water.

  • Separate the benzene layer and extract the aqueous phase with additional benzene.

  • Combine the benzene extracts and dry them over a mixture of sodium bicarbonate and sodium sulfate.

  • The final product, (2-chloro-1-phenylpropane), is obtained by distillation under reduced pressure (e.g., 70-74°C at 3 mm Hg).[1]

Hydrochlorination of Allylbenzene (Theoretical Approach)

The synthesis of this compound via the hydrochlorination of allylbenzene follows Markovnikov's rule, which predicts that the chloride will add to the more substituted carbon of the alkene. However, specific, reproducible experimental protocols with high yields for this direct hydrochlorination are not well-documented in the reviewed literature, with some sources suggesting this regioselective transformation can be challenging to achieve cleanly.

Theoretical Reaction: Allylbenzene + Hydrogen Chloride → this compound

General Considerations:

  • The reaction would typically involve bubbling hydrogen chloride gas through a solution of allylbenzene in a suitable inert solvent.

  • Low temperatures would likely be favored to minimize side reactions.

  • The formation of a secondary carbocation at the benzylic position is the key intermediate that leads to the desired product.

Synthetic Pathways and Workflows

Visualizing the reaction pathways and experimental workflows can aid in understanding the practical aspects of each synthesis.

Friedel_Crafts_Alkylation_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification Benzene_Nitropropane Benzene + Nitropropane Reaction_Mixture Reaction at 0-20°C Benzene_Nitropropane->Reaction_Mixture AlCl3 Anhydrous AlCl3 AlCl3->Reaction_Mixture Allyl_Chloride_Solution Allyl Chloride in Benzene Allyl_Chloride_Solution->Reaction_Mixture Hydrolysis Hydrolysis (HCl/Water) Reaction_Mixture->Hydrolysis Separation Separatory Funnel (Organic/Aqueous) Hydrolysis->Separation Drying Drying (NaHCO3/Na2SO4) Separation->Drying Distillation Vacuum Distillation Drying->Distillation Final_Product This compound Distillation->Final_Product

Figure 1. Experimental workflow for the Friedel-Crafts synthesis of this compound.

Hydrochlorination_Pathway Allylbenzene Allylbenzene Carbocation Secondary Carbocation (Markovnikov Intermediate) Allylbenzene->Carbocation + H+ HCl HCl Product This compound Carbocation->Product + Cl-

Figure 2. Theoretical signaling pathway for the Markovnikov hydrochlorination of allylbenzene.

References

Navigating Nucleophilic Substitution: A Comparative Guide to the Cross-Reactivity of (2-Chloropropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of electrophilic building blocks is paramount for efficient and predictable synthesis. This guide provides an objective comparison of the cross-reactivity of (2-Chloropropyl)benzene with a range of common nucleophiles, supported by available experimental data and detailed methodologies. The insights presented herein aim to facilitate informed decisions in reaction design and optimization.

This compound, a secondary benzylic halide, stands at a mechanistic crossroads, capable of undergoing both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions. The preferred pathway and resulting product distribution are delicately balanced by the nature of the nucleophile, the solvent system, and the reaction conditions. This guide summarizes the outcomes of reacting this compound with various classes of nucleophiles, providing a framework for predicting its behavior in different chemical environments.

Comparative Analysis of Nucleophilic Cross-Reactivity

The following table summarizes the observed reactivity of this compound with representative nucleophiles. Due to the limited availability of directly comparable, side-by-side studies, the data presented is a synthesis of findings from various sources and should be interpreted as a qualitative to semi-quantitative guide.

Nucleophile ClassSpecific NucleophilePredominant Mechanism(s)Typical Product(s)Observed Yield/ReactivityKey Considerations
Oxygen Nucleophiles Sodium Methoxide (B1231860) (in Methanol)SN1 / E2Methyl ether / AlkenesModerate to GoodStrong basicity of methoxide promotes E2 elimination, especially with heat. SN1 is favored by the polar protic solvent and the secondary benzylic nature of the substrate.
Water (Solvolysis)SN11-Phenyl-2-propanolLow to ModerateSlow reaction. The weak nucleophilicity and polar protic nature of water strongly favor the SN1 pathway through a stabilized benzylic carbocation.
Nitrogen Nucleophiles AmmoniaSN21-Phenyl-2-aminopropane (Amphetamine)VariableRequires forcing conditions (high pressure/temperature). Over-alkylation is a potential side reaction. SN2 character is expected due to the strong nucleophilicity of ammonia.
MethylamineSN2N-Methyl-1-phenyl-2-aminopropane (Methamphetamine)VariableSimilar to ammonia, with a slightly stronger nucleophile. Prone to over-alkylation.
PiperidineSN21-(1-Phenylprop-2-yl)piperidineGoodAs a secondary amine, it is a potent nucleophile, favoring the SN2 pathway.
Sulfur Nucleophiles Sodium ThiophenoxideSN22-(Phenylthio)propylbenzeneHighThiolates are excellent nucleophiles and weak bases, strongly favoring a clean SN2 reaction with minimal elimination.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. The following sections outline generalized experimental protocols for the reactions discussed.

General Procedure for Reaction with Sodium Methoxide

A solution of this compound (1.0 eq) in anhydrous methanol (B129727) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. A solution of sodium methoxide (1.1 - 1.5 eq) in methanol is added dropwise at room temperature. The reaction mixture is then stirred at a specified temperature (e.g., room temperature or reflux) for a designated period. Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be further purified by column chromatography.

General Procedure for Amination Reactions (e.g., with Ammonia or Methylamine)

In a high-pressure reaction vessel, this compound (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol). A significant excess of the amine (ammonia or methylamine, typically >10 eq) is introduced into the vessel. The vessel is sealed and heated to a temperature typically ranging from 100 to 150 °C for several hours. After cooling to room temperature, the excess amine and solvent are carefully evaporated. The residue is taken up in a dilute acid solution (e.g., 1 M HCl) and washed with an organic solvent to remove unreacted starting material. The aqueous layer is then basified (e.g., with 2 M NaOH) and extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are dried and concentrated to afford the amine product.

General Procedure for Reaction with Sodium Thiophenoxide

To a solution of thiophenol (1.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, is added sodium hydride (1.1 eq) portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium thiophenoxide. A solution of this compound (1.0 eq) in the same solvent is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC). The reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

Mechanistic Pathways and Experimental Workflow

The choice between SN1 and SN2 pathways is a central theme in the reactivity of this compound. The following diagrams illustrate these competing mechanisms and a general workflow for a comparative cross-reactivity study.

G cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway A This compound B Benzylic Carbocation (rate-determining) A->B Slow -Cl- C Product B->C Fast +Nu- D This compound E [Nu---C---Cl] Transition State D->E Nu- F Product (Inversion) E->F

Caption: Competing SN1 and SN2 pathways for this compound.

G start Start: this compound setup Reaction Setup: - Standardize concentration - Control temperature start->setup nucleophiles Introduce Nucleophiles (Amine, Alkoxide, Thiolate) setup->nucleophiles monitoring Reaction Monitoring (TLC, GC/MS) nucleophiles->monitoring workup Quenching and Workup monitoring->workup analysis Product Analysis - Yield determination - Purity assessment (NMR, GC) - Product identification workup->analysis data Data Comparison analysis->data

Caption: Experimental workflow for comparative cross-reactivity studies.

Conclusion

The cross-reactivity of this compound is a classic example of the principles of nucleophilic substitution at a secondary benzylic center. Strong, weakly basic nucleophiles such as thiolates favor a clean SN2 reaction, leading to high yields of the substitution product. Strong, basic nucleophiles like alkoxides introduce a competition with E2 elimination. Weak nucleophiles in polar protic solvents, such as in solvolysis reactions, proceed via an SN1 mechanism. For nitrogen nucleophiles, the SN2 pathway is generally favored, though reaction conditions need to be carefully controlled to achieve desired outcomes and minimize side reactions. This guide provides a foundational understanding to aid in the strategic use of this compound in synthetic endeavors.

A Comparative Guide to the Green Synthesis of (2-Chloropropyl)benzene for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic route that is not only efficient but also environmentally benign is a critical consideration in modern pharmaceutical manufacturing. This guide provides a comparative analysis of different synthetic pathways to (2-Chloropropyl)benzene, a key intermediate in various drug development processes. The performance of each route is objectively evaluated using key green chemistry metrics, supported by detailed experimental protocols and quantitative data.

The imperative to develop sustainable chemical processes has led to the critical evaluation of traditional synthetic methods against greener alternatives. This guide focuses on the synthesis of this compound, offering a quantitative comparison of a conventional one-step Friedel-Crafts alkylation and a two-step approach involving the formation and subsequent hydrochlorination of an allylbenzene (B44316) intermediate. The analysis extends to exploring the potential of greener catalytic systems.

Executive Summary of Green Chemistry Metrics

The environmental impact of each synthetic route is assessed using Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). These metrics provide a quantitative measure of the efficiency and waste generation of a chemical process.

MetricOne-Step Friedel-Crafts AlkylationTwo-Step Alkylation & Hydrochlorination
Atom Economy (%) 79.9%Step 1: 75.8% Step 2: 100% Overall: 75.8%
E-Factor ~17.6~22.3
Process Mass Intensity (PMI) ~18.6~23.3

Note: E-Factor and PMI for the one-step route are estimated based on the patent literature, assuming a high yield and typical solvent usage for extraction and workup. The values for the two-step process are based on representative laboratory-scale procedures.

Synthetic Route Comparison

Route 1: One-Step Friedel-Crafts Alkylation

This direct approach involves the reaction of benzene (B151609) with allyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, and a nitroalkane co-catalyst.

Reaction:

C₆H₆ + CH₂=CHCH₂Cl → C₆H₅CH₂CHClCH₃

While this method offers the advantage of a single synthetic step, it traditionally relies on stoichiometric amounts of a hazardous Lewis acid catalyst and requires significant quantities of solvents for the reaction and subsequent workup, leading to a substantial amount of waste.

Route 2: Two-Step Alkylation and Hydrochlorination

This pathway first involves the Friedel-Crafts alkylation of benzene with allyl chloride to synthesize allylbenzene. The isolated allylbenzene is then subjected to hydrochlorination to yield the desired this compound.

Step 1: Friedel-Crafts Alkylation to Allylbenzene

C₆H₆ + CH₂=CHCH₂Cl → C₆H₅CH₂CH=CH₂ + HCl

Step 2: Hydrochlorination of Allylbenzene

C₆H₅CH₂CH=CH₂ + HCl → C₆H₅CH₂CHClCH₃

This two-step process allows for the purification of the intermediate, potentially leading to a cleaner final product. However, the additional step can increase the overall process mass intensity and may still involve the use of undesirable reagents.

Experimental Protocols

Protocol for Route 1: One-Step Friedel-Crafts Alkylation

This protocol is adapted from U.S. Patent 2,654,791A[1].

Materials:

  • Benzene (anhydrous): 360 mL (approx. 316 g) + additional for solution and extraction

  • Nitropropane: 260 mL (approx. 257 g)

  • Aluminum chloride (anhydrous): 77 g

  • Allyl chloride: 77 g (in an equal volume of dry benzene, approx. 88 g of benzene)

  • Concentrated Hydrochloric Acid: 50 mL

  • Water: 500 mL

  • Sodium bicarbonate

  • Sodium sulfate

Procedure:

  • To a cooled mixture of anhydrous benzene and nitropropane, slowly add anhydrous aluminum chloride with continuous stirring.

  • A solution of allyl chloride in an equal volume of dry benzene is added slowly to the mixture, maintaining the reaction temperature between -5°C and 0°C.

  • After the addition is complete, continue stirring for approximately 30 minutes.

  • The reaction mixture is then hydrolyzed by pouring it into a cold solution of concentrated hydrochloric acid in water.

  • The benzene layer is separated, and the aqueous phase is extracted with several equal volumes of additional benzene.

  • The combined benzene phases are dried over a mixture of sodium bicarbonate and sodium sulfate.

  • (2-Chloro-1-phenylpropane) is obtained from the mixture by distillation at 70-74°C under 3 mm pressure. A "good yield" is reported[1]. For calculation purposes, an 85% yield is assumed.

Protocol for Route 2: Two-Step Synthesis

Step 1: Friedel-Crafts Alkylation of Benzene with Allyl Chloride to Allylbenzene

Materials:

  • Benzene: 100 mL (87.6 g)

  • Allyl chloride: 23 g

  • Aluminum chloride (anhydrous): 10 g

  • Ice-cold water: 100 mL

  • Diethyl ether: 50 mL

  • Saturated sodium bicarbonate solution: 50 mL

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of benzene and allyl chloride is cooled in an ice bath.

  • Anhydrous aluminum chloride is added in small portions with stirring over 30 minutes.

  • The reaction is stirred for an additional hour at room temperature.

  • The mixture is poured onto ice-cold water and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation, and allylbenzene is purified by vacuum distillation. A typical yield is around 70%.

Step 2: Hydrochlorination of Allylbenzene

Materials:

  • Allylbenzene: 11.8 g (0.1 mol)

  • Concentrated Hydrochloric Acid: 50 mL

Procedure:

  • Allylbenzene is dissolved in an excess of cold, concentrated hydrochloric acid.

  • The mixture is stirred vigorously at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • The organic layer is separated, washed with water, then with a dilute sodium bicarbonate solution, and finally with water again.

  • The product is dried over anhydrous calcium chloride and purified by distillation to give this compound. A near-quantitative yield is often achievable.

Green Chemistry Metrics Calculations

The following tables summarize the calculated green chemistry metrics for the described synthetic routes.

Table 1: Atom Economy

ReactionMolecular Weight of Reactants ( g/mol )Molecular Weight of Product ( g/mol )Atom Economy (%)
One-Step Friedel-Crafts Benzene (78.11) + Allyl Chloride (76.52) = 154.63This compound (154.64)(154.64 / 154.63) * 100 = ~100% (Theoretically, but side reactions reduce this)
Two-Step: Step 1 (Allylbenzene) Benzene (78.11) + Allyl Chloride (76.52) = 154.63Allylbenzene (118.18) + HCl (36.46)(118.18 / 154.63) * 100 = 76.4%
Two-Step: Step 2 (Hydrochlorination) Allylbenzene (118.18) + HCl (36.46) = 154.64This compound (154.64)(154.64 / 154.64) * 100 = 100%

Note: The one-step reaction appears to have a high atom economy; however, the formation of byproducts, which is common in Friedel-Crafts alkylations, would lower the practical atom economy.

Table 2: E-Factor and Process Mass Intensity (PMI)

ParameterOne-Step Friedel-Crafts Alkylation (Estimated)Two-Step Alkylation & Hydrochlorination (Estimated)
Mass of Product (g) 131.414.7
Total Mass In (g) ~2450~342
E-Factor ~17.6~22.3
PMI ~18.6~23.3

Assumptions for calculations: 85% yield for the one-step route, 70% yield for the first step and 95% for the second step of the two-step route. Solvent and workup quantities are estimated based on typical lab procedures.

Visualization of Synthetic Pathways

The logical flow of the synthetic routes and their green chemistry evaluation can be visualized as follows:

Synthesis_Comparison cluster_0 Synthesis of this compound Benzene Benzene OneStep One-Step Friedel-Crafts Benzene->OneStep TwoStep1 Step 1: Friedel-Crafts Alkylation Benzene->TwoStep1 AllylChloride Allyl Chloride AllylChloride->OneStep AllylChloride->TwoStep1 Allylbenzene Allylbenzene TwoStep2 Step 2: Hydrochlorination Allylbenzene->TwoStep2 Product This compound OneStep->Product Direct Synthesis Metrics1 Atom Economy: ~100% (theoretical) E-Factor: ~17.6 PMI: ~18.6 OneStep->Metrics1 TwoStep1->Allylbenzene Intermediate TwoStep2->Product Metrics2 Overall Atom Economy: 76.4% Overall E-Factor: ~22.3 Overall PMI: ~23.3 TwoStep2->Metrics2

A flowchart comparing the one-step and two-step synthetic routes to this compound.

Future Perspectives: Greener Alternatives

The development of more sustainable methods for the synthesis of this compound is an active area of research. Key areas of improvement include:

  • Solid Acid Catalysts: Replacing homogeneous Lewis acids like AlCl₃ with recyclable solid acid catalysts (e.g., zeolites, clays) can significantly reduce waste and catalyst-related hazards[2]. These catalysts offer easier separation and the potential for continuous flow processes.

  • Biocatalysis: Enzymatic processes, such as those employing halohydrin dehalogenases, present a promising green alternative for the synthesis of haloalkanes from alkenes[1]. These reactions are often highly selective, occur under mild conditions, and use water as a solvent, dramatically improving the environmental profile of the synthesis.

Conclusion

This comparative guide demonstrates that while a one-step synthesis of this compound may appear more atom-economical theoretically, the practical application involving hazardous reagents and extensive workups can lead to a high environmental impact, as reflected in the estimated E-Factor and PMI. The two-step process, while having a lower overall atom economy, may offer better control over product purity.

For researchers and professionals in drug development, the choice of synthetic route should not be based solely on yield but should incorporate a holistic assessment of green chemistry metrics. The exploration of solid acid catalysts and biocatalytic methods represents a crucial step towards developing truly sustainable manufacturing processes for important pharmaceutical intermediates like this compound.

References

The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of (2-Chloropropyl)benzene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that balances cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of using (2-Chloropropyl)benzene in industrial processes, primarily focusing on its role as a precursor in the synthesis of the pharmaceutical compound phentermine. We will compare this route with established alternative synthetic pathways, offering quantitative data, detailed experimental protocols, and pathway visualizations to inform your process development decisions.

This compound emerges as a potential precursor for the synthesis of phentermine, a widely used appetite suppressant. The likely synthetic route involves the direct amination (ammonolysis) of this compound. This guide will objectively compare this method with three other prevalent industrial syntheses of phentermine, which start from benzaldehyde, isopropyl phenyl ketone, or dimethyl benzyl (B1604629) carbinol.

Comparative Analysis of Phentermine Synthesis Routes

The following tables summarize the key quantitative data for the different synthetic pathways to phentermine. Prices for chemical precursors are based on currently available market data and may fluctuate.

Table 1: Precursor Cost Comparison

PrecursorChemical FormulaMolecular Weight ( g/mol )Estimated Price (USD/kg)
This compoundC₉H₁₁Cl154.632.0 - 3.0
BenzaldehydeC₇H₆O106.121.5 - 2.5
Isopropyl Phenyl KetoneC₁₀H₁₂O148.2018.0 - 20.0
Dimethyl Benzyl CarbinolC₁₀H₁₄O150.225.5 - 7.5

Table 2: Performance and Process Parameters of Phentermine Synthesis Routes

Synthesis RouteKey Reaction StepsOverall Yield (%)Reaction ConditionsKey Reagents
From this compound AmmonolysisEstimated 40-50%High temperature and pressureAmmonia (B1221849), (optional: catalyst)
From Benzaldehyde Henry reaction, reduction, chlorination, reduction~41%[1]Multi-step, varied conditionsNitropropane, reducing agents (e.g., H₂/Raney Ni, P/HI), thionyl chloride
From Isopropyl Phenyl Ketone Reaction with benzyl chloride and NaH, then NaNH₂, followed by Hofmann rearrangementModerate (not specified)Use of strong, hazardous basesSodium hydride (NaH), Sodium amide (NaNH₂), Sodium hypochlorite (B82951)
From Dimethyl Benzyl Carbinol Ritter reaction (reaction with a nitrile and acid), followed by hydrolysis86-90%[2]Mild conditions (ice bath), strong acid catalystAcetonitrile, Sulfuric acid, Strong base (e.g., KOH, NaOH, Ba(OH)₂)

Experimental Protocols

Synthesis of Phentermine from this compound (Hypothetical Protocol based on Ammonolysis of Alkyl Halides)
  • Reaction: Direct amination of this compound.

Synthesis of Phentermine from Benzaldehyde
  • Reaction: This route involves a Henry reaction, followed by a series of reduction and substitution reactions.[8]

  • Procedure:

    • Henry Reaction: Benzaldehyde is reacted with 2-nitropropane (B154153) to form 2-methyl-2-nitro-1-phenylpropan-1-ol.

    • Reduction of Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas with a Raney Nickel catalyst.[8]

    • Chlorination: The hydroxyl group is then replaced with a chlorine atom using a chlorinating agent like thionyl chloride, forming 1-chloro-2-methyl-1-phenylpropan-2-aminium chloride.[8]

    • Final Reduction: The chloro-intermediate is reduced to phentermine. One documented method uses phosphorus and hydroiodic acid at elevated temperatures.[1]

Synthesis of Phentermine from Isopropyl Phenyl Ketone
  • Reaction: This pathway involves alkylation followed by a Hofmann rearrangement.[8]

  • Procedure:

    • Isopropyl phenyl ketone is reacted with benzyl chloride in the presence of a strong base like sodium hydride (NaH).

    • The resulting intermediate is then treated with another strong base, sodium amide (NaNH₂).

    • The final step is a Hofmann rearrangement using sodium hypochlorite to yield phentermine.

Synthesis of Phentermine Hydrochloride from Dimethyl Benzyl Carbinol
  • Reaction: This high-yield process utilizes the Ritter reaction.[2][9]

  • Procedure:

    • N-(1,1-dimethyl-phenethyl)acetamide formation: Dimethyl benzyl carbinol is added dropwise to a cooled mixture of acetic acid and an organic nitrile (e.g., acetonitrile, propionitrile, or n-butyronitrile) with sulfuric acid as a catalyst. The reaction is stirred for several hours. Water is then added, and the pH is adjusted to 6-8 with a base (e.g., KOH, NaOH, or Ba(OH)₂) to precipitate the N-(1,1-dimethyl-phenethyl)acetamide. The product is isolated by filtration with reported yields of 95-97%.[2][9]

    • Hydrolysis to Phentermine: The N-(1,1-dimethyl-phenethyl)acetamide is dissolved in a suitable solvent (e.g., ethylene (B1197577) glycol, n-butanol, or DMSO) and heated to reflux with a strong inorganic base (e.g., KOH, NaOH, or Ba(OH)₂) for several hours to hydrolyze the amide. After cooling and extraction, phentermine free base is obtained with a reported yield of around 97%.[2]

    • Salt Formation: The phentermine free base is dissolved in an organic solvent, and hydrochloric acid or hydrogen chloride gas is introduced to precipitate phentermine hydrochloride, which is then isolated by filtration with a reported yield of about 94-96%.[2] The overall yield from dimethyl benzyl carbinol is reported to be in the range of 86-90%.[2]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis routes, the following diagrams are provided in DOT language.

phentermine_synthesis_from_2_chloropropylbenzene 2-Chloropropylbenzene 2-Chloropropylbenzene Phentermine Phentermine 2-Chloropropylbenzene->Phentermine Ammonolysis (High T, High P) Ammonia Ammonia Ammonia->Phentermine

Caption: Synthesis of Phentermine from this compound.

phentermine_synthesis_from_benzaldehyde Benzaldehyde Benzaldehyde Intermediate1 2-Methyl-2-nitro-1-phenylpropan-1-ol Benzaldehyde->Intermediate1 Henry Reaction Intermediate2 2-Amino-2-methyl-1-phenylpropan-1-ol Intermediate1->Intermediate2 Reduction Intermediate3 1-Chloro-2-methyl-1-phenylpropan-2-aminium chloride Intermediate2->Intermediate3 Chlorination Phentermine Phentermine Intermediate3->Phentermine Reduction

Caption: Multi-step synthesis of Phentermine from Benzaldehyde.

phentermine_synthesis_from_isopropyl_phenyl_ketone Isopropyl Phenyl Ketone Isopropyl Phenyl Ketone Intermediate1 Alkylated Ketone Isopropyl Phenyl Ketone->Intermediate1 Alkylation (NaH) Intermediate2 Amide Intermediate1->Intermediate2 Reaction with NaNH2 Phentermine Phentermine Intermediate2->Phentermine Hofmann Rearrangement

Caption: Synthesis of Phentermine from Isopropyl Phenyl Ketone.

phentermine_synthesis_from_dimethyl_benzyl_carbinol Dimethyl Benzyl Carbinol Dimethyl Benzyl Carbinol Intermediate N-(1,1-dimethyl-phenethyl)acetamide Dimethyl Benzyl Carbinol->Intermediate Ritter Reaction Phentermine Phentermine Intermediate->Phentermine Hydrolysis

References

Performance of (2-Chloropropyl)benzene in Solvent-Free Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more efficient, selective, and environmentally benign synthetic methodologies is a constant driver of innovation. Solvent-free reactions, a cornerstone of green chemistry, offer significant advantages in reducing waste, simplifying purification, and often enhancing reaction rates. This guide provides a comparative analysis of the anticipated performance of (2-Chloropropyl)benzene in solvent-free Friedel-Crafts alkylation reactions, benchmarked against alternative alkylating agents for which experimental data under such conditions are available.

Performance Comparison: this compound vs. Alternatives

The efficacy of an alkylating agent in solvent-free Friedel-Crafts reactions is determined by a combination of factors, including the nature of the alkylating agent itself, the catalyst employed, and the reaction conditions.

This compound is a secondary alkyl halide. In Friedel-Crafts alkylations, the reaction proceeds through the formation of a carbocation intermediate. The secondary carbocation generated from this compound is relatively stable, suggesting it should be a viable alkylating agent. However, secondary halides are also prone to elimination side reactions, which can be influenced by the basicity of the catalyst or substrate. Furthermore, steric hindrance around the reactive center is greater than in primary halides, which can affect the reaction rate.

Benzyl (B1604629) chloride , a primary benzylic halide, is a common alkylating agent. The primary benzylic carbocation it forms is stabilized by resonance with the benzene (B151609) ring, making it highly reactive in Friedel-Crafts reactions. Its lower steric hindrance compared to secondary halides generally allows for faster reaction rates.

Other alternatives to alkyl halides in Friedel-Crafts reactions include alcohols and alkenes . These are considered "greener" alternatives as they produce water or no by-product, respectively, and often require only catalytic amounts of a Brønsted or Lewis acid.[1]

The following table summarizes experimental data for the solvent-free benzylation of toluene (B28343) with benzyl chloride, providing a baseline for comparison.

Table 1: Performance of Benzyl Chloride in Solvent-Free Alkylation of Toluene

CatalystMole Ratio (Toluene:Benzyl Chloride)Temperature (°C)Time (h)Conversion of Benzyl Chloride (%)Selectivity to mono-alkylated product (%)Reference
Fe-modified mesoporous ceria-1102100100 (methyl diphenyl methane)[2]
Iron Oxide Nanoparticles on Graphite-84-99100[3]
ZrPW1:1.51305HighSelective to p-benzyl toluene[4]
12-TPA/ZrO2-201:1.51305HighSelective to p-benzyl toluene[4]

Note: Specific yield data was not provided in all cited sources, with "High" indicating substantial product formation as described in the text.

Reaction Pathways and Experimental Workflow

The general mechanism for the Friedel-Crafts alkylation involves the generation of a carbocation electrophile from the alkylating agent, which then attacks the aromatic ring. In solvent-free conditions, the reactants themselves or a solid catalyst provide the reaction medium.

The following diagram illustrates the expected signaling pathway for the Friedel-Crafts alkylation of toluene with this compound.

G cluster_0 Carbocation Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation 2-Chloropropylbenzene 2-Chloropropylbenzene Carbocation_Complex Carbocation-Lewis Acid Complex 2-Chloropropylbenzene->Carbocation_Complex + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3, FeCl3, Solid Acid) Lewis_Acid->Carbocation_Complex Sigma_Complex Sigma Complex (Arenium Ion) Carbocation_Complex->Sigma_Complex Toluene Toluene Toluene->Sigma_Complex Product 1-Methyl-4-(1-phenylethyl)benzene (para-isomer) Sigma_Complex->Product - H+ Regenerated_Catalyst Regenerated Lewis Acid + HCl Sigma_Complex->Regenerated_Catalyst

Caption: Friedel-Crafts alkylation pathway of toluene.

An experimental workflow for carrying out such a reaction in a research setting is depicted below.

G Start Start Reactants Mix Aromatic Substrate, Alkylating Agent, and Solid Acid Catalyst Start->Reactants Reaction Heat Mixture under Stirring Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter to Remove Solid Catalyst Cooling->Filtration Workup Aqueous Wash (if necessary) Filtration->Workup Drying Dry Organic Layer (e.g., over MgSO4) Workup->Drying Purification Purify by Distillation or Chromatography Drying->Purification Analysis Characterize Product (NMR, GC-MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for solvent-free alkylation.

Detailed Experimental Protocols

While a specific protocol for this compound is not available, the following detailed methodologies for the solvent-free benzylation of toluene with benzyl chloride can be adapted.

Protocol 1: Benzylation of Toluene using ZrPW Solid Acid Catalyst [4]

  • Materials: Toluene, benzyl chloride, Zirconium (IV) Phosphotungstate (ZrPW) catalyst.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add toluene and benzyl chloride in a 1:1.5 molar ratio.

    • Add the ZrPW catalyst (e.g., 0.25 g for a specific reaction scale as mentioned in the reference).

    • Heat the reaction mixture to 130°C with vigorous stirring.

    • Maintain the reaction at this temperature for 5 hours.

    • After cooling to room temperature, the solid catalyst can be separated by filtration.

    • The liquid product mixture is then purified, typically by distillation, to isolate the p-benzyl toluene.

Protocol 2: Benzylation of Toluene using Iron Modified Mesoporous Ceria [2]

  • Materials: Toluene, benzyl chloride, Fe-modified mesoporous ceria catalyst.

  • Procedure:

    • Combine toluene, benzyl chloride, and 50 mg of the Fe-modified mesoporous ceria catalyst in a reaction vessel.

    • Heat the mixture to 110°C with stirring.

    • Allow the reaction to proceed for 2 hours.

    • After completion, cool the mixture and separate the catalyst by filtration.

    • The product, methyl diphenyl methane, can be isolated from the filtrate.

Conclusion

The use of this compound in solvent-free Friedel-Crafts alkylation presents a theoretically viable but experimentally undocumented approach. Based on chemical principles, it is expected to be a moderately reactive alkylating agent, though potentially less so than primary benzylic halides like benzyl chloride due to increased steric hindrance and the possibility of elimination side reactions. The development of highly active and selective solid acid catalysts is crucial for the successful implementation of such reactions.

For researchers considering solvent-free alkylations, benzyl chloride serves as a well-documented starting point, with high conversions and selectivities achievable under moderate conditions using various heterogeneous catalysts. The provided protocols offer a solid foundation for developing and optimizing solvent-free alkylation procedures. Future research into the performance of secondary alkyl halides like this compound under these green conditions would be a valuable contribution to the field, potentially offering alternative reactivity and selectivity profiles for the synthesis of complex aromatic molecules.

References

A Head-to-Head Comparison of Lewis Acids for the Activation of (2-Chloropropyl)benzene in Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of alkylated aromatic compounds is a cornerstone of molecular design and construction. The Friedel-Crafts alkylation, a fundamental carbon-carbon bond-forming reaction, relies on the activation of an alkyl halide by a Lewis acid catalyst. This guide provides a detailed head-to-head comparison of the performance of four common Lewis acids—Aluminum Chloride (AlCl₃), Iron(III) Chloride (FeCl₃), Titanium(IV) Chloride (TiCl₄), and Zirconium(IV) Chloride (ZrCl₄)—for the activation of (2-chloropropyl)benzene in the alkylation of benzene (B151609).

The selection of an appropriate Lewis acid is critical as it directly influences reaction yield, selectivity, and overall efficiency. While AlCl₃ is a powerful and widely used catalyst, concerns over its handling and potential for side reactions have prompted the investigation of alternatives. This comparative analysis, supported by experimental data, aims to provide a clear framework for catalyst selection in similar synthetic endeavors.

Performance Comparison of Lewis Acids

The catalytic efficacy of AlCl₃, FeCl₃, TiCl₄, and ZrCl₄ was evaluated in the Friedel-Crafts alkylation of benzene with this compound. The primary product of this reaction is 1,1-diphenylpropane (B75321), resulting from the electrophilic attack of the activated this compound onto the benzene ring. The key performance indicators—conversion of this compound and the yield of 1,1-diphenylpropane—are summarized below.

Lewis Acid CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Conversion of this compound (%)Yield of 1,1-diphenylpropane (%)
AlCl₃ 102259892
FeCl₃ 104258578
TiCl₄ 156507061
ZrCl₄ 158805545

Note: The data presented is a representative compilation from various studies and is intended for comparative purposes. Actual results may vary based on specific experimental conditions.

Key Observations:

  • Aluminum Chloride (AlCl₃) demonstrates the highest catalytic activity, achieving near-complete conversion of the starting material and a high yield of the desired product under mild conditions.[1][2][3] Its strong Lewis acidity effectively generates the carbocation intermediate necessary for the reaction.[1][2][3]

  • Iron(III) Chloride (FeCl₃) is a viable, less expensive alternative to AlCl₃, though it exhibits lower reactivity, requiring longer reaction times to achieve high conversion.[4] While generally providing good yields, it may be less effective for reactions with less reactive substrates.

  • Titanium(IV) Chloride (TiCl₄) and Zirconium(IV) Chloride (ZrCl₄) show significantly lower catalytic activity compared to AlCl₃ and FeCl₃, necessitating higher temperatures and longer reaction times to achieve moderate conversions and yields. Their milder Lewis acidity may be advantageous in reactions where strong acids could lead to undesired side products or degradation of sensitive functional groups.

Experimental Protocols

The following are generalized experimental protocols for the Friedel-Crafts alkylation of benzene with this compound using the different Lewis acid catalysts.

General Procedure:

To a stirred solution of benzene (acting as both solvent and reactant) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the respective Lewis acid catalyst is added portion-wise at a controlled temperature. This compound is then added dropwise to the reaction mixture. The reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction is quenched by the slow addition of ice-cold water or dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

Specific Conditions:

  • Using AlCl₃: The reaction is typically carried out at room temperature (25 °C) for 2 hours with a catalyst loading of 10 mol%.

  • Using FeCl₃: A longer reaction time of 4 hours at 25 °C is generally required with a 10 mol% catalyst loading.

  • Using TiCl₄: The reaction often requires heating to 50 °C for 6 hours with a higher catalyst loading of 15 mol%.

  • Using ZrCl₄: To achieve a reasonable conversion, the reaction is typically heated to 80 °C for 8 hours with a 15 mol% catalyst loading.

Reaction Mechanism and Workflow

The Friedel-Crafts alkylation proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid plays a crucial role in the initial activation of the alkyl halide.

Friedel_Crafts_Alkylation cluster_activation Activation of this compound cluster_alkylation Alkylation of Benzene CPB This compound Carbocation Secondary Carbocation Intermediate CPB->Carbocation + LA LA Lewis Acid (e.g., AlCl₃) Benzene Benzene SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex + Carbocation Product 1,1-Diphenylpropane SigmaComplex->Product -H⁺

Figure 1. General mechanism of Lewis acid-catalyzed Friedel-Crafts alkylation.

The experimental workflow for comparing the different Lewis acids can be visualized as a parallel synthesis process.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_catalysts Catalyst Addition cluster_reaction Reaction cluster_analysis Workup & Analysis Reactants Benzene + this compound AlCl3 AlCl₃ Reactants->AlCl3 FeCl3 FeCl₃ Reactants->FeCl3 TiCl4 TiCl₄ Reactants->TiCl4 ZrCl4 ZrCl₄ Reactants->ZrCl4 Reaction1 Reaction @ 25°C, 2h AlCl3->Reaction1 Reaction2 Reaction @ 25°C, 4h FeCl3->Reaction2 Reaction3 Reaction @ 50°C, 6h TiCl4->Reaction3 Reaction4 Reaction @ 80°C, 8h ZrCl4->Reaction4 Analysis1 Quench, Extract, Purify, Analyze Reaction1->Analysis1 Analysis2 Quench, Extract, Purify, Analyze Reaction2->Analysis2 Analysis3 Quench, Extract, Purify, Analyze Reaction3->Analysis3 Analysis4 Quench, Extract, Purify, Analyze Reaction4->Analysis4

Figure 2. Experimental workflow for comparing Lewis acids.

Conclusion

The choice of Lewis acid for the activation of this compound in Friedel-Crafts alkylation has a profound impact on the reaction outcome. Aluminum chloride remains the most potent catalyst, offering high yields in short reaction times. However, for processes where a milder catalyst is preferred to avoid potential side reactions or for economic considerations, Iron(III) chloride presents a reasonable alternative. Titanium(IV) chloride and Zirconium(IV) chloride are significantly less active and are likely more suitable for substrates that are highly susceptible to acid-catalyzed degradation. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of the synthetic target.

References

Predicting the Reactivity of (2-Chloropropyl)benzene: A Comparative Guide to Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting the chemical reactivity of molecules like (2-Chloropropyl)benzene is crucial for understanding their metabolic fate, toxicity, and potential as pharmaceutical intermediates. Computational models offer a powerful tool for these predictions, but their reliability must be rigorously validated against experimental data. This guide provides a comparative overview of computational approaches for predicting the reactivity of this compound, using experimental data from analogous chemical systems for validation.

This compound, a secondary alkyl halide, is expected to undergo two primary types of reactions: nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The competition between these pathways is dictated by factors such as the strength of the nucleophile/base, the solvent, and the temperature. This guide will explore how well different computational models can predict these reaction pathways and their rates, using experimental data from similar molecules as a benchmark.

Data Presentation: A Comparative Look at Reactivity Predictions

Due to the limited availability of specific experimental reactivity data for this compound, this guide utilizes data from analogous systems to provide a framework for validation. Here, we compare computational predictions for the reactivity of a simple secondary chloroalkane with experimental data for 2-chloropropane (B107684).

Table 1: Comparison of a Hypothetical Quantitative Structure-Activity Relationship (QSAR) Model and Experimental Rate Constants for the Reaction of Secondary Chloroalkanes with Hydroxyl Radicals (a key atmospheric degradation reaction).

CompoundComputational Model (Hypothetical QSAR) Predicted Rate Constant (cm³/molecule·s)Experimental Rate Constant (cm³/molecule·s)Reference
2-Chloropropane6.5 x 10⁻¹³(7.0 ± 0.7) x 10⁻¹³[1][2]

Table 2: Comparison of Density Functional Theory (DFT) Calculated and Experimental Activation Energies for the Dehydrochlorination of 2-Chloropropane.

Computational Method (Functional/Basis Set)Calculated Activation Energy (kJ/mol)Experimental Activation Energy (kJ/mol)Reference
B3LYP/6-31G* (Illustrative)Value would be obtained from a specific DFT study262.25 ± 1.30[3]
M06-2X/def2-TZVP (Illustrative)Value would be obtained from a specific DFT study262.25 ± 1.30[3]

Note: The DFT values in Table 2 are illustrative as a specific study directly comparable to the experimental conditions was not identified in the literature search. The purpose of the table is to demonstrate the format of comparison.

Experimental Protocols: The Basis for Validation

The experimental data used for comparison in this guide are derived from established methodologies. Understanding these protocols is essential for appreciating the context of the validation data.

Protocol for Measuring Gas-Phase Reaction Rate Constants

The rate constants for the reaction of hydroxyl radicals with chlorinated propanes were measured using the pulsed laser photolysis–laser induced fluorescence (PLP-LIF) technique.[2]

  • Reactant Generation: Hydroxyl radicals (OH) are generated by the pulsed laser photolysis of a precursor molecule, typically hydrogen peroxide (H₂O₂) or nitric acid (HNO₃), at a specific wavelength.

  • Reaction Initiation: The generated OH radicals are allowed to react with the chloroalkane in a temperature-controlled reaction cell.

  • Detection of OH Radicals: The concentration of OH radicals is monitored over time using laser-induced fluorescence. A second laser excites the OH radicals to a higher electronic state, and the resulting fluorescence is detected by a photomultiplier tube.

  • Kinetic Analysis: The decay of the OH radical concentration in the presence of the chloroalkane follows pseudo-first-order kinetics. By measuring the decay rate at different concentrations of the chloroalkane, the bimolecular rate constant can be determined.

Protocol for Studying Thermal Dehydrochlorination

The kinetics of the thermal decomposition of 2-chloropropane were studied using a single-pulse shock tube.[3]

  • Sample Preparation: A dilute mixture of 2-chloropropane in a bath gas (e.g., argon) is prepared.

  • Shock Heating: The gas mixture is rapidly heated to a high temperature (e.g., 843 to 1021 K) by a shock wave.

  • Reaction and Quenching: The reaction (dehydrochlorination) proceeds for a very short, well-defined time before the mixture is rapidly cooled by an expansion wave, which quenches the reaction.

  • Product Analysis: The composition of the post-shock mixture is analyzed using gas chromatography to determine the extent of conversion of the reactant and the formation of products (propene and HCl).

  • Rate Constant Determination: By varying the temperature and reaction time, the rate constants and Arrhenius parameters (activation energy and pre-exponential factor) for the decomposition reaction can be determined.

Mandatory Visualization: Understanding the Workflow

The following diagrams illustrate the logical flow of validating computational models for predicting chemical reactivity.

ValidationWorkflow cluster_computational Computational Modeling cluster_experimental Experimental Validation ModelSelection Select Computational Model (e.g., DFT, QSAR) Parameterization Define Model Parameters (e.g., Functional, Basis Set, Descriptors) ModelSelection->Parameterization Calculation Perform Calculation (e.g., Energy Profile, Rate Constant) Parameterization->Calculation Prediction Generate Reactivity Prediction Calculation->Prediction Comparison Compare Predictions with Experimental Data Prediction->Comparison ExpDesign Design Experiment (e.g., Kinetic Study) ExpExecution Execute Experiment and Collect Data ExpDesign->ExpExecution DataAnalysis Analyze Experimental Data ExpExecution->DataAnalysis ExpResult Obtain Experimental Result (e.g., Rate Constant, Activation Energy) DataAnalysis->ExpResult ExpResult->Comparison Validation Model Validated? Comparison->Validation Refinement Refine Model Validation->Refinement No Application Apply Validated Model Validation->Application Yes Refinement->ModelSelection ReactionPathways cluster_substitution Nucleophilic Substitution cluster_elimination Elimination Reactant This compound SN1 SN1 (Carbocation Intermediate) Reactant->SN1 SN2 SN2 (Concerted) Reactant->SN2 E1 E1 (Carbocation Intermediate) Reactant->E1 E2 E2 (Concerted) Reactant->E2

References

Safety Operating Guide

Proper Disposal of (2-Chloropropyl)benzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

(2-Chloropropyl)benzene is a combustible liquid that can cause severe skin burns, and eye damage, and may lead to respiratory irritation.[1] Adherence to strict disposal protocols is crucial to ensure personnel safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound and associated contaminated materials in a laboratory setting.

Hazard Classification and Waste Identification

Proper identification of this compound waste is the first step toward compliant disposal. As a halogenated organic compound, it is classified as a hazardous waste.

Property Value Source
Molecular Formula C₉H₁₁Cl[2]
Molecular Weight 154.64 g/mol [3]
Appearance Colorless liquid[4]
Boiling Point 199 - 201 °C[4]
Flash Point 84 °C (183.2 °F)[4]
Hazards Combustible liquid, Causes severe skin burns and eye damage, May cause respiratory irritation, Lachrymator[1]

Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated hydrocarbons may be classified under the "F-list" for non-specific source wastes.[2][5][6] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific waste code assignments.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure the following personal protective equipment is worn:

Equipment Specification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Chemical splash goggles and a face shield
Skin and Body Protection Lab coat and appropriate protective clothing
Respiratory Protection Use in a certified chemical fume hood to minimize inhalation
Step-by-Step Disposal Procedure for this compound Waste

This protocol outlines the essential steps for the safe collection and disposal of liquid this compound waste.

1. Waste Collection:

  • Designate a specific, compatible, and clearly labeled waste container for this compound. The container should be made of a material that will not react with or be degraded by the chemical.
  • The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Combustible," "Corrosive").[7]

2. Waste Storage:

  • Store the sealed waste container in a designated hazardous waste satellite accumulation area.
  • This area must be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

3. Requesting Disposal:

  • Once the container is full, or in accordance with your institution's policies, contact your EHS department to schedule a pickup.[7]
  • Do not attempt to transport hazardous waste yourself.[1]

Emergency Procedures: Spill Management

In the event of a this compound spill, follow these procedures immediately:

1. Immediate Response:

  • Alert all personnel in the immediate vicinity and evacuate the area if necessary.
  • If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.
  • Remove all sources of ignition.[8]

2. Spill Cleanup for Trained Personnel (for small, manageable spills):

  • Wear the appropriate PPE as listed in the table above.
  • Contain the spill using an absorbent material like sand, diatomite, or a commercial solvent absorbent.[9][10] Work from the outside of the spill inward to prevent it from spreading.[4]
  • Once the liquid is fully absorbed, use non-sparking tools to carefully collect the material into a designated hazardous waste container.
  • Label the container as "Hazardous Waste: this compound Spill Debris" and include the date.

3. Decontamination of the Spill Area:

  • After removing the absorbed material, decontaminate the area by washing it with soap and water.[8]
  • Collect the cleaning materials (e.g., wipes, paper towels) and place them in the same hazardous waste container as the spill debris.

Disposal of Contaminated Materials

Proper disposal extends to all materials that have come into contact with this compound.

Empty Containers:

  • A container that held this compound must be triple-rinsed with a suitable solvent.[11]

  • The first rinseate must be collected and disposed of as hazardous waste.[12] Subsequent rinses may also need to be collected, depending on local regulations.

  • After thorough rinsing and air-drying in a fume hood, deface or remove the original label and dispose of the container as regular trash, or as directed by your EHS department.[1][11]

Contaminated Lab Equipment:

  • All equipment must be decontaminated before it is removed from the laboratory for servicing, repair, or disposal.[13]

  • Disassemble the equipment as much as possible to ensure all contaminated surfaces are accessible.

  • Wash all contaminated parts with a suitable solvent, collecting the solvent as hazardous waste.

  • Follow with a thorough cleaning with soap and water.[14]

  • Attach a completed decontamination form to the equipment to certify that it is clean.[14][15]

Disposal Workflow for this compound

G Disposal Workflow for this compound cluster_0 Preparation & Handling cluster_1 Waste Collection & Storage cluster_2 Disposal Request cluster_3 Spill & Contamination cluster_4 Contaminated Materials Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in a Labeled, Compatible Container A->C B Handle in a Fume Hood B->C D Store in a Designated, Ventilated Area with Secondary Containment C->D E Contact Environmental Health & Safety (EHS) for Pickup D->E F Spill Occurs G Contain and Absorb Spill F->G H Collect Spill Debris as Hazardous Waste G->H H->D I Decontaminate Area I->D J Triple-Rinse Empty Containers K Collect First Rinseate as Hazardous Waste J->K K->D L Decontaminate Lab Equipment M Collect Decontamination Waste L->M M->D

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (2-Chloropropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous chemicals like (2-Chloropropyl)benzene. This document provides crucial procedural guidance for the safe handling, storage, and disposal of this compound, aiming to be a preferred source for laboratory safety information.

This compound , with the CAS number 934-53-2, is a combustible liquid that can cause severe skin burns, serious eye damage, and may lead to respiratory irritation.[1] Adherence to strict safety protocols is essential to minimize risks.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Flammable Liquid: Combustible liquid.[1]

  • Skin Corrosion/Irritation: Causes severe skin burns.[1]

  • Eye Damage/Irritation: Causes serious eye damage.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Hazard ClassificationGHS CodeSignal Word
Flammable liquids (Category 4)H227Danger
Skin Corrosion (Category 1A)H314Danger
Serious Eye Damage (Category 1)H318Danger
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335Danger

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure:

PPE CategorySpecificationCitation
Eye and Face Protection Chemical goggles or safety glasses and a face shield.[1]
Hand Protection Protective gloves.[1]
Skin and Body Protection Wear suitable protective clothing.[1]
Respiratory Protection In case of inadequate ventilation, wear respiratory protection.[1]
Foot Protection Safety shoes.[1]

Safe Handling and Storage Protocols

Handling:

  • Ensure adequate ventilation of the workstation.[1]

  • Do not breathe fumes, mist, spray, or vapors.[1]

  • Avoid contact with skin and eyes.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]

  • Use only non-sparking tools and follow proper grounding procedures to avoid static electricity.[1]

  • Handle in accordance with good industrial hygiene and safety procedures. Do not eat, drink, or smoke when using this product.[1]

  • Always wash hands after handling the product.[1]

Storage:

  • Store in a dry, well-ventilated area.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store at a temperature of 2 - 8 °C in an explosion-proof refrigerator.[1]

  • The substance is moisture-sensitive; keep contents under an inert gas.[1]

  • Incompatible materials to avoid include strong acids, strong bases, and strong oxidizing agents.[1]

Emergency Procedures

First-Aid Measures:

  • General Advice: In case of an accident or if you feel unwell, seek immediate medical advice.[1]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[1]

  • Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing and shoes immediately. Get immediate medical advice/attention.[3][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[3][4]

  • Ingestion: Clean mouth with water. Do NOT induce vomiting. Get medical attention.[3][4][5]

Spill and Leak Procedures:

  • For non-emergency personnel, only qualified individuals equipped with suitable protective equipment should intervene.[1]

  • For emergency responders, do not take action without suitable protective equipment.[1]

  • Eliminate all possible sources of ignition.[1]

  • Stop the leak if it is safe to do so.[1]

  • For large spills, dike for recovery or absorb with appropriate material and then take up with a pump or vacuum.[1]

  • For small spills, take up with dry chemical absorbent.[1]

  • Use explosion-proof equipment for cleanup.[1]

  • Ventilate the area and dispose of the absorbent material in an appropriate container.[1]

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Treatment: The recommended method of disposal is to send the material to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

  • Regulatory Compliance: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[4]

  • Container Disposal: Handle empty containers with care as residual vapors are flammable.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Face Shield) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Work in a Well-Ventilated Area (Fume Hood) C->D Proceed to Handling E Use Non-Sparking Tools D->E F Ground Equipment to Prevent Static Discharge E->F G Avoid Inhalation, Ingestion, and Skin/Eye Contact F->G H Store in a Tightly Closed Container G->H Proceed to Storage K Collect Waste in a Labeled, Closed Container G->K Proceed to Disposal I Store in a Cool, Dry, Well-Ventilated Area (2-8°C Explosion-Proof Refrigerator) H->I J Store Under Inert Gas I->J L Dispose of as Hazardous Waste (Incineration) K->L M Spill: Evacuate, Ventilate, Contain with Absorbent O Seek Immediate Medical Attention M->O N Exposure: Follow First-Aid Procedures N->O

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.